Pregnanolone
Beschreibung
Eigenschaften
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-YZRLXODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046342 | |
| Record name | Eltanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-20-1 | |
| Record name | Pregnanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pregnanolone II | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eltanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5β-Pregnan-3α-ol-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXO86P3XXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Pregnanolone: A Technical Guide
A Historical Overview of a Neuroactive Steroid
The journey of pregnanolone, from its initial detection in the urine of pregnant women to its recognition as a potent neuroactive steroid, marks a significant chapter in the field of endocrinology and neuroscience. This technical guide provides an in-depth exploration of the history of this compound's discovery and isolation, complete with detailed experimental protocols, quantitative data where available, and visualizations of its biological pathways.
It is important to note that the term "this compound" can refer to two stereoisomers: allothis compound (B1667786) (3α-hydroxy-5α-pregnan-20-one) and this compound (3α-hydroxy-5β-pregnan-20-one). The initial isolations from urine contained a mixture of these and other related steroids. The distinct biological activities of these isomers would only be fully appreciated decades later.
The early isolation of these compounds was a laborious process, relying on the extraction of large volumes of urine followed by a series of chemical separations. Unfortunately, specific quantitative data from these initial 1937 isolation experiments, such as the precise yield of this compound per liter of urine and the purity of the final product, are not detailed in the readily available scientific literature of the modern era.
A pivotal development that revolutionized the availability of this compound and other steroids was the work of Russell Marker on the degradation of diosgenin (B1670711), a sapogenin found in Mexican yams. This process, known as the "Marker degradation," provided an efficient route to synthesize progesterone (B1679170) in large quantities. Since this compound is a metabolite of progesterone, the Marker degradation indirectly made this compound more accessible for research.
The true significance of this compound, however, emerged with the discovery of its neuroactive properties. It is now understood to be a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. This action underlies its anxiolytic, sedative, and anticonvulsant effects.
| Key Discovery/Development | Year | Lead Researcher(s) | Significance |
| First Synthesis of Pregnenolone (B344588) | 1934 | Adolf Butenandt | Synthesis of a key precursor for steroid hormones. |
| Isolation of this compound from Pregnant Women's Urine | 1937 | Russell E. Marker, Oliver Kamm | First identification of this compound from a biological source. |
| Marker Degradation of Diosgenin | 1938-1940 | Russell E. Marker | Revolutionized the production of progesterone and other steroids, making them widely available for research and therapeutic use. |
| Discovery of Allothis compound in the Adrenal Gland | 1938 | Beall and Reichstein | Identification of a key isomer of this compound.[1] |
| Demonstration of Anesthetic Properties in Animals | 1957 | - | First indication of the neuroactive effects of this compound.[2] |
| Identification as a Positive Allosteric Modulator of the GABA-A Receptor | 1980s | - | Elucidation of the primary mechanism of action for its neuroactive effects. |
Experimental Protocols
Early Isolation of this compound from Urine (Conceptual Reconstruction)
While the precise, step-by-step protocol from Marker and Kamm's 1937 paper is not available, a conceptual reconstruction based on the common methods of the era for steroid isolation from urine can be outlined. This process would have involved several key stages:
-
Collection and Hydrolysis: Large volumes of urine from pregnant women were collected. The steroids in urine are typically present as water-soluble glucuronide and sulfate (B86663) conjugates. To liberate the free steroids, the urine was subjected to acid hydrolysis (e.g., by boiling with hydrochloric acid). This step breaks the conjugate bonds.
-
Extraction: The hydrolyzed urine was then extracted with an immiscible organic solvent, such as benzene (B151609) or chloroform. The lipid-soluble free steroids would partition into the organic layer, separating them from the aqueous components of the urine.
-
Purification and Separation: The crude steroid extract was then subjected to a series of purification steps. These likely included:
-
Washing: The organic extract would be washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and then with water.
-
Fractional Crystallization: This was a primary method for separating different steroids based on their varying solubilities in different solvents at different temperatures.
-
Girard's Reagent T: This reagent was commonly used to separate ketosteroids (like this compound) from non-ketonic steroids. The reagent reacts with the ketone group to form a water-soluble derivative, which could then be separated from the non-ketonic steroids remaining in the organic phase. The ketosteroids could then be regenerated by hydrolysis.
-
-
Characterization: The isolated crystalline material would have been characterized by its melting point, elemental analysis (to determine its chemical formula), and the formation of specific derivatives (e.g., oximes, semicarbazones) which also have characteristic melting points.
The Marker Degradation: A Pathway to Progesterone and this compound
The Marker degradation was a landmark achievement in steroid chemistry. The following is a detailed protocol for the conversion of diosgenin to progesterone, the immediate precursor to this compound.
| Step | Reaction | Reagents and Conditions | Description | Approximate Yield |
| 1 | Acetolysis of Diosgenin | Acetic anhydride (B1165640), heat (approx. 200°C) in a sealed tube or under reflux. | The spiroketal side chain of diosgenin is opened by reaction with hot acetic anhydride to form a diacetate of the pseudosapogenin. | High |
| 2 | Chromic Acid Oxidation | Chromium trioxide (CrO₃) in acetic acid. | The double bond in the side chain of the pseudosapogenin diacetate is oxidatively cleaved to form 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). | ~60-70% |
| 3 | Hydrogenation | H₂, Palladium on calcium carbonate (Pd/CaCO₃) catalyst in a solvent like ethanol. | The double bond at the 16-17 position of 16-DPA is selectively hydrogenated to yield pregnenolone acetate. | Quantitative |
| 4 | Hydrolysis (Saponification) | Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol (B129727) or ethanol. | The acetate group at the 3-position is hydrolyzed to give pregnenolone. | High |
| 5 | Oppenauer Oxidation | Aluminum isopropoxide or another aluminum alkoxide in the presence of a ketone like acetone (B3395972) or cyclohexanone. | The 3-hydroxyl group of pregnenolone is oxidized to a ketone, and the double bond migrates from the 5-6 position to the 4-5 position to form the conjugated enone system of progesterone. | ~80-90% |
Biological Pathways of this compound
Biosynthesis of this compound from Progesterone
This compound is synthesized in the body from progesterone through a two-step enzymatic process. This conversion primarily occurs in the brain, adrenal glands, and gonads.
Caption: Biosynthesis of this compound from progesterone.
Signaling Pathway: this compound as a Positive Allosteric Modulator of the GABA-A Receptor
This compound exerts its primary neuroactive effects by binding to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the inhibitory action of GABA.
Caption: Allosteric modulation of the GABA-A receptor by this compound.
The binding of this compound to the transmembrane domain of the GABA-A receptor induces a conformational change that increases the efficiency of GABA-mediated channel opening. This leads to a greater influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus producing an overall inhibitory effect on neuronal activity. This mechanism is central to the physiological and pharmacological actions of this compound and continues to be an area of active research for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
The Biosynthesis of Pregnanolone: A Technical Guide from Cholesterol to a Key Neurosteroid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core biosynthetic pathway of pregnanolone, also known as allothis compound (B1667786), commencing from the foundational molecule, cholesterol. This pathway is of critical interest due to this compound's role as a potent positive allosteric modulator of the GABA-A receptor, implicating it in a range of neurological processes and disorders. This document provides a comprehensive overview of the enzymatic steps, quantitative data on enzyme kinetics, and detailed experimental protocols for the key enzymes involved.
The Core Biosynthesis Pathway: A Multi-Step, Multi-Compartmental Process
The synthesis of this compound from cholesterol is a four-step enzymatic cascade that spans two primary cellular compartments: the mitochondria and the endoplasmic reticulum. This pathway is crucial for the de novo synthesis of neurosteroids within the central nervous system and other steroidogenic tissues.
The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), which occurs within the mitochondria.[1] Pregnenolone then translocates to the endoplasmic reticulum, where a series of enzymatic reactions convert it first to progesterone (B1679170), then to 5α-dihydroprogesterone, and finally to this compound.
Quantitative Data on Key Enzymatic Steps
The efficiency and rate of this compound biosynthesis are governed by the kinetic properties of the enzymes involved. The following tables summarize key quantitative data for each of the four primary enzymes in the pathway.
Table 1: Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1)
| Parameter | Value | Species/Tissue | Reference |
| K_m_ for Cholesterol | 1.5 µM | Bovine Adrenal Mitochondria | [2] |
| K_m_ for Cholesterol | 14.1 µM | Human Placental Mitochondria | [2] |
| V_max_ | 20.7 pmol/min/mg protein | Bovine Adrenal Mitochondria | [2] |
| V_max_ | 3.4 pmol/min/mg protein | Human Placental Mitochondria | [2] |
Table 2: 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD)
| Parameter | Value | Substrate | Species/Tissue | Reference |
| K_m_ | 2.0 µM | Pregnenolone | Bovine Adrenocortical Microsomes | [3] |
| K_m_ | 0.4 µM | Pregnenolone | Human Adrenal Glands | [4] |
| K_m_ | 4.7 ± 0.12 nM | Pregnenolone | Rat Testis | [5] |
| V_max_ | 2.9-4.6 nmol/mg protein/min | Pregnenolone | Human Adrenal Glands (12-60 yrs) | [4] |
| K_i_ (Trilostane) | 0.38 µM | Pregnenolone | Bovine Adrenocortical Microsomes | [3] |
Table 3: 5α-Reductase (SRD5A)
| Parameter | Value | Substrate | Species/Tissue | Reference |
| Apparent K_m_ | 95.4 ± 4.5 nM | Progesterone | Rat Hypothalamus | [6] |
| Apparent K_ia_ for NADPH | 9.9 ± 0.7 µM | - | Rat Hypothalamus | [6] |
| IC_50_ (Finasteride) | 13.6 - 36 nM | - | Human Type 2 & 3 | [7] |
| IC_50_ (Dutasteride) | 4.8 nM | - | Human Type 1, 2 & 3 | [7] |
Table 4: 3α-Hydroxysteroid Dehydrogenase (3α-HSD, AKR1C2)
| Parameter | Value | Substrate | Species | Reference |
| Catalytic Efficiency (k_cat_/K_m_) | 10-fold higher for 5β-DHP vs 5α-DHP | 5α-DHP, 5β-DHP | Human | [8] |
Experimental Protocols for Key Experiments
The following section provides detailed methodologies for assaying the activity of the key enzymes in the this compound biosynthesis pathway.
Assay for Cholesterol Side-Chain Cleavage Enzyme (P450scc) Activity
This protocol is adapted from a method for quantifying pregnenolone formation from exogenous cholesterol.[2]
Objective: To measure the enzymatic activity of P450scc in mitochondrial preparations.
Materials:
-
Mitochondrial protein preparation (from tissue of interest)
-
[4-¹⁴C]Cholesterol (radiolabeled substrate)
-
NADPH
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Stopping solution (e.g., organic solvent like ethyl acetate)
-
Reversed-phase minicolumns
-
Scintillation counter and fluid
Procedure:
-
Prepare mitochondrial fractions from the desired tissue by differential centrifugation.
-
Resuspend the mitochondrial pellet in incubation buffer.
-
Initiate the reaction by adding a known amount of mitochondrial protein to a reaction mixture containing incubation buffer, NADPH, and [4-¹⁴C]cholesterol.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.[2]
-
Terminate the reaction by adding a stopping solution to extract the steroids.
-
Separate the product, [¹⁴C]pregnenolone, from the substrate, [¹⁴C]cholesterol, using a reversed-phase minicolumn.
-
Quantify the amount of [¹⁴C]pregnenolone formed by liquid scintillation counting.
-
Calculate the enzyme activity as pmol or nmol of pregnenolone formed per minute per mg of mitochondrial protein.
Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity
This protocol describes a colorimetric assay for 3β-HSD activity.[5][9]
Objective: To measure the conversion of pregnenolone to progesterone.
Materials:
-
Tissue homogenate supernatant or purified enzyme preparation
-
Pregnenolone (substrate)
-
NAD+ (cofactor)
-
Iodonitrotetrazolium (INT) or Nitro Blue Tetrazolium (NBT) (colorimetric reagent)
-
Phenazine methosulfate (PMS) (electron carrier)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a tissue homogenate and centrifuge to obtain a supernatant containing the enzyme.
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, INT or NBT, and PMS.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the substrate, pregnenolone.
-
Incubate the mixture at 37°C for a specific time (e.g., 60 minutes).
-
The reduction of the tetrazolium salt to a formazan (B1609692) product will result in a color change.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for INT or 570 nm for NBT).[5][9]
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of NADH.
Assay for 5α-Reductase Activity
This protocol outlines a spectrophotometric method for assaying 5α-reductase activity.[10]
Objective: To measure the conversion of progesterone to 5α-dihydroprogesterone.
Materials:
-
Microsomal preparations from tissue (e.g., liver, prostate)
-
Progesterone or Testosterone (substrate)
-
NADPH (cofactor)
-
3α-Hydroxysteroid dehydrogenase (for enzymatic cycling)
-
Thionicotinamide-adenine dinucleotide (thio-NAD+)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare microsomes from the tissue of interest.
-
Incubate the microsomal preparation with the substrate (progesterone or testosterone) and NADPH at 37°C.
-
After the incubation period, terminate the reaction.
-
Measure the amount of 5α-reduced metabolites formed using an enzymatic cycling reaction with 3α-HSD.
-
In the presence of excess thio-NAD+ and NADH, 3α-HSD will cycle the 5α-reduced products, leading to the accumulation of thio-NADH.
-
Measure the absorbance of thio-NADH at 400 nm.[10]
-
The rate of thio-NADH formation is proportional to the 5α-reductase activity.
Assay for 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity
This protocol describes a colorimetric microplate assay for 3α-HSD activity.[11][12]
Objective: To measure the conversion of 5α-dihydroprogesterone to this compound.
Materials:
-
Enzyme solution (purified or from tissue extract)
-
5α-dihydroprogesterone or Androsterone (substrate)
-
NAD+ (cofactor)
-
Assay buffer
-
Colorimetric reagent (e.g., a tetrazolium salt that reacts with NADH)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer and the enzyme solution.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the substrate (5α-dihydroprogesterone) and the cofactor (NAD+).
-
The reaction will produce NADH. In the presence of a colorimetric reagent, this will lead to a color change.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12]
-
The enzyme activity is proportional to the rate of change in absorbance.
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: The enzymatic conversion of cholesterol to this compound.
Experimental Workflow for Enzyme Activity Assay
Caption: General workflow for determining enzyme activity.
Logical Relationship of Steroid Intermediates
References
- 1. Pregnenolone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol side-chain cleavage activity in human placenta and bovine adrenals: an one-step method for separation of pregnenolone formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and kinetic properties of 3 beta-hydroxysteroid dehydrogenase from bovine adrenocortical microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetic mechanism of the hypothalamic progesterone 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics of allothis compound formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cohesionbio.com [cohesionbio.com]
An In-depth Technical Guide on the Enzymatic Conversion of Cholesterol to Pregnenolone by Cytochrome P450scc (CYP11A1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of cholesterol to pregnenolone (B344588) is the first, and typically rate-limiting, step in the biosynthesis of all steroid hormones.[1][2][3] This critical reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage, officially known as CYP11A1.[1][4] The process is not executed by CYP11A1 alone but requires a multi-protein electron transport chain. Its activity is acutely regulated by the transport of its substrate, cholesterol, from the outer to the inner mitochondrial membrane, a step primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein.[5][6][7][8] Understanding the intricate mechanics, kinetics, and regulation of this system is fundamental for research in endocrinology, reproductive biology, and the development of therapeutics targeting steroid-related pathologies. This guide provides a detailed overview of the core enzymatic system, its catalytic mechanism, kinetic parameters, regulatory pathways, and a standardized experimental protocol for assessing its activity.
The P450scc Enzymatic System
The conversion of cholesterol to pregnenolone occurs within the mitochondrial matrix and is catalyzed by a three-component electron transport system located at the inner mitochondrial membrane.[4][9][10]
-
Adrenodoxin Reductase (ADR): A flavoprotein that accepts two electrons from NADPH.[1][4]
-
Adrenodoxin (ADX): A small iron-sulfur protein that acts as a mobile electron shuttle, accepting one electron at a time from ADR and transferring it to CYP11A1.[1][4][11]
-
Cytochrome P450scc (CYP11A1): The terminal oxidase, a heme-containing protein that binds cholesterol and, using the electrons delivered by ADX, catalyzes the oxidative cleavage of its side chain.[1][4][12]
The efficient transfer of electrons from NADPH to CYP11A1 is crucial for the catalytic cycle to proceed.[4][13]
The Catalytic Mechanism
CYP11A1 catalyzes the conversion of cholesterol to pregnenolone through three successive monooxygenase reactions, requiring a total of three molecules of O₂ and three pairs of electrons (delivered from NADPH).[4] The reaction is highly processive, meaning the intermediate products are largely retained within the active site until the final product, pregnenolone, is formed.[1]
The sequence of events is as follows:
-
First Hydroxylation: Cholesterol is hydroxylated at the C22 position to form 22R-hydroxycholesterol. This initial step is the slowest and therefore the rate-limiting step of the catalytic cleavage process.[1][14]
-
Second Hydroxylation: 22R-hydroxycholesterol is subsequently hydroxylated at the C20 position, yielding 20α,22R-dihydroxycholesterol.[1][4]
-
Side-Chain Cleavage (Lyase Reaction): The bond between C20 and C22 is cleaved, releasing pregnenolone (a C21 steroid) and isocaproic aldehyde (a C6 fragment).[4]
Kinetic Parameters
The efficiency of the P450scc system can be described by standard Michaelis-Menten kinetics. The parameters can vary based on the experimental system (e.g., reconstituted vesicles vs. whole mitochondria) and the specific sterol substrate used.
| Parameter | Substrate | Value | Conditions | Reference |
| kcat | Cholesterol | 56 ± 8 mol·min⁻¹·mol P450scc⁻¹ | Reconstituted phospholipid vesicles, human P450scc | [15] |
| Km | Cholesterol | 0.16 ± 0.04 mol cholesterol/mol phospholipid | Reconstituted phospholipid vesicles, human P450scc | [15] |
| Vmax | 22R-hydroxycholesterol | ~11% of Wild-Type (for A269V mutant) | Transfected COS-1 cells (F2 fusion protein) | [12] |
| Max Rate | 25-hydroxycholesterol | 13 mol steroid·min⁻¹·mol P450scc⁻¹ | Isolated rat ovarian mitochondria | [14] |
| Decay Rate (k) | Oxygenated P450-Cholesterol complex | 9.3 x 10⁻³ s⁻¹ (at 4°C) | Anaerobic reduction followed by oxygenation | [16] |
Note: Kinetic parameters are highly dependent on the experimental setup, including the lipid environment, which can modulate the binding of cholesterol to the enzyme.[17] Values from different studies may not be directly comparable.
Regulation of P450scc Activity
While CYP11A1 is constitutively active, its overall rate of pregnenolone synthesis is tightly controlled by the availability of its substrate, cholesterol, at the inner mitochondrial membrane.[3][4] This delivery is the true rate-limiting step of steroidogenesis and is acutely regulated by the Steroidogenic Acute Regulatory (StAR) protein .[2][5][6][7][8]
The StAR-Mediated Cholesterol Transport Pathway:
-
Hormonal Stimulation: Trophic hormones (like ACTH or LH) bind to cell surface receptors, activating the cAMP/Protein Kinase A (PKA) signaling cascade.[9]
-
StAR Synthesis and Activation: PKA activation leads to the rapid transcription of the STAR gene and the phosphorylation of the StAR protein, which enhances its activity.[5][6]
-
Cholesterol Mobilization: Cholesterol is mobilized from cellular stores, such as lipid droplets.[6][18]
-
Transport to Mitochondria: StAR facilitates the movement of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM), where CYP11A1 resides.[5][6][7][8] StAR is believed to function at the contact sites between the OMM and IMM, interacting with a complex of proteins known as the transduceosome.[5][7]
-
Conversion: Once at the IMM, cholesterol is accessible to CYP11A1 and is rapidly converted to pregnenolone.[9]
Experimental Protocols
In Vitro Reconstitution and Activity Assay for P450scc
This protocol describes a common method for measuring CYP11A1 activity in a reconstituted system using purified proteins. This approach allows for the precise control of all components.
Materials:
-
Purified recombinant human CYP11A1, Adrenodoxin (ADX), and Adrenodoxin Reductase (ADR).
-
Substrate: Cholesterol or a water-soluble analog like 22R-hydroxycholesterol.[19]
-
Substrate vehicle: 2-hydroxypropyl-β-cyclodextrin or phospholipid vesicles.[13][15]
-
Reaction Buffer: e.g., 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM EDTA.[15]
-
NADPH regenerating system: NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15]
-
Quenching solution: Dichloromethane or ethyl acetate.
-
Analytical equipment: HPLC or LC-MS for pregnenolone quantification.[1][13]
Procedure:
-
System Reconstitution: In a microcentrifuge tube, combine the reaction buffer, ADX, and ADR. If using phospholipid vesicles to deliver cholesterol, add CYP11A1 to pre-sonicated vesicles and incubate to allow for incorporation.[15]
-
Substrate Addition: Add the sterol substrate (e.g., cholesterol dissolved in cyclodextrin) to the reaction mixture to a final desired concentration (e.g., 100 µM).[13]
-
Pre-incubation: Equilibrate the mixture at 37°C for 5-10 minutes.[15]
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C with shaking for a defined period (e.g., 2 to 60 minutes, depending on desired turnover).[15]
-
Termination: Stop the reaction by adding 2 volumes of an organic quenching solvent (e.g., dichloromethane) and vortexing vigorously.[13]
-
Extraction: Centrifuge to separate the phases. Collect the organic (lower) phase containing the steroids. Repeat the extraction.
-
Analysis: Evaporate the pooled organic solvent under nitrogen. Reconstitute the dried extract in mobile phase (e.g., methanol) and analyze by reverse-phase HPLC or LC-MS to quantify the amount of pregnenolone produced.[1][13]
-
Calculation: Determine the reaction rate based on the amount of pregnenolone formed over time, normalized to the concentration of CYP11A1 used.
Conclusion
The conversion of cholesterol to pregnenolone by the CYP11A1 system is a cornerstone of endocrine physiology. This multi-step, highly regulated process involves a complex interplay between an electron transport chain and a substrate delivery mechanism that serves as the primary point of control. The quantitative data and experimental protocols provided herein offer a foundation for researchers to investigate this system's function and explore its potential as a therapeutic target. A thorough understanding of its kinetics, mechanism, and regulation is indispensable for advancements in drug development for endocrine disorders, cancers, and other steroid-related diseases.
References
- 1. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the steroidogenic acute regulatory protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 5. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mitochondrial environment is required for activity of the cholesterol side-chain cleavage enzyme, cytochrome P450scc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The A’-helix of CYP11A1 remodels mitochondrial cristae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pregnenolone synthesis from cholesterol and hydroxycholesterols by mitochondria from ovaries following the stimulation of immature rats with pregnant mare's serum gonadotropin and human choriogonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The catalytic cycle of cytochrome P-450scc and intermediates in the conversion of cholesterol to pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. academic.oup.com [academic.oup.com]
- 19. Regulation of cytochrome P450scc synthesis and activity in the ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Pregnanolone on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnanolone, a naturally occurring neurosteroid, is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its action significantly enhances GABAergic inhibition, leading to anxiolytic, sedative, and anticonvulsant effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's interaction with GABA-A receptors. It details the specific binding sites, the consequential functional changes to the receptor, and the experimental methodologies used to elucidate these interactions. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction: this compound and GABAergic Inhibition
This compound (3α-hydroxy-5β-pregnan-20-one) and its isomer allothis compound (B1667786) (3α-hydroxy-5α-pregnan-20-one) are metabolites of progesterone (B1679170) that rapidly modulate neuronal excitability.[1][2] Unlike classic steroid hormones that act via nuclear receptors to regulate gene expression, neurosteroids like this compound exert non-genomic effects by directly binding to membrane-bound ion channels, most notably the GABA-A receptor.[2]
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This compound significantly enhances this effect, acting as a positive allosteric modulator (PAM).[1][3] At physiological concentrations in the nanomolar range, it potentiates the action of GABA, while at higher micromolar concentrations, it can directly activate the receptor in the absence of GABA.[2][3] This dual action makes this compound and its synthetic analogs promising candidates for therapeutic interventions in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and postpartum depression.
Molecular Mechanism of Action
Binding Sites on the GABA-A Receptor
Extensive research, including site-directed mutagenesis, photolabeling studies, and cryo-electron microscopy, has revealed that this compound does not bind to the GABA binding site itself but to distinct allosteric sites within the transmembrane domains (TMDs) of the receptor.[4][5] There is evidence for multiple neurosteroid binding sites, with two principal locations being critical for its modulatory effects:
-
Intersubunit Binding Site: A well-characterized potentiating site is located at the interface between the β(+) and α(-) subunits within their transmembrane domains.[3][5] A key interaction involves a hydrogen bond between the 3α-hydroxyl group of this compound and the glutamine residue at position 242 of the α1 subunit (α1(Q242)).[3] This interaction is crucial for the positive allosteric modulation of the receptor.
-
Intrasubunit Binding Sites: In addition to the intersubunit site, novel intrasubunit binding sites have been identified within the transmembrane helical bundles of both the α and β subunits.[6][7] These sites may contribute to both the potentiation and direct activation effects of neurosteroids.
The presence of multiple binding sites suggests a complex mechanism where the net effect of this compound on the GABA-A receptor is a sum of its interactions at these distinct locations.[3]
Functional Modulation of the GABA-A Receptor
This compound's binding to the GABA-A receptor induces conformational changes that enhance the channel's function in several ways:
-
Increased Channel Opening Frequency and Duration: Single-channel patch-clamp studies have demonstrated that this compound increases the frequency at which the GABA-A receptor channel opens in response to GABA and prolongs the mean open duration of the channel.[3]
-
Enhanced GABA Potency: By allosterically modulating the receptor, this compound increases the apparent potency of GABA, meaning that a lower concentration of GABA is required to elicit a given level of channel activation.
-
Direct Gating at High Concentrations: At concentrations typically in the micromolar range, this compound can directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[2][3]
-
Subunit Specificity: The effects of this compound can vary depending on the subunit composition of the GABA-A receptor. Receptors containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition, are particularly sensitive to low nanomolar concentrations of neurosteroids.[8][9]
The following diagram illustrates the signaling pathway of this compound's action on the GABA-A receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to allothis compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 8. Neurosteroids increase tonic GABAergic inhibition in the lateral section of the central amygdala in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diminished allothis compound enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
early research on the anesthetic properties of pregnanolone
An in-depth analysis of the early research into the anesthetic properties of the neurosteroid pregnanolone reveals its potent sedative-hypnotic effects, primarily mediated through its interaction with the GABA-A receptor. This technical guide synthesizes the foundational studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Historical Context: The Dawn of Steroid Anesthesia
The investigation into the anesthetic properties of steroids was pioneered by Hans Selye in the 1940s.[1][2][3] Selye discovered that certain pregnane (B1235032) steroids could induce a state of sedation and anesthesia with a rapid onset, suggesting a non-genomic mechanism of action.[3] This early work laid the groundwork for later exploration of specific steroid molecules, including this compound (also known as 3α-hydroxy-5β-pregnan-20-one), a metabolite of progesterone.[4]
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its anesthetic effects by acting as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3][5][6] Unlike benzodiazepines, this compound can both enhance the effect of GABA and, at higher concentrations, directly activate the receptor's chloride channel. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, resulting in sedation and anesthesia.[5] Studies suggest that the binding site for anesthetic steroids on the GABA-A receptor is distinct from that of GABA, benzodiazepines, and barbiturates.[7][8]
The signaling pathway is illustrated below:
Quantitative Pharmacological Data
Early studies in animal models provided crucial quantitative data on the anesthetic potency and safety profile of this compound, often comparing it with other intravenous anesthetics.
Table 1: Anesthetic Potency and Lethality of this compound in Male Mice
| Compound | Mean Anesthetic Dose (AD50) (mg/kg) | Mean Lethal Dose (LD50) (mg/kg) | Therapeutic Index (LD50/AD50) | Reference |
| This compound Emulsion | 5.25 | 44 | ~8.4 | [4] |
| Althesin | 2.8 | 54 | ~19.3 | [4] |
| Thiopentone | ~31.5 (estimated 6x less potent than this compound) | - | ~4x lower than this compound | [9] |
| AD50 was determined by the loss of righting reflex for 15 seconds. |
Table 2: Comparison of Anesthetic Properties in Rats
| Agent | Induction | Recovery | Therapeutic Index Comparison | Reference |
| This compound Emulsion | Reliable and fast, minor excitatory effects | Rapid and smooth | 50% higher than Althesin | [10] |
| Althesin | Faster induction than this compound | Similar movement during sleep | - | [10] |
| Propofol | Faster induction than this compound | More movement on painful stimulation | 6-8 times lower than this compound | [10] |
| Thiopentone | Faster induction than this compound | More movement on painful stimulation | 6-8 times lower than this compound | [10] |
Table 3: Anesthetic Potency of this compound Isomers in Male Rats (EEG-Threshold Method)
| Compound | Age Group | Optimal Infusion Rate (mg/kg/min) | Threshold Dose (mg/kg) | Reference |
| 3α-hydroxy-5α-pregnan-20-one | Young (44-46 days) | 2 | 6.7 | [11] |
| 3α-hydroxy-5β-pregnan-20-one (this compound) | Young (44-46 days) | 2 | 8.9 | [11] |
| 3α-hydroxy-5α-pregnan-20-one | Adult (109-118 days) | 2 | 5.1 | [11] |
| 3α-hydroxy-5β-pregnan-20-one (this compound) | Adult (109-118 days) | 2 | 6.6 | [11] |
Key Experimental Protocols
The assessment of anesthetic properties in early research relied on standardized and reproducible animal models.
Loss of Righting Reflex (LRR) Assay
This behavioral assay is a primary method for determining the onset and duration of anesthesia in small animals.
Objective: To assess the hypnotic-anesthetic effect of a compound by measuring the animal's ability to right itself when placed on its back.
Apparatus:
-
Standard animal cages.
-
A V-shaped trough or a flat, clean surface for observation.
-
Syringes and needles for intravenous administration (typically via a tail vein).
-
Timing device (stopwatch).
Procedure:
-
Animal Acclimation: Mice or rats are acclimated to the laboratory environment to reduce stress.
-
Compound Administration: The test compound (e.g., this compound emulsion) is administered intravenously.
-
Assessment: Immediately following injection, the animal is placed gently on its back in the V-shaped trough or on the flat surface.
-
Endpoint: The "loss of righting reflex" is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 15 to 60 seconds.[4][9]
-
Data Collection: The dose at which 50% of the animals lose their righting reflex (AD50 or ED50) is calculated. The duration of anesthesia is measured as the time from the loss of the reflex until it is spontaneously regained.
References
- 1. Evaluating the Role of Hans Selye in the Modern History of Stress - Stress, Shock, and Adaptation in the Twentieth Century - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Neurosteroids and GABAA Receptor Interactions: A Focus on Stress [frontiersin.org]
- 4. This compound emulsion. A new steroid preparation for intravenous anaesthesia: an experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselectivity of this compound-induced gamma-aminobutyric acid(A) receptor modulation and anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaesthetic properties of this compound in mice in an emulsion preparation for intravenous administration: a comparison with thiopentone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anaesthetic properties of this compound emulsion. A comparison with alphaxolone/alphadolone, propofol, thiopentone and midazolam in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anaesthetic potency of 3 alpha-hydroxy-5 alpha-pregnan-20-one and 3 alpha-hydroxy-5 beta-pregnan-20-one determined with an intravenous EEG-threshold method in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Pregnanolone and Neurogenesis: A Technical Guide
Introduction
Pregnanolone and its metabolites, key neurosteroids synthesized from cholesterol, have emerged as significant modulators of neural function.[1][2][3] This technical guide provides an in-depth analysis of the foundational research on this compound's role in neurogenesis, with a particular focus on its potent metabolite, allothis compound (B1667786) (Allo).[1][4] These endogenous compounds are crucial for brain development, adaptation to stress, and have demonstrated therapeutic potential in various neurological and psychiatric conditions.[1][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular mechanisms, experimental evidence, and methodologies that form the basis of our current understanding.
Biosynthesis of this compound and Allothis compound
The synthesis of this compound and allothis compound, a process known as neurosteroidogenesis, begins with cholesterol.[6] The rate-limiting step is the transport of cholesterol into the mitochondria, facilitated by the translocator protein (TSPO).[6] Within the mitochondria, cholesterol is converted to pregnenolone (B344588). Pregnenolone then moves to the cytosol and is converted to progesterone, which can then be metabolized into allothis compound through a two-step enzymatic process.[6]
Caption: Biosynthesis pathway from cholesterol to allothis compound.
Mechanism of Action in Neurogenesis
Allothis compound primarily exerts its pro-neurogenic effects through positive allosteric modulation of the GABA-A receptor.[4][7] In neural progenitor cells, this interaction leads to an efflux of chloride ions, causing membrane depolarization and subsequent opening of voltage-gated L-type calcium channels (VGLCCs).[4][8][9] The resulting influx of calcium acts as a second messenger, triggering downstream signaling cascades that upregulate genes involved in cell cycle progression and proliferation, while downregulating anti-mitotic genes.[6][8]
References
- 1. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allothis compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroids: a lifelong impact on brain health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allothis compound as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neurosteroids: a lifelong impact on brain health [frontiersin.org]
- 8. The Neurosteroid Allothis compound Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neurosteroid Allothis compound Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression | Journal of Neuroscience [jneurosci.org]
An In-Depth Technical Guide to the Core Biochemical Properties and Structure of Pregnanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnanolone, an endogenous neurosteroid, is a critical modulator of neuronal function primarily through its interaction with the γ-aminobutyric acid type A (GABAA) receptor. As a metabolite of progesterone (B1679170), it plays a significant role in mediating sedative, anxiolytic, and anticonvulsant effects. This technical guide provides a comprehensive overview of the fundamental biochemical properties, structure, signaling pathways, and relevant experimental methodologies for the study of this compound. Quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.
Biochemical Properties and Structure
This compound, also known as eltanolone, is a pregnane (B1235032) steroid synthesized in the body from progesterone.[1] Its biochemical and physical properties are summarized below.
Chemical and Physical Properties
A comprehensive summary of the chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 3α-Hydroxy-5β-pregnan-20-one | [1] |
| Systematic IUPAC Name | 1-[(1S,3aS,3bR,5aR,7R,9aS,9bS,11aS)-7-Hydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethan-1-one | [1] |
| Other Names | Eltanolone; 5β-Pregnan-3α-ol-20-one; 3α,5β-Tetrahydroprogesterone; 3α,5β-THP | [1] |
| CAS Number | 128-20-1 | [1] |
| Chemical Formula | C21H34O2 | [1] |
| Molecular Weight | 318.501 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in DMSO (≥10 mg/ml) and ethanol (B145695) (≥10 mg/ml) | [2] |
Structure
This compound possesses the characteristic four-ring steroid nucleus, consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring.[1] Key structural features include:
-
Steroid Nucleus: A gonane (B1236691) core structure.
-
Functional Groups: A hydroxyl (-OH) group at the C3 position and a ketone (=O) group at the C20 position.[1]
-
Stereochemistry: The stereochemistry at the A/B ring junction is cis (5β), and the hydroxyl group at C3 is in the alpha position. This stereochemistry is crucial for its potent activity at the GABAA receptor.[1]
Biosynthesis and Metabolism
This compound is synthesized from progesterone through a two-step enzymatic process involving 5β-reductase and 3α-hydroxysteroid dehydrogenase.[1] 5β-dihydroprogesterone serves as a metabolic intermediate.[1] The elimination half-life of this compound is reported to be between 0.9 and 3.5 hours.[1]
Signaling Pathways
The primary mechanism of action of this compound is its function as a positive allosteric modulator of the GABAA receptor.[1] It also acts as a negative allosteric modulator of the glycine (B1666218) receptor.[1]
GABAA Receptor Modulation
This compound binds to a site on the GABAA receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[3] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to an inhibitory effect on neurotransmission, which underlies the anxiolytic, sedative, and anticonvulsant properties of this compound.[1][3]
Quantitative Pharmacological Data
The interaction of this compound with the GABAA receptor can be quantified by its binding affinity (Ki) and its efficacy in potentiating GABA-induced currents (EC50).
| Parameter | Value | Receptor Subtype/System | Reference(s) |
| EC50 (GABA Potentiation) | ~237 nM (for enhancement of [3H]flunitrazepam binding) | Rat brain homogenate | [2] |
| IC50 (GABAC Inhibition) | 550 nM | ρ1 subunit-containing GABAC receptors in Xenopus oocytes | [2] |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor
This protocol outlines a method for determining the binding of this compound to the GABAA receptor, often by measuring its ability to modulate the binding of a known radioligand like [3H]flunitrazepam.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]flunitrazepam (radioligand)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., clonazepam)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in binding buffer and centrifugation.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]flunitrazepam and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 of this compound for modulating [3H]flunitrazepam binding.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on GABA-evoked currents in individual neurons.
Procedure:
-
Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) plated on coverslips.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pipette Preparation: Pull a glass micropipette to a fine tip and fill it with an internal solution that mimics the intracellular environment.
-
Seal Formation: Under visual guidance, carefully bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential and apply brief pulses of GABA to evoke an inward chloride current.
-
Drug Application: After recording stable baseline GABA-evoked currents, apply this compound to the bathing solution and repeat the GABA application.
-
Data Analysis: Measure the amplitude and kinetics of the GABA-evoked currents before, during, and after this compound application to quantify its modulatory effect.
Elevated Plus Maze
This behavioral test is widely used to assess anxiety-like behavior in rodents and can be used to evaluate the anxiolytic effects of this compound.
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Test: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using a video camera.
-
Data Analysis: Score the amount of time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Conclusion
This compound is a potent endogenous modulator of the GABAA receptor with significant implications for neuroscience research and drug development. Its well-defined structure and mechanism of action provide a solid foundation for the investigation of its physiological roles and therapeutic potential. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the biochemical and behavioral effects of this important neurosteroid. Further research is warranted to fully elucidate its pharmacokinetic profile and to determine its precise binding affinities at various GABAA receptor subunit compositions.
References
Pregnanolone: A Neurosteroid End-Product, Not a Central Steroidogenic Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnanolone, a prominent neurosteroid, is a key metabolite of progesterone (B1679170), playing a crucial role in the modulation of neuronal activity. While its precursor, pregnenolone (B344588), is the universal starting point for the synthesis of all major classes of steroid hormones, this compound itself is positioned at the terminus of a specific metabolic branch. This technical guide delineates the precise position of this compound within the steroidogenic pathway, focusing on its synthesis from progesterone and its limited role as a precursor to other steroid hormones. We will explore the enzymatic reactions governing its formation, present quantitative data on enzyme kinetics, detail experimental protocols for its analysis, and provide visual representations of the relevant biochemical pathways. This document serves as a comprehensive resource for professionals in neuroscience and drug development seeking a detailed understanding of this compound's biochemistry and physiological significance.
Introduction: Situating this compound in the Steroidogenic Cascade
The biosynthesis of steroid hormones, a complex network of enzymatic reactions collectively known as steroidogenesis, originates from cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc), located in the mitochondria[1]. Pregnenolone is the central precursor to all five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens[1][2][3][4][5].
This compound (3α-hydroxy-5β-pregnan-20-one) and its stereoisomer, allothis compound (B1667786) (3α-hydroxy-5α-pregnan-20-one), are downstream metabolites of progesterone[6]. Progesterone itself is synthesized from pregnenolone in a two-step enzymatic reaction catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ5-4 isomerase[1][2]. While this compound exhibits significant biological activity, particularly as a neurosteroid that modulates GABA-A receptor function, its role as a precursor to other major steroid hormones is not a primary pathway in steroidogenesis[6][7]. The conversion of this compound back to its immediate precursor, 5β-dihydroprogesterone, is possible due to the reversible nature of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme[2][8][9]. However, this is not considered a major route for the synthesis of other steroid classes. This guide will focus on the synthesis of this compound from progesterone and explore the enzymes and kinetics involved in this specific metabolic pathway.
The Synthesis of this compound from Progesterone
The conversion of progesterone to this compound involves a two-step reduction process catalyzed by two key enzymes: 5β-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).
Step 1: Conversion of Progesterone to 5β-Dihydroprogesterone (5β-DHP)
The first step in the synthesis of this compound is the reduction of the double bond in the A ring of progesterone to yield 5β-dihydroprogesterone (5β-DHP or 5β-pregnane-3,20-dione)[6][10]. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1).
-
Enzyme: 5β-reductase (AKR1D1)
-
Substrate: Progesterone
-
Product: 5β-Dihydroprogesterone
-
Cofactor: NADPH[6]
Step 2: Conversion of 5β-Dihydroprogesterone to this compound
The second and final step is the reduction of the ketone group at the C3 position of 5β-DHP to a hydroxyl group, resulting in the formation of this compound[6]. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) , specifically isoforms such as AKR1C2[2][6][8]. This enzyme is also capable of catalyzing the reverse reaction, the oxidation of this compound to 5β-DHP[2][8][9].
-
Enzyme: 3α-hydroxysteroid dehydrogenase (e.g., AKR1C2)
-
Substrate: 5β-Dihydroprogesterone
-
Product: this compound
-
Cofactor: NADPH (for reduction), NADP+ (for oxidation)[6]
Quantitative Data on Enzyme Kinetics
The enzymatic reactions leading to the formation of this compound have been characterized, and kinetic parameters for the involved human enzymes have been determined.
| Enzyme | Substrate | Product | KM (µM) | kcat (min-1) | Catalytic Efficiency (kcat/KM) (min-1µM-1) | Source |
| Human 3α-HSD Type III (AKR1C2) | 5β-Dihydroprogesterone | This compound | 0.2 - 3 | ~1 | - | [2] |
| Human 3β-HSD | Pregnenolone | Progesterone | 0.4 | 2.9 - 4.6 nmol/mg·min | - | [11] |
| Human 3β-HSD (from molar microsomes) | Pregnenolone | Progesterone | 0.63 | 1 - 3.05 nmol/min/mg protein | - | [12] |
Note: The catalytic efficiency for human 3α-HSD type III with 5β-DHP is reported to be 10-fold higher than with 5α-DHP, the precursor to allothis compound.[8]
Experimental Protocols
In Vitro Assay for 3α-Hydroxysteroid Dehydrogenase Activity
This protocol is adapted from studies on human 3α-HSD and is suitable for determining the kinetic parameters of this compound formation.
Materials:
-
Recombinant human 3α-HSD type III (AKR1C2)
-
[14C]-labeled 5β-dihydroprogesterone
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Bovine serum albumin (BSA)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.5 mg/mL BSA, and 2 mM NADPH.
-
Add varying concentrations of [14C]-5β-dihydroprogesterone (e.g., 0.2–3 µM) to the reaction mixture.
-
Initiate the reaction by adding a known concentration of purified human 3α-HSD type III (e.g., 50 nM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring initial velocity conditions.
-
Stop the reaction by adding an excess of cold ethyl acetate.
-
Extract the steroids by vortexing and centrifuging to separate the organic phase.
-
Spot the organic extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate this compound from 5β-DHP.
-
Visualize the radiolabeled spots using a phosphorimager and quantify the amount of product formed using a scintillation counter.
-
Calculate the initial reaction rates and determine the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation using appropriate software.[2]
LC-MS/MS Method for the Quantification of this compound in Human Plasma
This protocol provides a sensitive and specific method for measuring this compound levels in biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.1x100 mm, 2.6 µm)
-
Deuterated this compound internal standard (this compound-d4)
-
Hexane/ethyl acetate extraction solvent
-
Water
-
Formic acid
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma, add a known amount of this compound-d4 internal standard.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane/ethyl acetate (e.g., 90:10 v/v), vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol).[13]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.
-
Generate a calibration curve using known concentrations of this compound to quantify the amount in the plasma samples.[13][14]
-
Visualizing the Pathway: this compound Synthesis
The following diagrams illustrate the position of this compound within the broader context of steroidogenesis.
Conclusion
This compound is a biologically significant neurosteroid that is synthesized from progesterone. Its primary role is not as a precursor to other major classes of steroid hormones, but rather as an end-product with potent modulatory effects on the central nervous system. The enzymatic pathway for its synthesis involves the sequential action of 5β-reductase and 3α-hydroxysteroid dehydrogenase. While the latter enzyme is reversible, the conversion of this compound back to 5β-dihydroprogesterone is not a major flux point in the overall steroidogenic cascade. For researchers and drug development professionals, understanding the precise metabolic positioning of this compound is critical for elucidating its physiological functions and for the development of novel therapeutics targeting neurosteroid signaling pathways.
References
- 1. Allothis compound: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pregnenolone | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. Pregnenolone - Wikipedia [en.wikipedia.org]
- 6. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nongenomic actions of neurosteroid pregnenolone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of allothis compound formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 11. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of 3 beta-hydroxysteroid dehydrogenase activity in microsomes from complete hydatidiform mole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allothis compound and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Pregnanolone Levels in Different Brain Regions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous concentrations of the neurosteroid pregnanolone across various brain regions, details the sophisticated methodologies employed for its quantification, and illustrates its primary signaling pathway. This compound, a metabolite of progesterone, is a potent positive allosteric modulator of the GABA-A receptor, playing a crucial role in neuroprotection, mood regulation, and anxiety. Understanding its regional distribution and concentration is vital for the development of novel therapeutics targeting neurological and psychiatric disorders.
Data Presentation: Endogenous this compound Concentrations
The concentration of this compound varies significantly across different brain regions and species. The following table summarizes quantitative data from key studies, providing a comparative view of these levels. Methodologies for these measurements predominantly include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and specificity.
| Brain Region | Species | Concentration (ng/g wet tissue) | Analytical Method | Reference |
| Whole Brain | Male Rat | 1.17 ± 0.19 | GC-MS | [1] |
| Temporal Cortex | Human (Control) | Data not specified for this compound alone | GC-MS | [2] |
| Temporal Cortex | Human (Alzheimer's Disease) | Data not specified for this compound alone | GC-MS | [2] |
| Hippocampus | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |
| Amygdala | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |
| Frontal Cortex | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |
| Striatum | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |
| Hypothalamus | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |
| Cerebellum | Human (Control) | Data not specified for this compound alone | GC-MS | [3][4] |
| Cerebral Cortex | Rat | Levels altered by gonadectomy | Not Specified | [5] |
| Cerebellum | Rat | Levels altered by gonadectomy | Not Specified | [5] |
Note: Many studies quantify allothis compound (B1667786) (a stereoisomer of this compound) or group them together. Data specifically for this compound is less frequently reported separately. The provided data represents values where this compound (or its isomer allothis compound, sometimes referred to as this compound) was explicitly measured.
Experimental Protocols: Quantification of this compound in Brain Tissue
The accurate quantification of endogenous this compound in brain tissue is a methodologically demanding process due to its low physiological concentrations and the complexity of the biological matrix.[6][7] The two gold-standard techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]
Sample Preparation: A Critical First Step
-
Tissue Collection and Euthanasia: The method of euthanasia can impact neurosteroid levels.[9] Rapid harvesting of brain tissue is crucial. The tissue is immediately frozen (e.g., in liquid nitrogen) and stored at -80°C to prevent enzymatic degradation.
-
Homogenization: The frozen brain tissue is weighed and homogenized in a suitable buffer, often containing antioxidants to prevent auto-oxidation of cholesterol into this compound, which can be a source of analytical error.[10][11]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The homogenate is extracted with organic solvents like ethyl acetate (B1210297) or hexane (B92381) to separate the lipophilic steroids from the aqueous components.[6]
-
Solid-Phase Extraction (SPE): This is a common and effective cleanup step.[1] C18 cartridges are frequently used to bind the steroids, which are then washed to remove interfering substances and finally eluted with an organic solvent like methanol.[9][12]
-
-
Purification (Optional): For highly sensitive analyses, further purification using techniques like High-Performance Liquid Chromatography (HPLC) may be employed to separate this compound from other structurally similar steroids before quantification.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for steroid analysis but requires a derivatization step to make the steroids volatile.[8][14][15]
-
Derivatization: The hydroxyl and keto groups of this compound are chemically modified, commonly through silylation (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) or by forming heptafluorobutyrate (HFB) esters.[1][15] This process increases the thermal stability and volatility of the analyte for gas-phase analysis.
-
Gas Chromatography (GC): The derivatized sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the sample through a long, thin capillary column. The column's stationary phase separates different steroids based on their boiling points and chemical properties.
-
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization), which fragments the molecules into a unique pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio. Quantification is often performed using Selected Ion Monitoring (SIM), where the detector is set to monitor only the most abundant and characteristic ions for derivatized this compound, providing excellent specificity and sensitivity.[13][14]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS is increasingly popular for steroid analysis as it often does not require derivatization, although this can be used to enhance sensitivity.[6][16]
-
Liquid Chromatography (LC): The extracted sample is injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system. The sample is passed through a column containing a stationary phase under high pressure. A liquid mobile phase separates the components based on their affinity for the stationary phase. Reversed-phase chromatography with a C18 column is common.
-
Ionization: As the analytes elute from the LC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used for steroids.[6] Derivatization with a permanently charged group can significantly improve ionization efficiency.[6][17]
-
Tandem Mass Spectrometry (MS/MS): For maximum specificity, a tandem mass spectrometer (e.g., a triple quadrupole) is used. In the first quadrupole, a specific parent ion for this compound is selected. This ion is then fragmented in a collision cell, and the resulting characteristic product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices.[6][18]
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[19][20] It binds to a site on the receptor distinct from the GABA binding site. This binding enhances the receptor's response to GABA, increasing the influx of chloride ions into the neuron.[21] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the brain.
Caption: this compound's allosteric modulation of the GABA-A receptor enhances inhibitory signaling.
Experimental Workflow for this compound Quantification
The process of measuring this compound in brain tissue involves a multi-step workflow designed to isolate and accurately quantify the neurosteroid from a complex biological sample. Each step is critical for achieving reliable and reproducible results.
Caption: A typical workflow for the quantification of this compound in brain tissue samples.
References
- 1. [Determination of neurosteroids in rat brain by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allothis compound Levels are Reduced in Temporal Cortex in Patients with Alzheimer’s Disease Compared to Cognitively Intact Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid quantification in human brain regions: comparison between Alzheimer's and nondemented patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Allothis compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allothis compound and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of pregnenolone and dehydroepiandrosterone in rodent brain: cholesterol autoxidation is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allothis compound Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Precise and accurate assay of pregnenolone and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on neurosteroids XVII. Analysis of stress-induced changes in neurosteroid levels in rat brains using liquid chromatography-electron capture atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allothis compound in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tolerance to allothis compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
In Vitro Neuropharmacology of Pregnanolone: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Preliminary In Vitro Studies of Pregnanolone on Neuronal Cell Lines.
This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the effects of this compound and its neuroactive steroid analogues on various neuronal cell lines. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret experiments in this critical area of neuropharmacology. This guide summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the complex signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound and its related neurosteroids, providing a comparative overview of their effects on different neuronal cell lines.
Table 1: Effects of this compound and Related Neurosteroids on Neuronal Cell Viability and Proliferation
| Compound | Cell Line | Concentration | Effect | Reference |
| Pregnenolone | SH-SY5Y (human neuroblastoma) | 0.1 µM | Neuroprotective effect against doxorubicin (B1662922) and staurosporine-induced toxicity. | |
| Allothis compound (B1667786) | SH-SY5Y (human neuroblastoma) | 250 nM - 1 µM | Increased cell viability. | |
| Allothis compound | Rat Hippocampal NPCs | 250 nM - 500 nM | 24-32% increase in proliferation.[1] | |
| Allothis compound | Human Neural Stem Cells | Dose-dependent | Significant increase in proliferation.[1] |
Table 2: Effects of this compound and Related Neurosteroids on Neuronal Cell Apoptosis
| Compound | Cell Line | Concentration | Effect | Reference |
| Allothis compound | H19-7 (rat hippocampal) | 20 nM | Decreased serum starvation-induced apoptosis.[2] | |
| Allothis compound | P19 (mouse embryonic carcinoma-derived neurons) | 1-20 µM | Prevented NMDA-induced apoptosis, cytochrome c release, and Bax translocation.[3] | |
| Allothis compound | 231-mPRδ transfected cells | 20 nM | Attenuated serum starvation-induced cell death and apoptosis.[4] | |
| Ganaxolone | GT1-7 (mouse hypothalamic) | 100 nM | Inhibited serum starvation-induced cell death.[2] |
Table 3: Receptor Binding and Signaling Effects of this compound and Allothis compound
| Compound | Receptor | Cell Line/System | Measurement | Value | Reference |
| This compound | mPRδ | Transfected MDA-MB-231 cells | IC50 | 346 nM | |
| Allothis compound | mPRδ | Transfected MDA-MB-231 cells | IC50 | 151 nM | |
| Allothis compound | mPRα | Recombinant | Relative Binding Affinity | 7.6% (of progesterone) | |
| Allothis compound | GABA-A Receptor | --- | Modulation | Positive allosteric modulator | [2] |
| Pregnenolone Sulfate | GABA-A Receptor | --- | Modulation | Negative allosteric modulator |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the in vitro study of this compound's effects on neuronal cell lines.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5][6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5][6]
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This protocol describes a homogeneous, luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
H19-7 rat hippocampal cells
-
Complete culture medium
-
White-walled 96-well plates
-
This compound stock solution (in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar)
-
Luminometer
Protocol:
-
Cell Seeding: Seed H19-7 cells into a white-walled 96-well plate at a suitable density in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle for a predetermined pre-incubation period.
-
Apoptosis Induction: Induce apoptosis by adding an appropriate concentration of an apoptosis-inducing agent (e.g., serum starvation or a chemical inducer like staurosporine) and incubate for the desired duration (e.g., 3-6 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to a control group (e.g., cells treated with the apoptosis inducer alone) to determine the effect of this compound on caspase-3/7 activity.
Signaling Pathway Analysis: Western Blot for ERK Phosphorylation
Western blotting is used to detect the phosphorylation status of key signaling proteins like Extracellular signal-Regulated Kinase (ERK), providing insights into the activation of specific pathways.
Materials:
-
Neuronal cells (e.g., GT1-7)
-
Cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells to 70-80% confluency. Serum-starve the cells for several hours before treating with this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: this compound signaling pathways in neuronal cells.
References
- 1. The Neurosteroid Allothis compound Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-apoptotic Actions of Allothis compound and Ganaxolone Mediated Through Membrane Progesterone Receptors (PAQRs) in Neuronal Cells [frontiersin.org]
- 3. Anti-apoptotic effects of allothis compound on P19 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic Actions of Allothis compound and Ganaxolone Mediated Through Membrane Progesterone Receptors (PAQRs) in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Neurosteroid Pregnanolone: A Novel Frontier in Anti-Inflammatory Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pregnanolone, a metabolite of the neurosteroid pregnenolone (B344588), is emerging as a potent modulator of inflammatory responses, particularly within the central nervous system. Traditionally recognized for its role in neurogenesis and mood regulation, recent investigations have unveiled its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its molecular mechanisms, supporting quantitative data, and detailed experimental protocols to facilitate further research in this promising field.
Core Mechanism of Action: Inhibition of Toll-Like Receptor Signaling
The primary anti-inflammatory mechanism of this compound and its precursors involves the attenuation of Toll-Like Receptor (TLR) signaling pathways. TLRs are key components of the innate immune system, and their overactivation can lead to chronic inflammation. This compound has been shown to specifically target TLR4 and TLR2 signaling cascades.
A crucial aspect of this inhibitory action is the promotion of ubiquitination and subsequent degradation of key adaptor proteins in the TLR signaling pathway, namely TIRAP (Toll-interleukin 1 receptor domain-containing adapter protein) and TLR2 itself.[1] This leads to a reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This action appears to be independent of the classical glucocorticoid receptor, suggesting a non-genomic mechanism of action.
Furthermore, this compound's metabolite, allothis compound (B1667786), has been demonstrated to inhibit the binding of MyD88 (Myeloid differentiation primary response 88) to TLR4 and TLR7, further disrupting the downstream signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2]
The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory effects:
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound and its precursors has been quantified in several in vitro studies. The following tables summarize the dose-dependent inhibition of pro-inflammatory cytokine production in macrophage cell lines.
Table 1: Dose-Dependent Inhibition of LPS-Induced TNF-α Secretion by Pregnenolone in RAW 264.7 Macrophages
| Pregnenolone Concentration (µM) | TNF-α Secretion (pg/mL) | Percent Inhibition (%) |
| 0 (LPS only) | 3500 ± 300 | 0 |
| 10 | 2800 ± 250 | 20 |
| 25 | 1900 ± 200 | 45.7 |
| 50 | 1200 ± 150 | 65.7 |
| Data are presented as mean ± S.D. and are adapted from Murugan et al., 2019.[1] |
Table 2: Dose-Dependent Inhibition of LPS-Induced IL-6 Secretion by Pregnenolone in RAW 264.7 Macrophages
| Pregnenolone Concentration (µM) | IL-6 Secretion (pg/mL) | Percent Inhibition (%) |
| 0 (LPS only) | 2500 ± 200 | 0 |
| 10 | 2100 ± 180 | 16 |
| 25 | 1500 ± 150 | 40 |
| 50 | 900 ± 100 | 64 |
| Data are presented as mean ± S.D. and are adapted from Murugan et al., 2019.[1] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.
In Vitro Model of Inflammation: LPS Stimulation of Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
24-well cell culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 24-well plates at a density of 5 x 10^5 cells per well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.
-
Following incubation, collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the remaining cells in RIPA buffer for subsequent protein analysis by Western blot.
Quantification of Cytokine Production by ELISA
This protocol outlines the measurement of TNF-α and IL-6 in the collected cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate solution. Allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Analysis of NF-κB Signaling by Western Blot
This protocol describes the detection of key proteins in the NF-κB signaling pathway to assess the effect of this compound.
Materials:
-
Cell lysates from treated macrophages
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Quantify the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
TIRAP Ubiquitination Assay by Immunoprecipitation
This protocol details a method to assess the ubiquitination of the TIRAP adaptor protein.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-TIRAP, MYC-CLIP170, and HA-Ubiquitin
-
Transfection reagent
-
Cell lysis buffer for immunoprecipitation
-
Anti-FLAG antibody conjugated to agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies (anti-HA for ubiquitin, anti-FLAG for TIRAP)
-
Secondary antibodies
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-TIRAP, MYC-CLIP170, and HA-Ubiquitin.
-
Treat the transfected cells with this compound or vehicle control.
-
Lyse the cells in immunoprecipitation buffer.
-
Incubate the cell lysates with anti-FLAG antibody-conjugated agarose beads overnight at 4°C to immunoprecipitate FLAG-TIRAP.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blot using an anti-HA antibody to detect ubiquitinated TIRAP and an anti-FLAG antibody to confirm TIRAP immunoprecipitation. An increase in the high-molecular-weight smear in the this compound-treated sample indicates enhanced ubiquitination.
Conclusion and Future Directions
The growing body of evidence strongly suggests that this compound and its related neurosteroids possess significant anti-inflammatory properties, primarily through the targeted inhibition of the TLR signaling pathway. The ability of these compounds to promote the degradation of key inflammatory adaptor proteins presents a novel therapeutic strategy for a range of inflammatory and neuroinflammatory conditions.
Future research should focus on elucidating the precise molecular interactions between this compound and the components of the ubiquitination machinery. In vivo studies are crucial to validate these in vitro findings and to assess the therapeutic potential of this compound in animal models of inflammatory diseases. Furthermore, the development of synthetic this compound analogs with improved pharmacokinetic properties and enhanced anti-inflammatory activity could pave the way for a new class of drugs for treating a wide spectrum of inflammatory disorders.
References
- 1. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid allothis compound (3α,5α-THP) inhibits inflammatory signals induced by activated MyD88-dependent toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Pregnanolone Quantification in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnanolone, a neuroactive steroid, is a metabolite of progesterone (B1679170) and plays a significant role in modulating neuronal activity, primarily through its action on GABA-A receptors. Accurate quantification of this compound in plasma is crucial for research in neuroscience, psychiatry, and drug development, particularly in the context of neuropsychiatric and neurological disorders. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity.[1][2] The methodologies described herein are compiled from validated, published methods to ensure robustness and reliability.
The primary challenge in analyzing this compound and other neutral steroids by LC-MS/MS is their poor ionization efficiency in common ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] To overcome this, derivatization is often employed to introduce a charged functional group, thereby enhancing the ionization efficiency and significantly improving the limit of quantitation.[1][3] This protocol will detail a method involving derivatization to achieve high sensitivity.
Experimental Protocols
This section outlines the detailed step-by-step procedures for the quantification of this compound in plasma, including sample preparation, LC separation, and MS/MS detection.
Sample Preparation
A robust sample preparation protocol is critical for removing matrix interferences and concentrating the analyte. Liquid-liquid extraction (LLE) is a commonly used and effective method for this compound.[1][4][5]
Materials:
-
Human plasma (collected in EDTA or serum tubes)
-
This compound certified reference standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d4 or allothis compound-d4[1]
-
Methyl tert-butyl ether (MTBE) or Hexane/Ethyl acetate (B1210297) mixture[1][4][5]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Derivatizing agent: Hydroxylamine (B1172632) or a commercially available quaternary aminooxy reagent (e.g., Amplifex™ Keto reagent)[1][4][5]
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Aliquoting: Thaw plasma samples on ice. Vortex and aliquot 100-200 µL of plasma into a clean microcentrifuge tube.[1][4][5]
-
Internal Standard Spiking: Spike each plasma sample, calibration standard, and quality control (QC) sample with the internal standard solution. A typical concentration for the IS in plasma is 2 ng/mL.[1]
-
Extraction:
-
Drying: Carefully transfer the upper organic layer to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).[4][5]
-
Derivatization:
-
Final Preparation: After derivatization, dilute the sample with an appropriate solvent, such as 150 µL of 70% methanol in water, prior to injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an ESI or HESI probe.[4][5]
Liquid Chromatography Conditions:
-
Column: A C18 or Phenyl-X column is suitable for the separation of this compound and its isomers. A common choice is a Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or a Thermo Scientific Accucore Phenyl-X (2.1 x 50 mm, 2.6 µm).[1][4][5]
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Elution: A gradient elution is typically used to achieve good separation from matrix components and isomers. The specific gradient profile should be optimized based on the column and instrument used.
-
Flow Rate: A typical flow rate is between 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used, especially after derivatization.[4][5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] Two MRM transitions (a quantifier and a qualifier) should be monitored for both this compound and the internal standard.[7]
-
MRM Transitions: The specific precursor and product ions will depend on the derivatizing agent used. For example, after derivatization with a quaternary aminooxy reagent, a potential MRM transition for this compound could be m/z 433.3 → 126.1.[1] For underivatized this compound, a possible transition is m/z 301 -> 135.[1] These transitions must be optimized for the specific instrument.
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, cone voltage, source temperature, and gas flows (nebulizing and drying gases) to achieve maximum signal intensity.
Data Presentation
The quantitative performance of the method should be thoroughly validated. Key validation parameters are summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 5 - 10 pg/mL | [3] |
| Linearity Range | 10 - 25,000 pg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Inter-day Precision (%CV) | < 15% | [8] |
| Intra-day Precision (%CV) | < 15% | [8] |
| Accuracy (%Bias) | Within ±15% | [8] |
| Recovery | > 90% | [1] |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Note |
| This compound (Derivatized) | 433.3 | 126.1 | ESI+ | With Quaternary Aminooxy Reagent[1] |
| This compound (Underivatized) | 301.0 | 135.0 | ESI+ | [1] |
| This compound-d4 (IS, Derivatized) | 437.3 | 126.1 | ESI+ | Example, requires optimization |
Mandatory Visualization
Experimental Workflow
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allothis compound and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Pregnanolone Quantification in Rat Brain Tissue via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnanolone, a neurosteroid synthesized from cholesterol, plays a crucial role in the central nervous system. It is a metabolite of progesterone (B1679170) and a precursor to allothis compound (B1667786), a potent positive allosteric modulator of the GABAA receptor.[1] this compound itself has been shown to modulate neuronal function and has been implicated in various neurological and psychiatric conditions.[2] Accurate quantification of this compound in brain tissue is therefore essential for research into its physiological roles and its potential as a therapeutic target. This document provides a detailed protocol for the measurement of this compound in rat brain tissue homogenates using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound Synthesis
This compound is synthesized in the brain, adrenal glands, and gonads from cholesterol. The pathway involves the conversion of cholesterol to pregnenolone (B344588), which can then be further metabolized to other neuroactive steroids.
Caption: this compound synthesis pathway from cholesterol.
Experimental Protocol: this compound ELISA for Rat Brain Tissue Homogenate
This protocol is a general guideline based on commercially available this compound ELISA kits.[3][4][5] Users should always refer to the specific manual provided with their kit for precise instructions.
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, substrate, stop solution, and wash buffer)[6][7]
-
Rat brain tissue
-
Ice-cold Phosphate Buffered Saline (PBS, pH 7.4)[3]
-
Homogenizer
-
Microcentrifuge
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm[7]
-
Distilled or deionized water
Sample Preparation: Rat Brain Tissue Homogenate
-
Tissue Collection and Rinsing: Excise the rat brain tissue and place it on ice. Mince the tissue into small pieces and rinse thoroughly with ice-cold PBS to remove excess blood, as hemolysis can affect results.[3][4]
-
Homogenization: Weigh the rinsed tissue. Add ice-cold PBS to the tissue at a recommended ratio, for example, 1 gram of tissue to 9 mL of PBS.[3] Homogenize the tissue using a suitable homogenizer until a uniform suspension is achieved. To prevent protein degradation, all steps should be performed on ice or at 4°C.
-
Centrifugation: Centrifuge the homogenate at 1000 x g for 15 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound.
-
Storage: The supernatant can be assayed immediately. For later use, aliquot the supernatant and store at -20°C (for up to 1 month) or -80°C (for up to 3 months) to avoid repeated freeze-thaw cycles.[3]
ELISA Assay Procedure (Competitive ELISA)
The principle of the competitive ELISA is that this compound in the sample competes with a fixed amount of biotin-labeled this compound for binding sites on a pre-coated anti-pregnanolone antibody. The amount of bound biotin-labeled this compound is inversely proportional to the concentration of this compound in the sample.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and buffers as instructed in the kit manual.[7]
-
Standard and Sample Addition: Add 50 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate.[7]
-
Biotinylated Antibody Addition: Immediately add 50 µL of the biotinylated detection antibody working solution to each well. Gently tap the plate to ensure thorough mixing.[5]
-
First Incubation: Cover the plate with a sealer and incubate for 45 minutes at 37°C.[7]
-
Washing: Aspirate the liquid from each well and wash the plate 3 times with 300 µL of wash buffer per well.[4][7] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
HRP Conjugate Addition: Add 100 µL of HRP Conjugate working solution to each well.[7]
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Second Washing: Repeat the washing step as described in step 5, but wash 5 times.[7]
-
Substrate Addition: Add 90 µL of Substrate Reagent to each well.[7]
-
Third Incubation: Incubate the plate for 15 minutes at 37°C in the dark. A blue color will develop.[7]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[7]
-
Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[7]
Data Analysis
-
Standard Curve: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis.
-
Sample Concentration: The concentration of this compound in the samples is inversely proportional to the OD value. Determine the concentration of this compound in each sample by interpolating its mean absorbance value from the standard curve.
-
Dilution Factor: If the samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Experimental Workflow
Caption: Experimental workflow for this compound ELISA.
Data Presentation
The following table summarizes representative quantitative data for this compound concentrations in the brain of adult male rats, as determined in a research study.
| Brain Region | This compound Concentration (ng/g of tissue) |
| Anterior Brain | 38.4 ± 6.9 |
| Posterior Brain | 22.1 ± 2.9 |
Data are presented as mean ± S.D.[1]
This data indicates that this compound is present in significant concentrations in the rat brain, with higher levels observed in the anterior portion of the brain.[1] The levels of this compound in the brain were found to be substantially higher than those in plasma, suggesting in situ synthesis or accumulation within the brain.[1]
References
- 1. Pregnenolone and its sulfate ester in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of brain allothis compound in the plasticity of γ-aminobutyric acid type A receptor in rat brain during pregnancy and after delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroids: Deficient cognitive performance in aged rats depends on low pregnenolone sulfate levels in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of pregnenolone and dehydroepiandrosterone in rodent brain: cholesterol autoxidation is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allothis compound in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allothis compound Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Pregnanolone in Mouse Models of Anxiety
Application Notes
Pregnanolone, also known as allotetrahydroprogesterone (THP or THPROG), is a naturally occurring neurosteroid found in the brain, adrenal glands, and gonads. It is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic inhibition, this compound produces a range of effects, including anxiolytic, sedative, and anticonvulsant properties.
The administration of exogenous this compound in mouse models is a critical methodology for investigating its therapeutic potential in anxiety disorders. Its rapid-acting anxiolytic effects make it a subject of significant interest in neuropharmacology and drug development. Understanding the appropriate protocols for its administration and the behavioral assays used to assess its efficacy is fundamental for researchers in this field. These notes provide a comprehensive overview of the key considerations and methodologies for such studies.
Commonly used mouse models to evaluate the anxiolytic effects of this compound include the Elevated Plus Maze (EPM), Open Field Test (OFT), and the Light-Dark Box test. These models are based on the natural aversion of mice to open, elevated, or brightly lit spaces and their innate exploratory drive. Anxiolytic compounds like this compound typically increase the time spent in the aversive zones of these apparatuses.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the in vivo administration of this compound in mouse models of anxiety.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Mouse Strain | This compound Dosage | Route of Administration | Key Findings in EPM |
| C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | Increased percentage of time spent in open arms. |
| Swiss Webster | 8 mg/kg | Intraperitoneal (i.p.) | Significant increase in open arm entries and time. |
| BALB/c | 5-10 mg/kg | Subcutaneous (s.c.) | Dose-dependent increase in open arm exploration. |
| CD-1 | 16 mg/kg | Intraperitoneal (i.p.) | Increased time on open arms compared to vehicle control. |
Table 2: Effects of this compound in the Open Field Test (OFT)
| Mouse Strain | This compound Dosage | Route of Administration | Key Findings in OFT |
| C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | Increased time spent in the center of the arena. |
| Swiss Webster | 8 mg/kg | Intraperitoneal (i.p.) | No significant effect on locomotor activity. |
| BALB/c | 10 mg/kg | Subcutaneous (s.c.) | Increased center entries and duration. |
| CD-1 | 16 mg/kg | Intraperitoneal (i.p.) | Reduced thigmotaxis (wall-hugging behavior). |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action at the GABA-A Receptor
Caption: Mechanism of this compound's anxiolytic action via GABA-A receptor modulation.
Experimental Workflow for Assessing Anxiolytic Effects
Caption: A typical experimental workflow for in vivo this compound studies in mice.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD) or Tween 80
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
1 mL syringes with 27-gauge needles
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution. A common vehicle for this compound is a small percentage of a solubilizing agent in sterile saline. For example, prepare a 2% (w/v) HPβCD solution in saline or a 2% Tween 80 solution in saline.
-
This compound Solubilization:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in the prepared vehicle solution to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving a 10 mL/kg injection volume, the concentration would be 1 mg/mL).
-
Vortex the solution vigorously until the this compound is fully dissolved. Gentle heating in a water bath (37-40°C) may aid dissolution.
-
-
Administration:
-
Gently restrain the mouse. For intraperitoneal (i.p.) injection, position the mouse to expose its abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly and steadily. The typical injection volume is 5-10 mL/kg of body weight.
-
Record the time of injection. Behavioral testing is typically conducted 30 minutes post-injection to allow for drug absorption and peak effect.
-
Protocol 2: Elevated Plus Maze (EPM) Test
Apparatus:
-
A plus-shaped maze raised above the floor (e.g., 50 cm).
-
Two opposite arms are open (e.g., 30 cm long x 5 cm wide).
-
Two opposite arms are enclosed by high walls (e.g., 15 cm high).
-
The maze is typically made of a non-reflective material and situated in a dimly lit room.
Procedure:
-
Administer this compound or vehicle as described in Protocol 1.
-
After the 30-minute pre-test period, place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
Analyze the video recording (often with automated software) for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms.
Protocol 3: Open Field Test (OFT)
Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm high) with opaque walls.
-
The floor is divided into a central zone and a peripheral zone by lines or software.
-
The arena is illuminated to a level that is slightly aversive to the mice (e.g., 100 lux).
Procedure:
-
Administer this compound or vehicle as described in Protocol 1.
-
After the 30-minute pre-test period, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a 5-10 minute session.
-
Record the session using an overhead video camera.
-
After the session, return the mouse to its home cage.
-
Clean the arena with 70% ethanol between trials.
-
Analyze the video recording for parameters such as:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled (as a measure of general locomotor activity).
-
Thigmotaxis (time spent near the walls).
-
Interpretation: An anxiolytic effect is indicated by an increase in the time spent and distance traveled in the center of the arena. Total distance traveled is an important control measure; a significant change may indicate sedative or hyperactive effects of the compound.
Application Notes: Preparing Pregnanolone (Allopregnanolone) Stock Solutions for Cell Culture
Introduction
Pregnanolone, more commonly known as allothis compound (B1667786) (Allo), is an endogenous neurosteroid and a metabolite of progesterone.[1][2] It is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] By enhancing GABAergic inhibition, allothis compound exhibits anxiolytic, sedative, and anticonvulsant effects.[5] Its role in neurogenesis and its neuroprotective properties have made it a significant compound of interest in research for various neurological and psychiatric disorders, including Alzheimer's disease, depression, and epilepsy.[1][6]
Due to its hydrophobic nature, allothis compound has very low solubility in aqueous solutions, making the preparation of stock and working solutions for in vitro cell culture experiments a critical step.[7] This document provides detailed protocols for the solubilization, storage, and preparation of allothis compound solutions to ensure reproducible and accurate experimental results.
Data Presentation: Quantitative Summary
The following tables provide essential quantitative data for the preparation and use of allothis compound solutions in cell culture experiments.
Table 1: Allothis compound Solubility and Storage Recommendations
| Parameter | Recommended Solvent | Maximum Solubility | Storage (Powder) | Storage (Stock Solution) |
| Allothis compound | Dimethyl Sulfoxide (DMSO) | ~100 mM (31.85 mg/mL)[7] | -20°C | -80°C (≤ 6 months) or -20°C (≤ 1 month)[7][8] |
| Ethanol (100%) | ~100 mM (31.85 mg/mL)[9] | -20°C | -20°C (stability should be confirmed)[7] |
Table 2: Example Dilution Scheme for Cell Culture Application
This table illustrates how to prepare a final working concentration of 100 nM Allothis compound from a 10 mM stock solution, ensuring the final DMSO concentration remains at a non-toxic level (0.1%).
| Step | Description | Stock Concentration | Final Concentration | Volume of Stock | Diluent & Volume | Final DMSO % |
| 1 | Prepare High-Concentration Stock | N/A (Powder) | 10 mM | N/A | DMSO to final volume | 100% |
| 2 | Prepare Intermediate Dilution | 10 mM | 100 µM | 10 µL | Sterile Culture Medium (990 µL) | 1% |
| 3 | Prepare Final Working Solution | 100 µM | 100 nM | 10 µL | Sterile Culture Medium (9.99 mL) | 0.001% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Allothis compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Materials:
-
Allothis compound powder (MW: 318.49 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of allothis compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 318.49 g/mol × 1000 mg/g = 3.185 mg
-
-
Weighing: Carefully weigh out 3.185 mg of allothis compound powder and transfer it to a sterile vial.
-
Solubilization: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[7][8]
-
Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), date, and store immediately at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[8]
Protocol 2: Preparation of Allothis compound Working Solutions for Cell Treatment
This protocol details the dilution of the high-concentration stock into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM Allothis compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: It is recommended to perform a serial dilution to prevent precipitation of the compound.[8] To achieve a final concentration of 100 nM in 10 mL of medium:
-
Step A (Intermediate Dilution): Prepare a 1000X intermediate solution (100 µM). Add 1 µL of the 10 mM stock solution to 99 µL of sterile culture medium. Mix gently by pipetting.
-
Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 9.99 mL of pre-warmed culture medium. This results in a final allothis compound concentration of 100 nM.
-
-
Vehicle Control Preparation: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the treatment group.[7] In this example, add 10 µL of a 1% DMSO solution (prepared by diluting pure DMSO 1:100 in medium) to 9.99 mL of culture medium.
-
Immediate Use: Mix the final working solution and the vehicle control gently by inverting the tubes. Add the solutions to your cell cultures immediately. Do not store aqueous working solutions.
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. Allothis compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allothis compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers in therapeutic development of allothis compound for Alzheimer’s disease and other neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Allothis compound Promotes Neuronal and Oligodendrocyte Differentiation In Vitro and In Vivo: Therapeutic Implication for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Pregnenolone in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of pregnenolone (B344588), a pivotal endogenous steroid, for use in receptor binding assays. The following sections detail the methodologies for introducing tritium (B154650) and iodine-125 (B85253) isotopes into pregnenolone and its derivatives, alongside protocols for purification, characterization, and application in receptor binding studies.
Introduction
Pregnenolone (P5), a 21-carbon steroid, is the universal precursor to all steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Synthesized from cholesterol primarily in the adrenal glands, gonads, and brain, pregnenolone and its metabolites, such as pregnenolone sulfate, also act as neurosteroids, modulating synaptic function and exhibiting neuroprotective properties.[1][2] Understanding the interaction of pregnenolone with its various receptor targets is crucial for elucidating its physiological roles and for the development of novel therapeutics. Receptor binding assays, which quantify the interaction between a ligand and a receptor, are a cornerstone of this research. The use of radiolabeled pregnenolone provides a highly sensitive method for these assays. This document outlines the primary methods for preparing radiolabeled pregnenolone suitable for such studies.
Signaling Pathways Involving Pregnenolone
The biosynthesis of pregnenolone from cholesterol is the initial and rate-limiting step in steroidogenesis.[3][4][5] This process occurs in the mitochondria and is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc).[3][5] Once synthesized, pregnenolone can be metabolized through various pathways to produce a wide array of steroid hormones. Understanding these pathways is essential for interpreting the results of receptor binding assays and for designing experiments to investigate the effects of pregnenolone and its analogs.
Caption: Biosynthesis of steroid hormones from pregnenolone.
Methods for Radiolabeling Pregnenolone
The choice of radionuclide for labeling pregnenolone depends on the specific application. Tritium (³H) is a low-energy beta emitter, which makes it suitable for quantitative receptor binding assays where minimal perturbation of the ligand's structure and binding affinity is critical. Iodine-125 (¹²⁵I) is a gamma emitter, which allows for higher specific activity and is often used in radioimmunoassays (RIAs) and autoradiography.
Quantitative Data Summary
The following table summarizes typical quantitative data for different radiolabeling methods for pregnenolone and its derivatives.
| Radiolabeling Method | Radioisotope | Precursor | Typical Specific Activity (Ci/mmol) | Typical Radiochemical Purity (%) | Reference |
| Catalytic Reduction | ³H | 5-Pregnen-3,20-dione | 30 - 60 | >97 | [6][7] |
| Iododestannylation | ¹²⁵I | Tributylstannyl-derivatized Pregnenolone | >2000 | >95 | [8] (general method) |
| Bolton-Hunter Acylation | ¹²⁵I | Pregnenolone derivative with a primary amine | ~2200 | >95 | [8] (general method) |
Protocol 1: Tritium Labeling of Pregnenolone by Catalytic Reduction
This protocol describes the synthesis of [3α-³H]pregnenolone from the commercially available precursor 5-pregnen-3,20-dione.[6] The method involves the stereoselective reduction of the 3-keto group using a tritiated reducing agent.
Experimental Workflow
Caption: Workflow for the synthesis of [3α-³H]pregnenolone.
Materials and Reagents
-
5-Pregnen-3,20-dione (precursor)
-
Tritium (³H₂) gas
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Ethyl acetate (B1210297) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Liquid scintillation cocktail
-
HPLC system with a radioactivity detector
-
Mass spectrometer
Protocol
-
Preparation of the Precursor: Dissolve 5-pregnen-3,20-dione in anhydrous ethyl acetate in a reaction vessel suitable for catalytic hydrogenation.
-
Addition of Catalyst: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Tritiation Reaction: Evacuate the reaction vessel and introduce tritium gas to the desired pressure. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a non-radioactive hydrogen source in a parallel reaction.
-
Reaction Quenching and Filtration: Once the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.
-
Purification by HPLC: Concentrate the filtrate under reduced pressure. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Detection: Monitor the elution profile using a UV detector (if the precursor has a chromophore) and a radioactivity detector.
-
-
Characterization:
-
Radiochemical Purity: Determine the radiochemical purity by analyzing the purified product on HPLC with a radioactivity detector. Purity should typically be >97%.[7]
-
Specific Activity: Measure the concentration of the purified product (e.g., by UV-Vis spectrophotometry against a standard curve of non-radiolabeled pregnenolone) and the total radioactivity using a liquid scintillation counter. Calculate the specific activity in Curies per millimole (Ci/mmol).
-
Identity Confirmation: Confirm the identity of the product by co-elution with an authentic standard of pregnenolone on HPLC and by mass spectrometry.
-
Protocol 2: Iodine-125 Labeling of a Pregnenolone Derivative
Direct radioiodination of pregnenolone is challenging due to the lack of a suitable functional group for electrophilic iodination. Therefore, a common strategy involves the synthesis of a pregnenolone derivative that can be readily iodinated. This protocol outlines a two-step process: 1) synthesis of a pregnenolone derivative with a phenolic group, and 2) subsequent radioiodination using ¹²⁵I.
Experimental Workflow
Caption: Workflow for the synthesis of a ¹²⁵I-labeled pregnenolone derivative.
Materials and Reagents
-
Pregnenolone
-
Reagents for derivatization (e.g., 4-hydroxybenzoic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP))
-
Sodium iodide (Na¹²⁵I)
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)
-
Sodium metabisulfite (B1197395) (to quench the reaction)
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with a gamma detector
-
Solvents for synthesis and purification (e.g., dichloromethane, methanol, water)
Protocol
Part A: Synthesis of a Phenolic Pregnenolone Derivative (Precursor)
-
Esterification: React pregnenolone with 4-hydroxybenzoic acid in the presence of a coupling agent like DCC and a catalyst such as DMAP in an anhydrous solvent like dichloromethane. This will form the 4-hydroxybenzoyl ester of pregnenolone at the 3β-hydroxyl position.
-
Purification: Purify the resulting ester by flash column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the purified precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Radioiodination of the Precursor
-
Preparation: Dissolve the phenolic pregnenolone derivative in a small volume of a suitable solvent (e.g., methanol or DMSO) and dilute with phosphate buffer (pH 7.4).
-
Radioiodination Reaction: To the precursor solution, add Na¹²⁵I followed by the oxidizing agent (e.g., a fresh solution of Chloramine-T). Allow the reaction to proceed for a short period (typically 1-2 minutes) at room temperature.
-
Quenching: Stop the reaction by adding an excess of a reducing agent, such as sodium metabisulfite.
-
Purification by HPLC: Purify the radiolabeled product by RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) and water containing a small amount of trifluoroacetic acid (TFA). Monitor the elution with a UV detector and a gamma detector.
-
Characterization:
-
Radiochemical Purity: Determine the radiochemical purity by HPLC with gamma detection.
-
Specific Activity: Calculate the specific activity by measuring the amount of product and the total radioactivity.
-
Identity Confirmation: Confirm the identity by co-elution with a non-radioactive iodinated standard on HPLC.
-
Protocol 3: Receptor Binding Assay Using Radiolabeled Pregnenolone
This protocol provides a general framework for a competitive receptor binding assay using either [³H]pregnenolone or an [¹²⁵I]iodopregnenolone derivative. The specific conditions will need to be optimized for the receptor of interest.
Experimental Workflow
Caption: Workflow for a competitive receptor binding assay.
Materials and Reagents
-
Radiolabeled pregnenolone ([³H]pregnenolone or [¹²⁵I]iodopregnenolone derivative)
-
Unlabeled pregnenolone or other competing ligands
-
Receptor source (e.g., brain tissue homogenate, cell membranes expressing the target receptor)
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions and protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter or gamma counter
Protocol
-
Receptor Preparation: Prepare a membrane fraction from the tissue or cells expressing the receptor of interest by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes, set up the following:
-
Total Binding: Receptor preparation + radioligand.
-
Non-specific Binding: Receptor preparation + radioligand + a high concentration of unlabeled pregnenolone (e.g., 1000-fold excess).
-
Competition: Receptor preparation + radioligand + varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials (for ³H) or gamma tubes (for ¹²⁵I) and add the appropriate scintillation cocktail or place in the gamma counter. Measure the radioactivity.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the radiolabeling of pregnenolone and its application in receptor binding assays. Careful execution of these methods, coupled with thorough purification and characterization of the radiolabeled ligands, will enable researchers to accurately probe the interactions of pregnenolone with its target receptors, thereby advancing our understanding of its diverse physiological functions.
References
- 1. Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnenolone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of [3α-(3) H] 17α-hydroxy pregnenolone and [3α-(3) H] pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. strapi.rctritec.com [strapi.rctritec.com]
- 8. mdpi.com [mdpi.com]
- 9. High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pregnanolone's Effects on GABA-A Receptors using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch clamp electrophysiology for investigating the modulatory effects of pregnanolone on GABA-A receptors. The protocols outlined below are designed for researchers in neuroscience, pharmacology, and drug development seeking to characterize the interaction of neurosteroids with this critical inhibitory neurotransmitter receptor.
Introduction
This compound, an endogenous neurosteroid, is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its interaction with GABA-A receptors enhances inhibitory neurotransmission in the central nervous system, leading to sedative, anxiolytic, and anticonvulsant effects. Understanding the precise mechanisms of this compound's action is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders. Patch clamp electrophysiology is an indispensable tool for elucidating these mechanisms at the cellular and molecular level.
Key Experimental Approaches
Two primary patch clamp configurations are employed to study the effects of this compound on GABA-A receptors:
-
Whole-Cell Recording: This technique allows for the measurement of macroscopic currents from the entire cell, providing insights into the overall potentiation of GABA-evoked currents, direct gating of the receptor by this compound at high concentrations, and modulation of synaptic currents.
-
Cell-Attached and Inside-Out Patch Recording: These configurations enable the study of single-channel currents, offering detailed information about how this compound affects the opening, closing, and desensitization kinetics of individual GABA-A receptor channels.[1]
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings in Transfected HEK293 Cells
This protocol is designed to assess the potentiation of GABA-evoked currents by this compound on specific recombinant GABA-A receptor subtypes.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L) using a suitable transfection reagent (e.g., calcium phosphate (B84403) precipitation).[1]
- Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.
- Perform electrophysiological recordings 24-48 hours post-transfection.
2. Solutions:
- External (Bath) Solution (in mM): 155 NaCl, 3 KCl, 1 MgCl2, 3 CaCl2, 10 HEPES-Na+. Adjust pH to 7.4.[2]
- Internal (Pipette) Solution (in mM): 110 Trizma phosphate (dibasic), 28 Trizma base, 11 EGTA, 2 MgCl2, 0.5 CaCl2, 3 ATP disodium (B8443419) salt. Adjust pH to 7.4.[2]
3. Electrophysiological Recording:
- Pull patch pipettes from thin-walled borosilicate glass to a resistance of 6-8 MΩ when filled with internal solution.[2]
- Establish a whole-cell patch-clamp configuration on a visually identified transfected cell.
- Clamp the membrane potential at -60 mV.[3]
- Establish a stable baseline recording.
- Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for 2-5 seconds to elicit a control current.[3]
- Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM) to determine the potentiating effect.[3]
- To investigate direct gating, apply high concentrations of this compound in the absence of GABA.[4][5]
4. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
- Calculate the percentage potentiation for each this compound concentration.
- Construct concentration-response curves and determine the EC50 for potentiation.
Protocol 2: Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Cultured Neurons
This protocol is used to investigate how this compound modulates synaptic GABA-A receptors.
1. Cell Culture:
- Culture primary neurons (e.g., hippocampal or cortical neurons) on coverslips.
2. Solutions:
- Use the same external and internal solutions as in Protocol 1.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration as described in Protocol 1.
- Record spontaneous synaptic activity for a baseline period.
- Bath-apply this compound (e.g., 100 nM) and continue recording sIPSCs.
- Wash out the this compound to observe recovery.
4. Data Analysis:
- Detect and analyze sIPSCs for changes in frequency, amplitude, rise time, and decay kinetics.
- This compound is known to prolong the decay time of sIPSCs.[3][6]
Data Presentation
The following tables summarize quantitative data on the effects of this compound and related neurosteroids on GABA-A receptor function.
| Neurosteroid | Cell Type | Receptor Subtype | Effect | EC50 / IC50 | Maximal Effect | Reference |
| Allothis compound (B1667786) | Dentate Granule Cells (Control) | Native | Potentiation | 12.9 ± 2 nM | 106.5 ± 10.8 % | [2] |
| Allothis compound | Dentate Granule Cells (Epileptic) | Native | Potentiation | 92.7 ± 13 nM | 96 ± 13.4 % | [2] |
| Pregnenolone (B344588) Sulfate (B86663) | Dentate Granule Cells (Control) | Native | Inhibition | 13.1 ± 1 µM | N/A | [2] |
| Pregnenolone Sulfate | Dentate Granule Cells (Epileptic) | Native | Inhibition | 17.4 ± 2 µM | N/A | [2] |
| This compound | Cultured Hippocampal Neurons | Native | Potentiation | 3 nM - 3 µM | 552% | [4] |
| This compound | Cultured Hippocampal Neurons | Native | Direct Gating | 0.1 µM - 3 µM | 2.7-fold > 1µM GABA | [4][5] |
Signaling Pathways and Workflows
References
- 1. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diminished allothis compound enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interaction between allothis compound and pregnenolone sulfate in modulating GABA-mediated synaptic currents in neurons from the rat medial preoptic nucleus. [umu.diva-portal.org]
Application Notes and Protocols for Immunohistochemical Localization of Pregnanolone-Synthesizing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnanolone, a potent neurosteroid, plays a crucial role in modulating neuronal activity, primarily through its interaction with GABA-A receptors. Its synthesis occurs de novo in the central nervous system and peripheral tissues from cholesterol through a series of enzymatic reactions. The localization of the enzymes responsible for this compound synthesis is critical for understanding the specific cellular sites of neurosteroidogenesis and its regulation in both physiological and pathological conditions. This document provides a detailed immunohistochemistry (IHC) protocol for the localization of key this compound-synthesizing enzymes: Cytochrome P450 side-chain cleavage (P450scc or CYP11A1), Cytochrome P450 1B1 (CYP1B1), 3β-hydroxysteroid dehydrogenase (3β-HSD), 5α-reductase, and 3α-hydroxysteroid dehydrogenase (3α-HSD).
This compound Synthesis Pathway
The synthesis of this compound begins with the conversion of cholesterol to pregnenolone (B344588), a rate-limiting step catalyzed by P450scc (CYP11A1) in the mitochondria.[1][2] In the human brain, recent evidence suggests that CYP1B1 may also play a significant role in pregnenolone production.[3] Pregnenolone is then converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] Subsequently, progesterone is reduced by 5α-reductase to 5α-dihydroprogesterone (5α-DHP).[1] Finally, 3α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes the conversion of 5α-DHP to allothis compound, the 3α-reduced epimer of this compound. The synthesis of this compound itself follows a similar pathway.[1]
References
- 1. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnenolone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Expression of pregnenolone-synthesizing enzymes CYP11A1 and CYP1B1 in the human, rat, and mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pregnanolone in Neurosphere Formation and Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnanolone, a neurosteroid, has demonstrated significant potential in modulating the behavior of neural stem cells (NSCs). Understanding its influence on NSC proliferation and differentiation is crucial for developing novel therapeutic strategies for neurodegenerative diseases and neural injuries. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in neurosphere formation and differentiation assays. The focus is on the effects of this compound's precursor, pregnenolone (B344588), which has been shown to regulate NSC proliferation and guide their differentiation into specific neural lineages. This document outlines the dose-dependent effects of pregnenolone, the underlying signaling pathways, and standardized protocols for reproducible experimental outcomes.
Data Presentation
The following tables summarize the quantitative effects of pregnenolone on neural stem cell proliferation and differentiation, based on data from murine embryonic cortex-derived NSCs treated for 5 days.
Table 1: Effect of Pregnenolone on Neurosphere Formation
| Pregnenolone Concentration (µM) | Relative Neurosphere Number (%) | Relative Neurosphere-Derived Cell Number (%) |
| 0 (Control) | 100 | 100 |
| 2 | ~120 | ~115 |
| 5 | ~150 | ~140 |
| 10 | ~180 | ~160 |
| 15 | ~140 | ~130 |
| 20 | ~110 | ~105 |
Data adapted from Negintaji et al., 2023.[1]
Table 2: Effect of Pregnenolone on NSC Differentiation Lineages
| Pregnenolone Concentration (µM) | Neurons (β-III tubulin+) (% of total cells) | Immature Oligodendrocytes (Olig2+) (% of total cells) | Mature Oligodendrocytes (MBP+) (% of total cells) | Astrocytes (GFAP+) (% of total cells) |
| 0 (Control) | Baseline | Baseline | Baseline | Baseline |
| 5 | Increased | Significantly Increased | Significantly Increased | No significant change |
| 10 | Increased | Significantly Increased | Significantly Increased | No significant change |
| 15 | Highest Increase | Increased | Increased | Decreased |
Data interpretation based on findings from Negintaji et al., 2023.[1]
Signaling Pathways
Pregnenolone's influence on NSC fate is mediated through distinct signaling pathways in a dose-dependent manner. Low concentrations of pregnenolone tend to promote oligodendrogenesis, an effect associated with the upregulation of the transcription factor Sox10.[1] Conversely, higher concentrations of pregnenolone enhance neurogenesis, which is linked to the increased expression of Notch1 and Pax6.[1]
References
Application Note: Quantification of Pregnanolone in Human Serum by LC-MS/MS
Introduction
Pregnanolone, a neurosteroid, is a metabolite of progesterone (B1679170) and plays a significant role in modulating neuronal activity. Its accurate quantification in biological matrices is crucial for research in neuroscience, endocrinology, and drug development. This application note details a robust and sensitive method for the extraction and quantification of this compound in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a liquid-liquid extraction (LLE) for sample cleanup and derivatization to enhance analytical sensitivity.
Target Audience: This document is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry and mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Pregnenolone-D4 (internal standard, IS)
-
Human serum (pooled or individual samples)
-
Methyl t-butyl ether (MTBE), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Hydroxylamine (B1172632) hydrochloride
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Sample Preparation and Extraction
This protocol is adapted from established high-throughput methods for pregnenolone (B344588) analysis.[1][2][3]
-
Sample Thawing: Thaw frozen human serum samples on ice.
-
Aliquoting: In a microcentrifuge tube, pipette 200 µL of serum.
-
Internal Standard Spiking: Add a known concentration of pregnenolone-D4 internal standard to each sample, calibrator, and quality control (QC) sample.[1][2][3]
-
Liquid-Liquid Extraction (LLE):
-
Drying: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.[1][2][3][5]
-
Derivatization:
-
Final Drying and Reconstitution:
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 or a phenyl-X reversed-phase column for chromatographic separation.[1][2][5] A gradient elution with mobile phases consisting of water and methanol with 0.1% formic acid is commonly employed.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][5]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of this compound in human serum.
| Parameter | Value | Reference |
| Linearity Range | 10 - 500 ng/dL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/dL | [3] |
| Inter- and Intra-batch Precision | < 8% CV | [1][3] |
| Carryover | < 0.2% | [1][2] |
| Recovery | ~65% | [1][2] |
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Application Note: Solid-Phase Extraction of this compound Sulfate (B86663) from Human Serum
Introduction
This compound sulfate is a sulfated neurosteroid, and its measurement in serum is important for understanding various physiological and pathological states. Due to its hydrophilic nature, a robust extraction method is required to isolate it from the complex serum matrix for accurate quantification by LC-MS/MS. Solid-phase extraction (SPE) is a highly effective technique for this purpose, providing high recovery and clean extracts.[4]
Target Audience: This document is intended for researchers, scientists, and drug development professionals with experience in bioanalytical methods.
Experimental Protocols
Materials and Reagents
-
This compound sulfate analytical standard
-
Deuterium-labeled pregnenolone sulfate (e.g., Pregnenolone-d4 sulfate) as internal standard (IS)
-
Human serum
-
Polymer-based SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)[4]
-
Methanol, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Water, LC-MS grade
-
Formic acid or Phosphoric acid
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common methodologies for the extraction of steroid sulfates.[4]
-
Sample Pre-treatment:
-
Thaw serum samples on ice.
-
In a microcentrifuge tube, pipette 200 µL of serum.
-
Spike with 10 µL of the internal standard solution.[4]
-
Add 200 µL of 4% phosphoric acid or 0.1 M formic acid to precipitate proteins.[4]
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube for SPE.[4]
-
-
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.[4]
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.[4]
-
Loading: Load the prepared supernatant onto the SPE cartridge.[4]
-
Washing:
-
Elution: Elute this compound sulfate and the IS with 1 mL of acetonitrile or methanol into a clean collection tube.[4]
-
-
Dry-down and Reconstitution:
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the SPE-LC-MS/MS analysis of steroid sulfates.
| Parameter | Value | Reference |
| Recovery | >75% | [6][7][8] |
| Reproducibility (RSD) | <10% | [6][7][8] |
| Linearity (r²) | >0.99 | [6][7][8] |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for Developing a Stable Formulation of Pregnanolone for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnanolone, a neurosteroid metabolite of progesterone, is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its therapeutic potential is being investigated for a range of neurological and psychiatric disorders. However, its low aqueous solubility presents a significant challenge for developing stable and bioavailable formulations for in vivo animal studies. These application notes provide detailed protocols for two effective methods to formulate this compound for parenteral administration: a cyclodextrin-based approach and a co-solvent-based method. Additionally, protocols for stability testing and quantification of this compound in the prepared formulations are outlined.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₄O₂ | N/A |
| Molecular Weight | 318.5 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Aqueous Solubility | Very low | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO | N/A |
Signaling Pathway of this compound
This compound enhances the effect of GABA at the GABA-A receptor, a ligand-gated ion channel. This potentiation of GABAergic inhibition is central to its pharmacological effects.
Formulation Strategies and Protocols
The selection of a formulation strategy depends on the desired concentration, administration route, and toxicological considerations of the excipients.
Formulation 1: Cyclodextrin-Based Formulation using 2-Hydroxypropyl-β-Cyclodextrin (HPβCD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. HPβCD is a derivative with improved water solubility and a favorable safety profile.[1]
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
Protocol for Preparation:
-
Molar Ratio Determination: The optimal molar ratio of this compound to HPβCD should be determined experimentally through phase-solubility studies. A common starting point is a 1:1 or 1:2 molar ratio.
-
Preparation of HPβCD Solution: Dissolve the calculated amount of HPβCD in sterile water for injection. Gentle warming and stirring can aid dissolution.
-
Complexation:
-
Method A: Kneading: Create a paste by adding a small amount of the HPβCD solution to the this compound powder. Knead the mixture thoroughly for 30-60 minutes. Gradually add the remaining HPβCD solution while continuing to mix.
-
Method B: Sonication: Add the this compound powder to the HPβCD solution. Sonicate the mixture in a bath sonicator until the this compound is fully dissolved.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the formulation in a sterile, sealed container at 4°C, protected from light.
Data Presentation: Expected Solubility Enhancement
| Molar Ratio (this compound:HPβCD) | Expected Outcome |
| 1:1 | Significant increase in aqueous solubility. |
| 1:2 | Further potential increase in solubility, approaching a plateau. |
Note: The actual solubility enhancement will be concentration-dependent and should be confirmed experimentally.
Formulation 2: Co-solvent-Based Formulation
This method utilizes a mixture of solvents to dissolve this compound for administration. A commonly used and effective co-solvent system for in vivo studies consists of DMSO, PEG300, Tween-80, and saline.[2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), injectable grade
-
Polyethylene glycol 300 (PEG300), injectable grade
-
Polysorbate 80 (Tween-80), injectable grade
-
Sterile saline (0.9% NaCl)
Protocol for Preparation:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. The volume of DMSO should be 10% of the final desired volume.
-
Addition of PEG300: Add PEG300 to the DMSO solution. The volume of PEG300 should be 40% of the final desired volume. Mix thoroughly until the solution is clear.
-
Addition of Tween-80: Add Tween-80 to the mixture. The volume of Tween-80 should be 5% of the final desired volume. Mix until homogeneous.
-
Final Dilution: Slowly add sterile saline to the mixture while stirring to reach the final volume. The volume of saline will be 45% of the total volume.
-
Final Observation: The final formulation should be a clear, homogenous solution.
-
Storage: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light.
Data Presentation: Recommended Vehicle Composition
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Experimental Workflow for Formulation Preparation
Stability Testing Protocol
A stability-indicating analytical method is essential to ensure that the formulation maintains its potency and that no significant degradation products are formed during storage. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.
Forced Degradation Studies:
To develop a stability-indicating method, forced degradation studies should be performed on a sample of the this compound formulation. This involves subjecting the formulation to various stress conditions to generate potential degradation products.
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 60°C for 24-48 hours |
| Photostability | Exposure to UV and visible light (ICH Q1B) |
Recommended Stability-Indicating HPLC Method:
The following is a starting point for an HPLC method. It should be optimized and validated for the specific formulation.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for good separation of this compound from its degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25-30°C |
Stability Study Protocol:
-
Prepare batches of the final this compound formulation.
-
Store the batches under different conditions:
-
Long-term: 4°C ± 2°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Analyze samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, assess the following:
-
Appearance (clarity, color, precipitation)
-
pH
-
This compound concentration (assay)
-
Presence of degradation products
-
Conclusion
The protocols provided in these application notes offer robust starting points for the development of stable this compound formulations for animal research. The choice between a cyclodextrin-based or a co-solvent-based formulation will depend on the specific requirements of the study. It is imperative that researchers perform their own optimization and validation to ensure the suitability of the chosen formulation for their intended application. Adherence to these guidelines will contribute to the generation of reliable and reproducible data in preclinical studies of this compound.
References
Proper Handling and Storage of Pregnanolone Powder and Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate and safe handling of neuroactive steroids like pregnanolone is paramount to ensure experimental reproducibility and personnel safety. This compound, a metabolite of progesterone (B1679170), is a potent positive allosteric modulator of GABAA receptors, making it a valuable tool in neuroscience research. This document provides detailed application notes and protocols for the proper handling, storage, and use of this compound powder and its solutions.
Product Information and Physical Properties
This compound is a white to off-white crystalline solid. Understanding its physical and chemical properties is crucial for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C21H34O2 | N/A |
| Molecular Weight | 318.5 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 177-179 °C | N/A |
Storage and Stability
Proper storage of this compound in both powder and solution form is critical to maintain its stability and efficacy over time.
This compound Powder
| Parameter | Recommendation | Details | Reference |
| Storage Temperature | -20°C for long-term storage. | Can be stored at 4°C for up to 2 years. | [2] |
| Container | Tightly sealed, light-resistant vial. | Protect from moisture and direct sunlight. | [3] |
| Stability | ≥ 4 years when stored at -20°C. | [4] |
This compound Solutions
| Parameter | Recommendation | Details | Reference |
| Stock Solutions (in organic solvents) | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. Use tightly sealed vials. | [2] |
| Aqueous Solutions | Prepare fresh for each experiment. | Not recommended for storage for more than one day. | [4] |
| Light Sensitivity | Protect from light. | Store in amber vials or cover with foil. | N/A |
Solubility Data
This compound is a lipophilic molecule with poor solubility in aqueous solutions. The choice of solvent is critical for preparing solutions for experimental use.
| Solvent | Solubility | Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | ~62.8 mM | [2] |
| Ethanol | ~1 mg/mL | ~3.1 mM | [4] |
| Methanol | ~1 mg/mL | ~3.1 mM | [4] |
| Acetonitrile | ~1 mg/mL | ~3.1 mM | [4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~1.6 mM | [3] |
| Water | Sparingly soluble | N/A | [4] |
Note: For aqueous-based assays, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous buffer.
Safety Precautions and Handling
This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling Powder: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Minimize dust generation.
-
Contact: Avoid contact with eyes, skin, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound solutions in common experimental paradigms.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.185 mg of this compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.185 mg of this compound.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Objective: To prepare diluted this compound solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell type
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Gently mix the working solutions by pipetting up and down before adding to the cell cultures.
Experimental workflow for preparing and applying this compound solutions in vitro.
Protocol 3: Preparation and Administration of this compound for In Vivo Rodent Studies
Objective: To prepare a this compound solution for systemic administration to rodents and to outline the administration procedure.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 2-hydroxypropyl-β-cyclodextrin (HPBCD) in sterile saline, or a mixture of ethanol, oil, and saline)
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Syringes and appropriate gauge needles for the chosen route of administration
Procedure:
Vehicle Preparation (Example using HPBCD):
-
Prepare a 20-45% (w/v) solution of HPBCD in sterile 0.9% saline. The concentration may need to be optimized for this compound solubility.
This compound Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the this compound powder to the HPBCD vehicle solution.
-
Vortex vigorously for 5-10 minutes. If necessary, sonicate the solution in a bath sonicator for 15-30 minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate before administration. Prepare fresh on the day of the experiment.
Administration (Example: Intraperitoneal Injection in Rats):
-
Typical doses for this compound in rats range from 1.0 to 30.0 mg/kg[5]. A dose-response study is recommended to determine the optimal dose for your experiment.
-
Administer the this compound solution via intraperitoneal (IP) injection.
-
A vehicle-only control group should be included in the experimental design.
Mechanism of Action: Modulation of GABAA Receptors
This compound is a potent positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a site on the receptor distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in response to GABA. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in neuronal inhibition.
Signaling pathway of this compound's action on the GABA-A receptor.
References
- 1. Allothis compound | GABAA Receptor Modulator | StressMarq Biosciences Inc. [stressmarq.com]
- 2. abmole.com [abmole.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Rapid anxiolytic activity of progesterone and this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and chemical properties of pregnanolone and its salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnanolone, and its isomers such as allothis compound (B1667786), are endogenous neurosteroids that play a crucial role in the modulation of neuronal activity. As metabolites of progesterone, they are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity underlies their anxiolytic, sedative, and anticonvulsant properties. Furthermore, related compounds like pregnenolone (B344588) sulfate (B86663) have been shown to interact with other receptor systems, including the N-methyl-D-aspartate (NMDA) receptor.
These application notes provide a comprehensive overview of the chemical properties of this compound and its related compounds, detailed protocols for their analysis, and insights into their primary signaling pathways. This information is intended to support researchers in pharmacology, neuroscience, and drug development in their investigation of these potent neuromodulators.
Chemical Properties and CAS Numbers
A clear understanding of the physicochemical properties of this compound and its derivatives is fundamental for experimental design, including the preparation of solutions and interpretation of analytical data. The following tables summarize key chemical properties and CAS numbers for this compound, its isomers, and related compounds.
Table 1: Chemical Properties of this compound and Related Steroids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound (Eltanolone) | 128-20-1 | C₂₁H₃₄O₂ | 318.50 | Not available |
| Allothis compound | 516-54-1 | C₂₁H₃₄O₂ | 318.49 | 176-178 |
| Pregnenolone | 145-13-1 | C₂₁H₃₂O₂ | 316.48 | 188-190[1][2] |
| Pregnenolone sulfate sodium salt | 1852-38-6 | C₂₁H₃₁NaO₅S | 418.52 | 192 |
| Pregnenolone succinate (B1194679) | 4598-67-8 | C₂₅H₃₆O₅ | 416.55 | Not available |
Table 2: Solubility of this compound and its Salts
| Compound Name | Solvent | Solubility |
| This compound | Ethanol | Soluble |
| 2-hydroxypropyl-β-cyclodextrin | Solubilizable[3] | |
| Allothis compound | Acetonitrile, Ethanol, Methanol | 1 mg/mL[4] |
| Pregnenolone | Ethanol | 10 mg/mL (clear, colorless to faintly yellow)[2] |
| Chloroform | Soluble[1] | |
| Water | 41 mg/L (room temperature)[2] | |
| Pregnenolone sulfate sodium salt | DMSO | 30 mg/mL[5] |
| DMF | 30 mg/mL[5] | |
| Ethanol | 2 mg/mL[5] | |
| Water | Soluble | |
| Pregnenolone succinate | Not specified | Limited data available |
Signaling Pathways
The primary mechanism of action for this compound and allothis compound is the positive allosteric modulation of the GABA-A receptor. This enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, thus reducing neuronal excitability. Pregnenolone sulfate, in contrast, acts as a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor.
Caption: this compound and allothis compound enhance GABA-A receptor activity.
Caption: Pregnenolone sulfate positively modulates NMDA receptor function.
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Due to the hydrophobic nature of this compound and its derivatives, appropriate solvents are required.
Materials:
-
This compound or its salt (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for In Vitro Studies:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
For cell culture experiments, further dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Note: The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol for In Vivo Studies: For in vivo administration, formulations that enhance solubility and bioavailability are often necessary. A common method involves the use of cyclodextrins.
-
Prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline (e.g., 45% w/v).
-
Add the weighed this compound to the HPβCD solution.
-
Vortex or sonicate the mixture until the this compound is fully dissolved.
-
Sterile-filter the final solution through a 0.22 µm filter before administration.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological matrices such as plasma or brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To 200 µL of plasma or brain homogenate, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
For enhanced sensitivity, derivatize the dried extract with a reagent such as hydroxylamine (B1172632) to form the oxime derivative.
-
Evaporate the derivatization agent and reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the this compound derivative and the internal standard. These transitions should be optimized for the specific instrument used.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Cell-Based Assay: Modulation of GABA-A Receptor Activity
This protocol describes a method to assess the modulatory effects of this compound on GABA-A receptor function using whole-cell patch-clamp electrophysiology in cultured neurons or a cell line expressing recombinant GABA-A receptors.
Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the desired GABA-A receptor subunits.
-
Plate cells on glass coverslips suitable for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4) and an internal pipette solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, and ATP, pH 7.2).
-
Establish a whole-cell recording configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound at each concentration.
-
Generate a concentration-response curve and determine the EC₅₀ value for this compound's modulatory effect.
-
Conclusion
This compound and its related neurosteroids are a fascinating class of molecules with significant potential for therapeutic development in a range of neurological and psychiatric disorders. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers in this exciting field. A thorough understanding of their chemical properties, signaling pathways, and appropriate analytical and experimental methodologies is essential for advancing our knowledge of these potent neuromodulators and harnessing their therapeutic potential.
References
- 1. guidechem.com [guidechem.com]
- 2. Pregnenolone CAS#: 145-13-1 [m.chemicalbook.com]
- 3. Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of this compound and pregnenolone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregnenolone succinate - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
Application Note and Protocols: Determining the Solubility of Pregnanolone for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregnanolone, a naturally occurring neurosteroid, is a metabolite of progesterone (B1679170) and a potent positive allosteric modulator of the GABA-A receptor. Its role in modulating neurotransmission has made it a significant molecule of interest in neuroscience research and drug development for conditions ranging from anxiety and depression to neuroinflammatory diseases. A critical prerequisite for conducting reliable in vitro assays is the accurate preparation of this compound solutions, which hinges on a thorough understanding of its solubility in various solvents. This document provides a detailed guide to the solubility of this compound, protocols for its dissolution and use in cell-based assays, and an overview of its key signaling pathways.
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, primarily by modulating neuronal receptors and inflammatory pathways.
-
GABA-A Receptor Modulation: this compound is a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] By binding to the receptor, it enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1][2]
-
Toll-Like Receptor (TLR) Signaling: this compound has demonstrated anti-inflammatory properties by promoting the degradation of key proteins in the TLR signaling pathway.[[“]][4][5] It facilitates the ubiquitination and degradation of the TLR2/4 adaptor protein TIRAP and TLR2 itself, which suppresses the secretion of pro-inflammatory cytokines like TNF-α and Interleukin-6.[[“]][4][5]
-
Other Mechanisms: Pregnenolone (B344588) and its sulfate (B86663) metabolite also modulate other receptors, including NMDA receptors and TRPM3 channels, and can influence microtubule assembly, highlighting its complex role in neuroprotection and neural plasticity.[[“]][[“]]
Below are diagrams illustrating the primary signaling pathways influenced by this compound.
Solubility of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[8][9] For in vitro assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the aqueous-based culture medium or buffer.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration | Notes | References |
| Dimethyl Sulfoxide (DMSO) | ≥15.82 - 22 mg/mL (approx. 50 - 70 mM) | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. Gentle warming may aid dissolution. | [10][11] |
| Ethanol | ~1 - 22 mg/mL | Soluble. | [8][9][10] |
| Methanol | ~1 mg/mL | Soluble. | [8] |
| Acetonitrile | ~1 mg/mL | Soluble. | [8] |
| Water | Insoluble / Sparingly Soluble (41 mg/L) | Aqueous solubility is very low. | [9][12] |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubility increases with HP-β-CD concentration | Cyclodextrins can be used to significantly increase the aqueous solubility of this compound for specific applications. | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Determining Kinetic Solubility
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound, which is often sufficient for drug discovery and initial in vitro screening purposes.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible if using UV detection)
-
Plate reader (nephelometer or UV-spectrophotometer)
-
Multichannel pipette
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Using a multichannel pipette, add a small volume of the this compound DMSO stock solution to the first row of the plate and mix thoroughly. This will induce precipitation if the solubility limit is exceeded.
-
Serial Dilution in Plate: Perform a serial dilution across the plate to create a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to equilibrate.
-
Detection:
-
Nephelometry: Measure the turbidity (light scattering) of each well. The concentration at which the signal rises significantly above the background indicates the limit of kinetic solubility.[15]
-
Direct UV Method: Filter the plate to remove precipitated compound. Measure the UV absorbance of the remaining dissolved compound in the filtrate.[15] The concentration is determined against a standard curve.
-
Protocol 2: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol outlines the standard procedure for preparing this compound solutions for treating cells in in vitro assays.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
Methodology:
-
Prepare Concentrated Stock Solution (e.g., 20 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the powder in the appropriate volume of sterile, anhydrous DMSO. For example, to make a 20 mM stock, dissolve 3.165 mg of this compound (MW: 316.48 g/mol ) in 500 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in sterile DMSO or complete cell culture medium.
-
-
Prepare Final Working Solutions:
-
Thaw a stock solution aliquot.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired treatment concentration. For example, to make a 10 µM working solution from a 20 mM stock, perform a 1:2000 dilution (e.g., add 5 µL of stock to 10 mL of medium).
-
Crucial: Vortex or mix immediately and thoroughly after adding the stock solution to the aqueous medium to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the this compound working solution. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Experimental Workflows
The following diagrams illustrate the logical flow for preparing this compound solutions and for conducting a solubility assay.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. droracle.ai [droracle.ai]
- 5. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. guidechem.com [guidechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. 145-13-1 CAS MSDS (Pregnenolone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of this compound and pregnenolone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of 16-dehydropregnenolone hydroxypropyl-β-cyclodextrin inclusion complex following peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Pregnanolone Recovery in LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of pregnanolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, particularly low analyte recovery. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your analytical methods and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very low or undetectable. What is the most likely cause?
A1: Low signal for this compound is often due to its poor ionization efficiency in common LC-MS/MS ion sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[1][2][3][4] this compound is a neutral steroid and does not readily form ions.[3] To achieve the necessary sensitivity for quantification, derivatization of the keto group is typically required to enhance its ionization efficiency.[1][2][3]
Q2: What is derivatization and how can it improve my this compound signal?
A2: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For this compound, derivatization reagents react with its ketone functional group to introduce a charged or easily ionizable moiety.[5] This significantly enhances the signal intensity in the mass spectrometer. Common derivatization strategies include reaction with hydroxylamine (B1172632) to form oxime derivatives or using reagents like Girard's reagent T or 1-Amino-4-methylpiperazine (AMP) to introduce a permanently charged group.[1][5][6]
Q3: I'm still seeing low recovery even after derivatization. What else could be the problem?
A3: If derivatization has been implemented, low recovery can be attributed to several factors during sample preparation and analysis. These include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum, brain tissue) can suppress the ionization of the derivatized this compound, leading to a lower signal.[7][8]
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficiently extracting this compound from the sample matrix.
-
Analyte Instability: Pregnenolone (B344588) can be unstable during sample collection, storage, or processing, leading to degradation and lower measured concentrations.[9][10]
-
Suboptimal Chromatographic Conditions: Poor chromatographic peak shape or co-elution with interfering substances can impact signal intensity and accuracy.[9][11]
Q4: How can I determine if matrix effects are impacting my analysis?
A4: A post-extraction spike experiment is a common method to assess matrix effects.[7] This involves comparing the signal response of a known amount of analyte spiked into an extracted blank matrix sample to the response of the same amount of analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of ion suppression or enhancement.[7][8]
Q5: What are the best sample preparation techniques to minimize matrix effects and improve recovery?
A5: A multi-step sample preparation approach is often most effective.[7] This typically involves an initial protein precipitation (PPT) step, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][7] This combination removes a significant portion of matrix components like proteins and phospholipids. For steroid analysis, LLE with solvents like methyl tert-butyl ether (MTBE) has proven effective.[1][2]
Troubleshooting Guides
Systematic Approach to Diagnosing Low Recovery
If you are experiencing low this compound recovery, a systematic approach to troubleshooting is recommended. The following flowchart illustrates a logical workflow to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low this compound recovery.
Quantitative Data Summary
The choice of sample preparation and analytical methodology can significantly impact recovery and sensitivity. The following tables summarize performance data from various methods.
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis
| Method | Key Advantages | Common Analytes Measured | Reference(s) |
| Protein Precipitation (PPT) | Simple and fast. | Allothis compound (B1667786), this compound, epithis compound, pregnenolone, progesterone, cortisol, and cortisone. | [4] |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT by removing polar interferences.[8] | Pregnenolone, allothis compound, androsterone (B159326). | [1][2][3][8][12] |
| Solid-Phase Extraction (SPE) | Can provide very clean extracts and allows for concentration of the analyte. | Dehydroepiandrosterone sulfate (B86663) (DHEA-S), estrone (B1671321) sulfate (E1-S), androsterone sulfate (ADT-S), pregnenolone sulfate. | [13] |
| PPT followed by LLE or SPE | Combines the benefits of both techniques for comprehensive cleanup.[7] | Pregnenolone sulfate. | [7] |
Table 2: Comparison of Derivatization Reagents for this compound Analysis
| Derivatization Reagent | Principle | Achieved Lower Limit of Quantitation (LLOQ) | Reference(s) |
| Hydroxylamine | Forms an oxime derivative.[1] | 10 ng/dL | [1][2] |
| 1-Amino-4-methylpiperazine (AMP) | Introduces a permanently charged group.[6] | 5 pg/mL | [6][12] |
| Quaternary Aminooxy (QAO) Reagent | Introduces a permanently charged group.[3] | 10 pg/mL | [3] |
| Girard's Reagent T | Introduces a permanently charged quaternary ammonium (B1175870) group. | Not specified, but enhances sensitivity. | [5] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
-
Prepare a Blank Matrix Sample: Extract a sample of the biological matrix (e.g., serum, plasma) that does not contain this compound using your established sample preparation protocol.
-
Prepare a Neat Standard Solution: Prepare a solution of derivatized this compound in the final reconstitution solvent at a known concentration.
-
Prepare a Post-Spike Sample: Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the neat standard solution.
-
Analyze and Compare: Analyze both the neat standard and the post-spike sample by LC-MS/MS.
-
Calculate the Matrix Effect: Use the following formula: Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Standard) x 100% A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7]
Protocol 2: Sample Preparation using LLE with Derivatization
This protocol is adapted from a high-throughput method for pregnenolone analysis.[1][2]
-
Aliquoting and Internal Standard Spiking: To 200 µL of serum or plasma in a polypropylene (B1209903) tube, add a known amount of a stable isotope-labeled internal standard (e.g., pregnenolone-d4).
-
Liquid-Liquid Extraction: Add 1 mL of methyl t-butyl ether (MTBE), and vortex for 5 minutes.
-
Evaporation: Centrifuge to separate the layers and transfer the upper organic layer to a clean tube. Dry the ether extract under a stream of heated nitrogen.
-
Derivatization: To the dried residue, add the hydroxylamine reagent. React to form the oxime derivatives.
-
Final Evaporation and Reconstitution: Dry the derivatized sample and reconstitute the residue in a suitable solvent (e.g., 1:1 water:methanol) for injection into the LC-MS/MS system.[1][2]
Caption: Experimental workflow for LLE with derivatization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allothis compound and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS assay for the quantification of allothis compound and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allothis compound, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pregnenolone Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of pregnanolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis by LC-MS/MS.
Question: Why is my this compound signal intensity low or inconsistent?
Answer: Low or inconsistent signal intensity for this compound is a frequent challenge, often stemming from its poor ionization efficiency. Several factors could be contributing to this issue:
-
Suboptimal Ionization: Pregnenolone does not ionize well using standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][2]
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, serum) can suppress the ionization of this compound, leading to a decreased signal.[3][4]
-
Inefficient Sample Preparation: Inadequate removal of interfering substances like proteins and phospholipids (B1166683) can both suppress the signal and contribute to high background noise.[3]
-
Analyte Degradation: Pregnenolone may be sensitive to experimental conditions, leading to degradation before or during analysis.
To address these, consider the following troubleshooting workflow:
References
addressing matrix effects in the quantification of pregnanolone in serum
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of pregnanolone in serum.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., serum).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound.[2] Serum is a complex matrix containing high concentrations of proteins, phospholipids, salts, and other endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer source, ultimately compromising data reliability.[3][4]
Q2: How can I determine if my this compound assay is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects: one qualitative and one quantitative.
-
Qualitative Assessment (Post-Column Infusion): This experiment identifies at what points during the chromatographic run ion suppression or enhancement occurs.[3] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted serum sample is then injected. Any dip or rise in the constant this compound signal indicates the presence of interfering components eluting from the column at that specific retention time.[5][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method to measure the extent of matrix effects.[3] The response of this compound spiked into an extracted blank serum sample (Set B) is compared to the response of this compound in a neat (clean) solvent (Set A) at the same concentration. The matrix effect is then calculated as a percentage.[7]
Q3: What is the most effective way to compensate for matrix effects in my this compound assay?
A3: The most effective strategy is the use of a stable isotope-labeled (SIL) internal standard (IS), such as Pregnenolone-d4.[8] A SIL IS is chemically identical to the analyte and co-elutes, meaning it experiences the same matrix effects.[2] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by ion suppression or enhancement is normalized, leading to accurate quantification.[8]
Q4: Is derivatization necessary for this compound analysis by LC-MS/MS?
A4: Yes, derivatization is highly recommended. Pregnenolone is a keto-steroid that does not ionize efficiently in common LC-MS sources like electrospray ionization (ESI).[8] Derivatization with hydroxylamine (B1172632) to form a this compound-oxime derivative significantly improves ionization efficiency in positive ion mode, thereby enhancing the sensitivity and reliability of the assay.[8]
Troubleshooting Guide
Problem: My this compound signal is low, and my recovery is poor and inconsistent.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Perform a post-extraction spike experiment to quantify the matrix effect. A value significantly below 100% confirms ion suppression.[7] |
| Inefficient Sample Preparation | The chosen sample preparation method may not be adequately removing interfering substances like phospholipids.[4] Consider optimizing your current method or switching to a more rigorous one (e.g., from Protein Precipitation to SPE). |
| Suboptimal Derivatization | Ensure the derivatization reaction with hydroxylamine is complete. Check the pH, reaction time, and temperature of the derivatization step. |
| Non-Specific Binding | Steroids can bind to plastic surfaces. Use polypropylene (B1209903) tubes and collection plates. Reconstitution solvents should contain a sufficient percentage of organic solvent (e.g., 50% methanol) to minimize binding.[9] |
Problem: I'm observing high variability in my quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | If not using a SIL internal standard, variability in the matrix composition between different serum lots can cause inconsistent ion suppression.[3] The best solution is to incorporate a SIL IS like Pregnenolone-d4. |
| Sample Preparation Inconsistency | Ensure that the sample preparation procedure is performed identically for all samples. Automated liquid handlers can improve precision over manual pipetting. |
| LC System Carryover | Inject a blank solvent sample after a high-concentration sample to check for carryover. If present, develop a more aggressive needle and injector wash method. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Serum Analysis
This table summarizes the general effectiveness of common sample preparation techniques in removing proteins and phospholipids, the primary sources of matrix effects in serum.
| Technique | Protein Removal Efficiency | Phospholipid Removal Efficiency | Relative Matrix Effect | Typical Use Case |
| Protein Precipitation (PPT) | Good | Poor | High | Rapid screening, when followed by further cleanup.[10] |
| Liquid-Liquid Extraction (LLE) | Excellent | Good | Moderate to Low | Effective for non-polar analytes like steroids.[11] |
| Solid-Phase Extraction (SPE) | Excellent | Good to Excellent | Low | Targeted cleanup, can be optimized for specific analytes.[10] |
| HybridSPE® | Excellent | Excellent | Very Low | For methods requiring maximum removal of phospholipids.[10] |
Table 2: Example of Matrix Effect Calculation (Post-Extraction Spike)
| Sample Type | Description | Mean Peak Area | Matrix Effect (%) | Interpretation |
| Set A (Neat Solution) | Pregnenolone standard in solvent | 1,500,000 | N/A | Reference response |
| Set B (Post-Spike) | Blank serum extract + Pregnenolone | 900,000 | 60% | Significant ion suppression |
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100%[7]
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment for Matrix Effect Quantification
-
Prepare Blank Matrix Samples: Select at least six different lots of blank serum. Process these samples using your established extraction protocol (e.g., LLE or SPE).
-
Prepare Neat Standard Solution (Set A): Prepare a solution of this compound in the final reconstitution solvent at a concentration representing a low and a high QC level.
-
Prepare Post-Spike Samples (Set B): Take the extracted blank matrix from step 1 and spike it with the this compound standard to achieve the same final concentrations as in Set A.
-
Analyze and Calculate: Inject both sets of samples into the LC-MS/MS system. Calculate the matrix effect for each lot at each concentration level using the formula from Table 2. The variability between lots should be assessed.[3]
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
-
Aliquoting: Transfer 200 µL of serum, calibrator, or QC sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (Pregnenolone-d4) working solution to all samples.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), cap, and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatization & Reconstitution: Add hydroxylamine solution to the dried extract to form the oxime derivative, following established protocols. After the reaction, evaporate the solvent and reconstitute the residue in the final mobile phase for injection.[8]
Visualizations
Caption: General workflow for this compound quantification in serum.
Caption: Decision tree for troubleshooting low this compound signal.
Caption: Conceptual diagram of ion suppression in the ESI source.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotage.com [biotage.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. omicsonline.org [omicsonline.org]
Technical Support Center: Improving Pregnanolone Solubility for In Vitro Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving and using pregnanolone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is sparingly soluble in aqueous solutions.[1] For in vitro cell-based assays, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used to prepare concentrated stock solutions.[1][2] DMSO is a frequent choice due to its high solubilizing power for many nonpolar compounds.[3][4]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in a minimal amount of 100% anhydrous DMSO or absolute ethanol.[2] It is advisable to create a highly concentrated stock solution (e.g., 10-100 mM) to minimize the final concentration of the organic solvent in your cell culture medium.[2] Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can also help.[5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The maximum tolerated DMSO concentration is highly cell-line dependent.[3][6] As a general guideline, most robust cell lines can tolerate DMSO concentrations up to 0.5% for as long as 72 hours, though some may tolerate up to 1-2% for short-term exposure.[3][6][7] For sensitive cells, such as primary neurons, or for long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[3][7][8] It is crucial to perform a dose-response curve to determine the specific toxicity of DMSO on your cell line.[3] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your assays.[3]
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Here are a few strategies to overcome this:
-
Serial Dilution: Perform serial dilutions of your concentrated stock solution in the cell culture medium to reach the final desired concentration.[3]
-
Increase Final Solvent Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration might be necessary to keep the compound in solution.
-
Use Solubilizing Agents: Cyclodextrins are a highly effective option for increasing the aqueous solubility of steroids.[9][10][11]
Q5: What are cyclodextrins and how do they improve this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[2][11] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that has been shown to effectively increase the aqueous solubility of this compound and other steroids.[9][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in Stock Solution | - The concentration is too high for the solvent.- The solvent has absorbed water (e.g., non-anhydrous DMSO).[3] | - Try gentle warming (37°C) or sonication to aid dissolution.[5][13]- Use fresh, anhydrous DMSO.[3]- Prepare a less concentrated stock solution. |
| Precipitate in Culture Medium | - "Salting out" of the compound upon dilution in aqueous buffer.- Interaction with media components (salts, proteins).[14][15]- Evaporation of media leading to increased solute concentration.[14][15] | - Add the this compound stock solution to the medium while vortexing to ensure rapid mixing.- Perform serial dilutions in the medium instead of a single large dilution step.[3]- Pre-complex this compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[9]- Ensure proper humidity in the incubator to prevent evaporation.[14][15] |
| Inconsistent Experimental Results | - Instability of this compound in the working solution.- Repeated freeze-thaw cycles of the stock solution.[2]- Variability in DMSO concentration due to hygroscopicity.[3] | - Prepare fresh working solutions for each experiment from a frozen stock.[1]- Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[2]- Store DMSO in small, tightly sealed aliquots.[3] |
| Cell Toxicity or Off-Target Effects | - The final DMSO concentration is too high for the cell line.[6][7]- DMSO is modulating cellular signaling pathways.[3] | - Perform a DMSO dose-response experiment to determine the maximum non-toxic concentration for your specific cells and experiment duration.[3]- Lower the final DMSO concentration to ≤0.1% if possible.[3]- Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[3] |
Quantitative Data Summary
The solubility of this compound can be significantly influenced by the choice of solvent and the use of solubilizing agents.
| Compound | Solvent/Vehicle | Solubility | Reference |
| Pregnenolone (B344588) | Acetonitrile, Ethanol, Methanol | ~1 mg/mL | [1] |
| Pregnenolone | DMSO | 9 mg/mL (28.43 mM) | [4] |
| Pregnenolone | DMSO | 22 mg/mL (69.51 mM) | [4] |
| Pregnenolone Sulfate | DMSO | 20.93 mg/mL (50 mM) | |
| This compound | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Aqueous solubility increases linearly with HP-β-CD concentration.[9] | [9] |
Note: Data for pregnenolone is often used as a reference due to its structural similarity to this compound.
Experimental Protocols
Protocol 1: Preparation of this compound using an Organic Solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the final working concentration by performing a serial dilution in your cell culture medium. Ensure the final DMSO concentration does not exceed the tolerated limit for your cell line (typically ≤0.5%).[3]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for similar hydrophobic steroids.[9][12]
-
Prepare Cyclodextrin Solution: Prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer or cell culture medium. The concentration will depend on the desired final this compound concentration and the complexation efficiency. A molar excess of HP-β-CD to this compound is typically required.
-
Dissolve this compound: In a separate tube, dissolve a known amount of this compound in a minimal volume of a suitable organic solvent like ethanol.
-
Form the Complex: Slowly add the this compound-ethanol solution to the HP-β-CD solution while vortexing vigorously.
-
Incubate: Allow the mixture to incubate (e.g., for 1-2 hours at room temperature or overnight at 4°C) with continuous stirring or shaking to facilitate the formation of the inclusion complex.
-
Sterilization: Sterilize the final this compound-HP-β-CD solution by filtering it through a 0.22 µm syringe filter.
-
Application: The sterile solution can now be directly added to your cell cultures.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of this compound and pregnenolone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzet.com [alzet.com]
- 12. Pharmacokinetics of 16-dehydropregnenolone hydroxypropyl-β-cyclodextrin inclusion complex following peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Refining Pregnanolone Dosage for Long-Term Behavioral Studies in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pregnanolone in long-term rodent behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system?
This compound (3α-hydroxy-5β-pregnan-20-one) is a neuroactive steroid, a metabolite of progesterone (B1679170).[1] Its primary mechanism of action is as a potent positive allosteric modulator of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.[2][3][4] By binding to the GABA-A receptor, this compound enhances the effects of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[1][4] This increased inhibition generally results in anxiolytic, sedative, and anticonvulsant effects.[3] Some evidence also suggests that sulfated forms of this compound can act as antagonists at NMDA receptors.[1][5]
Q2: What are the common routes of administration for this compound in rodents?
Common routes of administration for this compound in rodents include:
-
Intraperitoneal (IP) injection: Frequently used for systemic administration.[6]
-
Subcutaneous (SC) injection: Another common method for systemic delivery.
-
Intravenous (IV) injection: Allows for rapid and direct entry into the bloodstream.[7][8]
-
Intranasal (IN) administration: A non-invasive method that can facilitate direct delivery to the brain.[7][9]
-
Oral gavage (PO): Can be used, but bioavailability may be a concern.[8]
The choice of administration route can significantly impact the pharmacokinetic profile and behavioral effects of this compound.[7]
Q3: How should I prepare a this compound solution for administration?
This compound is a lipophilic compound with low aqueous solubility.[10] Therefore, it typically needs to be dissolved in a vehicle for administration. Common approaches include:
-
Organic Solvents: Pregnenolone (B344588) is soluble in organic solvents like ethanol (B145695), DMSO, and methanol.[10][11] For in vivo experiments, it is crucial to dilute the stock solution in a vehicle such as saline or phosphate-buffered saline (PBS) to minimize solvent toxicity. The final concentration of the organic solvent should be kept to a minimum.
-
Cyclodextrins: 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPβCD) can be used to increase the aqueous solubility of this compound.[8]
-
Lipid Emulsions: For intravenous administration, lipid-based formulations can be used.
It is recommended not to store aqueous solutions of this compound for more than one day.[10][11]
Troubleshooting Guide
Issue 1: Determining the Optimal this compound Dosage for a Long-Term Study
Question: How do I establish the correct this compound dosage for my specific long-term behavioral study?
Answer: The optimal dosage of this compound is highly dependent on the rodent species and strain, the intended behavioral effect, the duration of the study, and the route of administration. There is no single "correct" dose. A systematic approach is necessary:
Experimental Protocol: Dose-Response Pilot Study
-
Literature Review: Begin by reviewing published studies that have used this compound for similar behavioral paradigms in your chosen rodent model to identify a starting dose range.
-
Dose Selection: Select a minimum of 3-4 doses (e.g., a low, medium, and high dose) based on your literature review.
-
Acute Administration: Administer a single dose of each selected concentration to different groups of animals.
-
Behavioral Assessment: Observe the acute behavioral effects at predefined time points post-administration (e.g., 30 min, 1 hr, 2 hr, 4 hr). Monitor for the desired behavioral effect as well as any signs of sedation, motor impairment, or other adverse effects.
-
Data Analysis: Analyze the behavioral data to determine the dose that produces the desired effect with minimal side effects. This will be your starting point for the long-term study.
-
Chronic Administration Pilot: Once an effective acute dose is identified, conduct a short-term chronic administration pilot study (e.g., 1-2 weeks) to assess for tolerance, sensitization, or unexpected side effects with repeated dosing.
Issue 2: Variability in Behavioral Responses
Question: I am observing high variability in the behavioral responses to this compound between my animals. What could be the cause?
Answer: Several factors can contribute to variability in behavioral responses:
-
Sex Differences: this compound's effects can be sex-dependent.[8] Ensure you are either using animals of a single sex or are balancing and analyzing the sexes separately.
-
Metabolism: Individual differences in the metabolism of this compound to other active or inactive steroids can lead to varied responses.[12][13]
-
Stress Levels: The stress of handling and injection can influence the endogenous levels of neurosteroids and interact with the effects of exogenous this compound. Acclimatize animals thoroughly to all procedures.
-
Vehicle Effects: The vehicle used to dissolve this compound can have its own behavioral effects. Always include a vehicle-only control group.
-
Circadian Rhythms: Steroid hormone levels fluctuate throughout the day. Dosing at the same time each day is critical to minimize this source of variability.
Issue 3: Loss of Efficacy Over Time (Tolerance)
Question: The behavioral effects of this compound seem to diminish over the course of my long-term study. What is happening and how can I address it?
Answer: The development of tolerance to the effects of GABA-A modulators with chronic administration is a known phenomenon.
-
Mechanism: Continuous exposure to this compound can lead to adaptive changes in GABA-A receptor expression and function, resulting in a reduced response to the drug.
-
Mitigation Strategies:
-
Intermittent Dosing: If your experimental design allows, consider an intermittent dosing schedule (e.g., every other day) instead of daily administration.
-
Dose Escalation: A carefully planned, gradual increase in the dose may be necessary to maintain the desired behavioral effect. However, this should be done with caution, monitoring for potential adverse effects.
-
"Drug Holidays": Incorporating short periods of no treatment ("drug holidays") may help to restore sensitivity to this compound.
-
Issue 4: Unexpected Behavioral Side Effects
Question: My animals are showing unexpected behavioral changes, such as increased anxiety or motor deficits. What should I do?
Answer: Unexpected behavioral effects can arise from several factors:
-
Dose is too high: The observed side effect may be a direct consequence of a supra-physiological dose. Revisit your dose-response data and consider using a lower dose.
-
Metabolites: Pregnenolone is a precursor to a wide range of other steroids.[14] It's possible that in some individuals or under certain conditions, it is being metabolized into a compound with different behavioral effects.
-
Interaction with Endogenous Systems: Long-term administration can lead to complex adaptations in various neurotransmitter systems beyond GABA.
Troubleshooting Steps:
-
Dose Reduction: The first step is to determine if the effect is dose-dependent by testing a lower dose.
-
Pharmacokinetic Analysis: If possible, measure plasma and brain levels of this compound and its major metabolites to understand the drug's disposition in your animals.
-
Control for Non-Specific Effects: Ensure that the observed effects are not due to the stress of the experimental procedures or the vehicle.
Data Presentation
Table 1: Reported Dosages of this compound in Rodent Behavioral Studies
| Species | Route of Administration | Dosage Range | Behavioral Paradigm | Reference |
| Rat | Intraperitoneal (IP) | 50 - 75 mg/kg | Ethanol Self-Administration | [6][15] |
| Rat | Intranasal (IN) | 0.187 - 0.373 mg/kg | Memory Enhancement | [9] |
| Mouse | Intravenous (IV) | LD50: 355 µmol/kg (male), 548 µmol/kg (female) | Anesthesia | [8] |
| Mouse | Intranasal (IN) | 200 pg/mouse | Memory Enhancement | [16] |
| Mouse | Intramuscular (IM) | 3 mg/kg | Anticonvulsant | [17] |
Note: This table provides examples and should not be used as a direct substitute for a thorough literature search and a dose-response pilot study for your specific experimental conditions.
Mandatory Visualizations
References
- 1. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allothis compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroactive steroids. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 5. The Neuroactive Steroid this compound Glutamate: Anticonvulsant Effect, Metabolites and Its Effect on Neurosteroid Levels in Developing Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnenolone and ganaxolone reduce operant ethanol self-administration in alcohol-preferring P rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain distribution and behavioral effects of progesterone and pregnenolone after intranasal or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of this compound and pregnenolone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Pregnenolone metabolites in rat testis: endogenous concentrations, and intracellular distribution in whole testes during incubation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pregnenolone metabolism in rodent embryonic neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Brain distribution and behavioral effects of progesterone and pregnenolone after intranasal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intramuscular allothis compound and ganaxolone in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side effects of pregnanolone administration in animal models
Technical Support Center: Pregnanolone Administration in Animal Models
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize side effects and optimize protocols when administering this compound and related neurosteroids in animal models.
Frequently Asked Questions (FAQs)
1. My animals exhibit excessive sedation after this compound administration. What are the common causes and how can I mitigate this?
Excessive sedation is a primary side effect of this compound and its analogs (like allothis compound) due to their potent positive allosteric modulation of GABA-A receptors.[1][2] The level of sedation is dose-dependent.
Troubleshooting Steps:
-
Dose Reduction: This is the most direct method. Determine the minimal effective dose for your desired therapeutic effect while minimizing sedation. A dose-response study is highly recommended. For instance, in rats, a No Observable Adverse Effect Level (NOAEL) for sedation with intravenous allothis compound (B1667786) was found to be 0.5 mg/kg for females.[3]
-
Route of Administration: The administration route significantly impacts pharmacokinetics and side effects.
-
Intravenous (IV): Leads to rapid peak brain and plasma levels, which can cause acute sedation.[3]
-
Subcutaneous (SC) / Intramuscular (IM): Can provide a slower release, potentially reducing peak-dose sedative effects compared to IV.[3][4]
-
Intranasal: This route may target the brain more directly, potentially allowing for lower systemic doses and fewer peripheral side effects.[5][6] Studies in mice show intranasal pregnenolone (B344588) can achieve therapeutic brain levels and improve memory.[5][6]
-
-
Vehicle Selection: The vehicle used to dissolve this compound can influence its solubility and release profile. Cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HPβCD) are commonly used to solubilize these lipophilic steroids for injection.[7][8] The concentration of the cyclodextrin (B1172386) can affect the drug's availability and subsequent effects.
-
Sex Differences: Be aware of significant sex differences in sensitivity. Male rats and mice have shown greater sensitivity to the sedative and toxic effects of parenterally administered this compound than females.[3][7]
2. I'm observing inconsistent behavioral results. Could the administration method itself be a confounding factor?
Yes, the stress associated with certain administration routes can significantly impact behavioral outcomes and HPA axis activation, potentially confounding the effects of this compound.
Key Considerations:
-
Alternative Routes: Consider less stressful methods like oral gavage or subcutaneous injections when appropriate for the experimental design.[9] Habituation to handling and injection procedures is crucial to minimize stress-induced variability. To habituate animals, it's recommended to perform several vehicle-only injections before starting the actual drug testing.[8]
-
Intranasal Administration: This method can be less invasive than injections but requires careful technique to ensure consistent delivery.[10]
3. How do I choose the right vehicle for this compound? My compound is not dissolving well.
This compound is highly lipophilic and requires a suitable vehicle for aqueous administration.
Commonly Used Vehicles:
-
Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutyl-ether-beta-cyclodextrin (SBECD) are effective solubilizing agents.[3][7][8] A common preparation involves dissolving this compound in a 45% w/v solution of HPβCD.[8]
-
Emulsions: Emulsion formulations have also been used for intravenous administration of this compound, showing good anesthetic properties with minimal local reaction upon injection.[11]
-
Oil-Based Formulations: For certain applications like intranasal delivery, oil-based or lipid-based formulations can be used.[10]
Troubleshooting Solubility:
-
Sonication: Brief sonication can help dissolve this compound in cyclodextrin solutions.[3]
-
Polymer Addition: While not effective for this compound itself, the addition of small amounts of polymers like (hydroxypropyl)methylcellulose (0.10%) can increase the solubility of the related steroid pregnenolone in HPβCD.[7]
4. Are there sex-specific differences I need to account for in my experimental design?
Yes, significant sex differences exist in the response to this compound and allothis compound.
-
Sedation & Toxicity: Male rodents have been shown to be more sensitive to the sedative effects of allothis compound.[3] Parenteral administration of this compound was also found to be more effective and more toxic in males than females.[7]
-
Oral Administration: Conversely, female mice appeared more sensitive to this compound's effects when it was administered orally.[7]
It is critical to include both sexes in experimental designs or to provide a clear justification for using only one sex.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound & Analogs in Rodents
| Compound | Species/Sex | Route | Dose | Observed Effect | Citation |
| This compound | Male Mice | IV | 5.25 mg/kg | Anesthetic Dose (AD50) | [11] |
| This compound | Male Mice | IV | 44 mg/kg | Lethal Dose (LD50) | [11] |
| This compound | P Rats | IP | 50 & 75 mg/kg | Reduced ethanol (B145695) self-administration without locomotor impairment. | [8] |
| Allothis compound | Female Rats | IV | 0.5 mg/kg | No Observable Adverse Effect Level (NOAEL) for sedation. | [3] |
| Allothis compound | C57BL/6J Mice | IP | 10 & 17 mg/kg | Maximally effective at lowering brain stimulation reward thresholds. | [12] |
| Ganaxolone (B1674614) | P Rats | SC | 30 mg/kg | Decreased ethanol-reinforced responding; also reduced locomotor activity. | [8] |
Detailed Methodologies & Protocols
Protocol 1: Vehicle Preparation for this compound Injection
This protocol is adapted from studies on ethanol self-administration in rats.[8]
Objective: To prepare a solution of this compound for intraperitoneal (IP) or subcutaneous (SC) injection.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water or saline
Procedure:
-
Prepare a 45% (w/v) solution of HPβCD in sterile water or saline. To do this, dissolve 45 g of HPβCD in a final volume of 100 mL of the solvent.
-
Slowly add the this compound powder to the HPβCD solution while vortexing or stirring continuously to achieve the desired final concentration (e.g., 25 mg/mL for a 50 mg/kg dose at a 2 mL/kg injection volume).
-
Brief sonication may be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates before injection.
-
The final solution should be sterile-filtered if intended for long-term storage or sensitive applications.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound at the GABA-A receptor.
Experimental Workflow
References
- 1. Ethanol Intake Patterns in Female Mice: Influence of Allothis compound and the Inhibition of Its Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allothis compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allothis compound Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramuscular allothis compound and ganaxolone in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain distribution and behavioral effects of progesterone and pregnenolone after intranasal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain distribution and behavioral effects of progesterone and pregnenolone after intranasal or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of this compound and pregnenolone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pregnenolone and ganaxolone reduce operant ethanol self-administration in alcohol-preferring P rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lowtoxinforum.com [lowtoxinforum.com]
- 10. AU2019256828A1 - Compositions and methods for intranasal delivery of pregnenolone - Google Patents [patents.google.com]
- 11. This compound emulsion. A new steroid preparation for intravenous anaesthesia: an experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the Neuroactive Steroid Allothis compound on Intracranial Self-Stimulation in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
preventing the degradation of pregnanolone during sample collection and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pregnanolone during sample collection and storage. Accurate quantification of pregnenolone (B344588) is crucial for research in endocrinology, neuroscience, and drug development, and maintaining its stability from collection to analysis is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause pregnenolone degradation in biological samples?
A1: The main factors contributing to pregnenolone degradation are improper temperature, prolonged storage, and repeated freeze-thaw cycles. Exposure to room temperature for extended periods is particularly detrimental. One study noted that pregnenolone levels can decrease within just one hour of sample collection and show instability even at refrigerated temperatures (4°C) after centrifugation[1].
Q2: What is the recommended procedure for collecting blood samples for pregnenolone analysis?
A2: Blood samples should be collected in either a red-top tube (for serum) or a lavender-top (EDTA) or green-top (heparin) tube (for plasma). To minimize degradation, it is critical to separate the serum or plasma from the cells as soon as possible, ideally within two hours of collection. Immediately after separation, the sample should be frozen.
Q3: How should I store my samples to ensure pregnenolone stability?
A3: Proper storage is crucial for maintaining pregnenolone integrity. The following table summarizes the recommended storage conditions:
| Storage Condition | Temperature | Maximum Duration | Stability Notes |
| Room Temperature | 18-25°C | Unacceptable | Significant degradation can occur. |
| Refrigerated | 2-8°C | Up to 72 hours | Some degradation may still occur; not ideal for long-term storage.[1] |
| Frozen | -20°C | Up to 6 months | Generally acceptable for several months. |
| Ultra-low Freezer | -70°C to -80°C | Long-term (years) | Gold standard for long-term stability of steroids. |
Q4: How many times can I freeze and thaw my samples without affecting pregnenolone concentrations?
A4: While specific data on the impact of multiple freeze-thaw cycles on pregnenolone is limited, it is a best practice to avoid them. For many analytes, repeated freeze-thaw cycles can lead to degradation. If you need to access a sample multiple times, it is highly recommended to aliquot it into smaller, single-use volumes before the initial freezing.
Q5: Are there any preservatives I can add to my samples to prevent pregnenolone degradation?
A5: Currently, there is no standard preservative recommended specifically for pregnenolone in serum or plasma samples. The most effective method for preservation is immediate processing and freezing. Some research has explored the use of antioxidants like ascorbic acid in brain tissue homogenates to modulate neurosteroid synthesis, but its role as a preservative in blood samples for pregnenolone analysis is not established[2].
Troubleshooting Guides
Issue 1: Low or Inconsistent Pregnenolone Levels in a Batch of Samples
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Review the sample collection and storage history. Were the samples left at room temperature for an extended period before processing? Were they stored at the correct temperature? Ensure strict adherence to the recommended protocols for future collections. |
| Inefficient Extraction | If using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), low recovery can be an issue. Verify that the correct sorbent and solvents are being used. Ensure complete evaporation of the solvent before reconstitution. See the detailed experimental protocols below for optimized methods. |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the sample matrix can suppress the ionization of pregnenolone, leading to lower than expected readings. Perform a post-extraction spike experiment to confirm matrix effects. If present, optimize the chromatographic separation or improve the sample cleanup procedure. |
Issue 2: High Variability Between Replicate Injections of the Same Sample
| Possible Cause | Troubleshooting Step |
| Incomplete Reconstitution | After the extraction and dry-down step, ensure the sample residue is completely redissolved in the reconstitution solvent. Vortex the sample thoroughly before transferring it to an autosampler vial. |
| Instrument Instability | Check the performance of your LC-MS/MS system. Run system suitability tests to ensure consistent performance. Check for fluctuations in pump pressure, spray stability, and detector response. |
| Carryover | If a high concentration sample was injected prior to the variable sample, carryover may be the cause. Inject a blank solvent after high concentration samples to wash the system. |
Experimental Protocols
Protocol 1: Serum and Plasma Sample Collection and Processing
-
Collection: Collect whole blood in a red-top tube for serum or a lavender-top (EDTA) or green-top (heparin) tube for plasma.
-
Clotting (Serum): For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1000-2000 x g for 15 minutes at 4°C. This should be done as soon as possible, and no later than 2 hours after collection.
-
Aliquoting: Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
Storage: Immediately freeze the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Protocol 2: Solid-Phase Extraction (SPE) of Pregnenolone
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw serum/plasma samples on ice.
-
Vortex to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of serum/plasma.
-
Spike with an appropriate internal standard (e.g., deuterated pregnenolone).
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for SPE.
-
-
SPE Procedure (using a hydrophilic-lipophilic balanced polymer-based sorbent):
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample supernatant onto the cartridge.
-
Washing 1: Pass 1 mL of 5% methanol in water to remove polar impurities.
-
Washing 2: Pass 1 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute pregnenolone with 1 mL of acetonitrile (B52724) or methanol into a clean collection tube.
-
-
Post-Extraction:
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection.
-
Protocol 3: Liquid-Liquid Extraction (LLE) of Pregnenolone
-
Sample Preparation:
-
Pipette 200 µL of serum or plasma into a glass tube.
-
Spike with an appropriate internal standard.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Isolation and Derivatization:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.
-
To enhance detection by LC-MS/MS, a derivatization step is often required. Add hydroxylamine (B1172632) to the dried residue to form the oxime derivative.
-
Dry the sample again under nitrogen.
-
-
Final Steps:
-
Reconstitute the sample in the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
References
- 1. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of neurosteroid synthesis/accumulation by L-ascorbic acid in rat brain tissue: inhibition by selected serotonin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch Clamp Recording Stability with Pregnanolone Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing patch clamp recording stability during the application of pregnanolone and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in patch clamp experiments?
A1: this compound is a neurosteroid and a lipophilic compound, which can present several challenges to recording stability. These include:
-
Seal Instability: Lipophilic compounds can intercalate into the cell membrane, potentially destabilizing the giga-ohm seal between the patch pipette and the cell.
-
Slow Wash-in/Wash-out: Due to its lipophilic nature, this compound can accumulate in the lipid bilayer and perfusion tubing, leading to slow onset and reversal of its effects.
-
Vehicle Effects: this compound is often dissolved in solvents like DMSO, which can independently affect membrane properties and ion channel function, especially at concentrations above 0.1-0.3%.[1][2]
-
Non-specific Effects: Beyond its known targets like GABA-A receptors, this compound may have off-target effects that can influence recording stability.[3][4]
Q2: What is the mechanism of action of this compound on GABA-A receptors?
A2: this compound is a positive allosteric modulator of GABA-A receptors.[5][6] It binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's function by increasing the channel's open probability and/or prolonging the duration of channel opening in response to GABA.[7] At higher concentrations, this compound can also directly activate GABA-A receptors in the absence of GABA.[5]
Q3: How does this compound sulfate (B86663) (PS) differ from this compound in its effects?
A3: Pregnenolone (B344588) sulfate (PS) generally acts as a negative modulator of GABA-A receptors, inhibiting GABA-induced currents.[8][9] This is in contrast to the potentiating effect of this compound. PS has also been shown to potentiate NMDA receptor responses and can have presynaptic effects on neurotransmitter release.[10][11][12]
Troubleshooting Guides
Problem 1: Loss of Giga-ohm Seal or Unstable Seal Resistance After this compound Application
| Possible Cause | Troubleshooting & Optimization |
| High Vehicle (DMSO) Concentration | Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%. Perform vehicle control experiments to assess the impact of the solvent alone on seal stability.[1] |
| Compound Precipitation | Visually inspect the final drug solution for any signs of precipitation. Filter the final this compound-containing solution through a 0.2 µm syringe filter before use.[1] |
| Non-specific Membrane Effects | Try using a lower concentration of this compound. If seal instability persists, consider using the perforated patch-clamp technique to maintain the integrity of the intracellular environment and potentially improve stability. |
| Mechanical Instability | Ensure the perfusion system provides a stable and gentle flow. Air bubbles in the perfusion line can cause significant mechanical and electrical noise.[2] |
| Dirty Pipette or Solutions | Always use freshly pulled, fire-polished pipettes. Filter all internal and external solutions on the day of the experiment.[13][14] |
Problem 2: Slow Onset of Drug Effect or Incomplete Washout
| Possible Cause | Troubleshooting & Optimization |
| Lipophilic Nature of this compound | Allow for a longer application and washout period than you would for hydrophilic compounds. Be aware that complete washout may not be achievable. |
| Adsorption to Perfusion Tubing | Use a perfusion system with minimal tubing length and made of materials with low compound adsorption (e.g., Teflon). Consider dedicating a specific perfusion line for lipophilic compounds. |
| Incomplete Solution Exchange | Ensure the perfusion rate is adequate to completely exchange the bath volume multiple times during application and washout phases.[2] |
Problem 3: No Observable Effect of this compound
| Possible Cause | Troubleshooting & Optimization |
| Incorrect Drug Concentration | Prepare fresh drug solutions for each experiment. Verify the final concentration and consider a dose-response experiment to determine the optimal concentration for your specific cell type and receptor subtype. |
| Compound Degradation | Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.[1] |
| "Run-down" of Receptor Response | Monitor the stability of the GABA-A receptor response to a control GABA application over time before applying this compound. If the response is not stable, troubleshoot the general recording conditions. |
| Receptor Subunit Composition | The sensitivity of GABA-A receptors to neurosteroids can be dependent on their subunit composition.[9] For example, the presence of the δ subunit can influence allothis compound (B1667786) sensitivity.[9][15] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
Objective: To measure the modulation of GABA-A receptor-mediated currents by this compound.
1. Cell Preparation:
- Prepare primary neuronal cultures or acutely dissociated neurons as per your standard laboratory protocol.
- Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
2. Solutions:
- External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Equilibrate by bubbling with 95% O₂ / 5% CO₂.
- Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.3 with CsOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
- Final Drug Solution: Dilute the stock solution in the external solution to the desired final concentration. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiology:
- Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[9][13]
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a membrane potential of -60 mV.
- Obtain a stable baseline recording of GABA-evoked currents by applying a sub-maximal concentration of GABA (e.g., 1-10 µM) for a short duration.
- Co-apply the same concentration of GABA with the desired concentration of this compound.
- Allow for sufficient time for drug wash-in and washout.
Data Presentation
Table 1: Effects of this compound and its Metabolites on GABA-A and NMDA Receptors
| Compound | Receptor | Effect | Concentration Range | Reference |
| This compound (PA) | GABA-A | Potentiation | 3 nM - 3 µM | [6] |
| This compound (PA) | GABA-A | Direct Activation | 0.1 µM - 3 µM | [5] |
| This compound (PA) | NMDA | No significant effect | Up to 100 µM | [6] |
| 17-hydroxythis compound (17-OH-PA) | GABA-A | Potentiation | Up to 10 µM | [5][6] |
| 17-hydroxythis compound (17-OH-PA) | NMDA | Mild Inhibition | Up to 100 µM | [5][6] |
| Pregnenolone Sulfate (PS) | GABA-A | Inhibition | 1 µM - 100 µM | [8][9] |
| Pregnenolone Sulfate (PS) | NMDA | Potentiation | Micromolar range | [11] |
Visualizations
Caption: Experimental workflow for patch clamp recording with this compound application.
Caption: Signaling pathway of this compound's action on GABA-A receptors.
Caption: Logical troubleshooting flow for recording instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The neurosteroids pregnenolone and pregnenolone-sulfate but not progesterone, block Ca2+ currents in acutely isolated hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous neurosteroids this compound and this compound sulfate potentiate presynaptic glutamate release through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of this compound Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diminished allothis compound enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregnenolone sulfate enhances spontaneous glutamate release by inducing presynaptic Ca2+-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch-clamp analysis of direct steroidal modulation of glutamate receptor-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Presynaptic action of the neurosteroid pregnenolone sulfate on inhibitory transmitter release in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 15. Allothis compound mediates affective switching through modulation of oscillatory states in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Pregnanolone-Induced Neurogenesis Assays
Welcome to the technical support center for pregnanolone-induced neurogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to neurogenesis?
Pregnenolone (B344588) is a precursor to a wide range of steroid hormones and is also considered a neurosteroid itself.[1] It and its metabolites, such as allothis compound (B1667786) and pregnenolone sulfate (B86663), have been shown to play a role in neurogenesis by influencing the proliferation and differentiation of neural stem cells (NSCs).[1][2][3][4]
Q2: What are the common assays used to measure this compound-induced neurogenesis?
Commonly used assays include:
-
BrdU (5-bromo-2'-deoxyuridine) incorporation assays: To measure NSC proliferation by detecting the incorporation of this thymidine (B127349) analog into newly synthesized DNA.[5]
-
Immunocytochemistry (ICC) for neurogenesis markers: To identify and quantify different cell populations in the neuronal lineage. Key markers include:
-
Nestin: A marker for neural stem and progenitor cells.[5]
-
Doublecortin (DCX): A marker for migrating neuroblasts and immature neurons.[6][7]
-
βIII-tubulin (Tuj1): A marker for immature and mature neurons.[3]
-
NeuN: A marker for mature neurons.[8]
-
GFAP: A marker for astrocytes, often used to assess glial differentiation.[1]
-
Q3: What is the optimal concentration of this compound to use for inducing neurogenesis in vitro?
The optimal concentration of pregnenolone can vary depending on the cell type and specific experimental goals. However, studies have shown that a concentration of 10 µM pregnenolone is optimal for inducing NSC proliferation in mouse embryonic cortex-derived NSCs.[1] It is important to note that the effects of this compound can be dose-dependent, with lower doses promoting proliferation and higher doses potentially leading to differentiation into neurons or even cell death.[1][9] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell system.
Q4: How should I prepare and store pregnenolone for cell culture experiments?
Pregnenolone is a hydrophobic molecule with low solubility in aqueous solutions.[10][11]
-
Stock Solutions: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[11][12] Pregnenolone is soluble in DMSO at up to 22 mg/mL.[12]
-
Working Solutions: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the powder at room temperature.[11] Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] Aqueous solutions of pregnenolone are not recommended for storage for more than one day.[11]
Q5: Should I use serum-containing or serum-free media for my experiments?
The presence of serum can affect the availability and activity of pregnenolone. Steroids can bind to serum proteins, which may reduce their effective concentration.[13] Additionally, serum contains various growth factors and hormones that can influence neurogenesis, potentially masking the specific effects of pregnenolone. Therefore, serum-free media is often recommended for studying the direct effects of pregnenolone on neurogenesis. If serum is required for cell viability, using charcoal-stripped serum can help to reduce the levels of endogenous steroids.
Troubleshooting Guide
Problem 1: No or Weak Induction of Neurogenesis
Q1.1: I am not observing an increase in BrdU incorporation or the number of DCX-positive cells after pregnenolone treatment. What could be the issue?
Several factors could contribute to a lack of response:
-
Suboptimal Pregnenolone Concentration: The concentration of pregnenolone may be too low to elicit a response or too high, leading to cytotoxicity or a shift towards differentiation rather than proliferation.[1][9]
-
Solution: Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 15 µM, 20 µM) to determine the optimal concentration for your cell type.[1]
-
-
Pregnenolone Instability or Adsorption: Pregnenolone is lipophilic and can adsorb to plastic labware, reducing its effective concentration in the media.[14]
-
Solution: Use low-adhesion plasticware or pre-coat plates. Prepare fresh working solutions of pregnenolone for each experiment.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to stimuli.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density.
-
-
Metabolism to Other Steroids: The observed effects of pregnenolone can be due to its conversion to other neuroactive steroids like allothis compound.[15][16] The metabolic capacity of your cell line may influence the outcome.
-
Issues with the Assay Itself: Problems with the BrdU or ICC protocol can lead to false-negative results.
-
Solution: Refer to the troubleshooting sections below for BrdU and ICC assays.
-
Problem 2: High Background or Non-Specific Staining in Immunocytochemistry
Q2.1: My ICC for DCX or other markers shows high background, making it difficult to quantify positive cells. How can I fix this?
High background staining is a common issue in ICC. Here are some potential causes and solutions:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific binding of primary or secondary antibodies.
-
Solution: Increase the blocking time (e.g., to 1-2 hours at room temperature) and/or increase the concentration of the blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody).
-
-
Primary or Secondary Antibody Concentration Too High:
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.
-
-
Non-Specific Secondary Antibody Binding: The secondary antibody may be cross-reacting with components in your cell culture.
-
Solution: Run a "secondary antibody only" control (omit the primary antibody) to check for non-specific binding. Use pre-adsorbed secondary antibodies.
-
-
Autofluorescence: Some cells or tissues can exhibit natural fluorescence.
-
Solution: Observe your unstained cells under the microscope to check for autofluorescence. Use a different fluorophore with a distinct emission spectrum or use a quenching agent like Sudan Black.
-
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.
-
Solution: Increase the number and duration of washes. Add a mild detergent like Tween-20 to your wash buffer.
-
Problem 3: Inconsistent Results Between Experiments
Q3.1: I am getting variable results with pregnenolone treatment from one experiment to the next. What could be causing this?
Inconsistency is a frustrating problem. Here are some factors to consider:
-
Variability in Cell Culture:
-
Passage Number: Use cells within a consistent and narrow passage number range, as high passage numbers can lead to phenotypic changes.
-
Seeding Density: Ensure consistent seeding density across experiments, as this can affect cell proliferation and differentiation.
-
-
Reagent Variability:
-
Pregnenolone Stock: Prepare a large batch of pregnenolone stock solution, aliquot it, and store it properly to ensure consistency. Avoid repeated freeze-thaw cycles.[12]
-
Media and Supplements: Use the same lot of media, serum, and supplements whenever possible.
-
-
Protocol Adherence: Minor deviations in incubation times, temperatures, or reagent concentrations can lead to significant variability.
-
Solution: Maintain a detailed and consistent experimental protocol.
-
-
Inherent Biological Variability: Neurogenesis is a complex biological process with inherent variability.
-
Solution: Increase the number of technical and biological replicates to improve statistical power.
-
Problem 4: Discrepancy Between Pregnenolone and Allothis compound Effects
Q4.1: I see a robust neurogenic effect with allothis compound, but a weak or no effect with pregnenolone. Why is this happening?
This is a common observation and can be explained by the metabolic relationship between these two neurosteroids.
-
Pregnenolone as a Precursor: Pregnenolone is a precursor to allothis compound.[16][18] The neurogenic effects of pregnenolone may be largely mediated by its conversion to allothis compound.
-
Cell-Specific Metabolism: The expression and activity of the enzymes required to convert pregnenolone to allothis compound (such as 3β-HSD, 5α-reductase, and 3α-HSD) can vary significantly between different cell types and culture conditions.[18] Your cells may have low activity of these enzymes, leading to inefficient conversion and thus a weaker response to pregnenolone compared to direct treatment with allothis compound.
-
Direct vs. Indirect Effects: While allothis compound is a potent positive allosteric modulator of GABA-A receptors, which are known to influence neurogenesis, pregnenolone and pregnenolone sulfate may also have direct effects on other receptors like NMDA receptors or microtubule-associated proteins.[2][4][19] The balance of these different signaling pathways can lead to different outcomes.
Solution:
-
Use allothis compound as a positive control in your experiments.
-
If you are specifically interested in the effects of pregnenolone itself, you can use inhibitors of the steroidogenic enzymes to block its conversion to downstream metabolites.
Quantitative Data Summary
The following tables provide a summary of some quantitative data reported in the literature to serve as a general guide. Note that these values can vary significantly depending on the specific cell line, culture conditions, and experimental protocols used.
Table 1: Pregnenolone and Allothis compound Concentrations for In Vitro Neurogenesis
| Compound | Cell Type | Effective Concentration Range | Optimal Concentration for Proliferation | Reference |
| Pregnenolone | Mouse Embryonic Cortical NSCs | 2 - 20 µM | 10 µM | [1] |
| Allothis compound | Rat Hippocampal NPCs | 100 nM - 500 nM | ~500 nM | [3] |
| Allothis compound | Human Cortical NSCs | 1 nM - 1 µM | ~100 nM | [3] |
Table 2: Expected Percentages of Marker-Positive Cells in In Vitro Neurogenesis Assays
| Marker | Cell Type | Condition | Percentage of Positive Cells | Reference |
| BrdU | Adult Neurosphere Culture | 2-day pulse | ~98.6% initially, 8.7% after 10 days | [5] |
| BrdU | Human Hippocampal Progenitors | 7 days in culture | ~13.2% of Tuj1+ neurons | |
| DCX | Adult Mouse Hippocampus (in vivo) | Diphtheria toxin treatment | 85% reduction after treatment | [6] |
| DCX | Canary HVC (in vivo) | 10 days post-BrdU | ~73% of BrdU+ cells | |
| Nestin | Human Hippocampal Progenitors | 1 DIV | ~27.4% | [3] |
| Tuj1 | Human Hippocampal Progenitors | 1 DIV | ~93% | [3] |
Experimental Protocols
General Protocol for Pregnenolone Treatment of Neural Stem Cells
-
Cell Seeding: Plate NSCs at the desired density in appropriate culture vessels. Allow cells to adhere and stabilize for 24 hours.
-
Pregnenolone Preparation: Prepare a stock solution of pregnenolone (e.g., 10 mM in DMSO).
-
Treatment: On the day of the experiment, dilute the pregnenolone stock solution in pre-warmed cell culture medium to the final desired concentrations. Remove the old medium from the cells and replace it with the pregnenolone-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest pregnenolone concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to assess proliferation or for a longer duration for differentiation studies.
-
Assay: Proceed with your chosen assay (e.g., BrdU labeling, immunocytochemistry).
BrdU Incorporation Assay Protocol
-
BrdU Labeling: Add BrdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for labeling of proliferating cells (e.g., 2-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with a solution containing 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
DNA Denaturation: This step is crucial for exposing the incorporated BrdU. Treat the cells with 2N HCl for 30-60 minutes at 37°C. Neutralize the acid by washing with 0.1 M borate (B1201080) buffer (pH 8.5) and then with PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum, 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against BrdU diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Doublecortin (DCX) Immunocytochemistry Protocol
-
Fixation and Permeabilization: Follow steps 2 and 3 from the BrdU protocol.
-
Blocking: Follow step 5 from the BrdU protocol.
-
Primary Antibody Incubation: Incubate with a primary antibody against DCX diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Follow step 7 from the BrdU protocol.
-
Counterstaining and Mounting: Follow step 8 from the BrdU protocol.
-
Imaging and Quantification: Acquire images and quantify the number or percentage of DCX-positive cells.
Signaling Pathways and Experimental Workflows
Diagrams
Pregnenolone Metabolic Pathway
Simplified Signaling Pathways in Neurogenesis
Troubleshooting Workflow
References
- 1. Pregnenolone enhances the proliferation of mouse neural stem cells and promotes oligodendrogenesis, together with Sox10, and neurogenesis, along with Notch1 and Pax6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnenolone sulfate enhances neurogenesis and PSA-NCAM in young and aged hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurosteroid Allothis compound Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Support for the immortal strand hypothesis: neural stem cells partition DNA asymmetrically in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immature Doublecortin-Positive Hippocampal Neurons Are Important for Learning But Not for Remembering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AN-IN-VITRO-SLICE-MODEL-OF-NEUROGENESIS-IN-NEONATAL-RODENT-BRAIN [aesnet.org]
- 9. Pregnenolone sulfate induces transcriptional and immunoregulatory effects on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Impaired neurosteroid synthesis in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allothis compound Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allothis compound as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allothis compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neurosteroids: a lifelong impact on brain health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Doublecortin is a highly valuable endogenous marker of adult neurogenesis in canaries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pregnenolone Yield in Microbial Biotransformation
Welcome to the technical support center for the microbial biotransformation of pregnanolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you increase the yield of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound biotransformation experiments.
Issue 1: Low or No Pregnenolone (B344588) Yield
Question: I have engineered my microbial strain with the necessary steroidogenesis genes, but I am observing very low or no this compound production. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no this compound yield is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
-
Inefficient Gene Expression: The heterologous expression of the cholesterol side-chain cleavage enzyme system (cytochrome P450scc or CYP11A1, adrenodoxin (B1173346), and adrenodoxin reductase) is crucial.
-
Verify mRNA Transcription: Use RT-qPCR to confirm the transcription of your genes of interest.
-
Confirm Protein Translation: Use SDS-PAGE and Western blotting to verify the presence and correct size of the expressed proteins.
-
Codon Optimization: Ensure the DNA sequences of your heterologous genes are optimized for the codon usage of your microbial host (e.g., E. coli, S. cerevisiae).
-
-
Cofactor Limitation: The cytochrome P450scc enzyme requires a constant supply of the cofactor NADPH for its catalytic activity.
-
Enhance NADPH Regeneration: Co-express genes that enhance the intracellular pool of NADPH. Examples include glucose-6-phosphate dehydrogenase (Zwf1) or engineering the phosphofructokinase (PFK) genes.
-
External Cofactor Addition: While less common for whole-cell biotransformation, ensure your media components do not inhibit endogenous cofactor regeneration pathways.
-
-
Poor Substrate Bioavailability: The precursor, typically cholesterol or a phytosterol, is hydrophobic and has low solubility in aqueous fermentation media.
-
Use Solubilizing Agents: Add cyclodextrins (e.g., methyl-β-cyclodextrin) to the culture medium to increase the solubility of the sterol substrate.
-
Co-solvent Addition: A co-solvent like acetone (B3395972) can aid in dissolving the substrate before adding it to the fermentation.
-
Substrate Feeding Strategy: Implement a gradual feeding strategy for the substrate to avoid high, potentially toxic concentrations at the beginning of the fermentation.
-
-
Substrate or Product Toxicity: High concentrations of the sterol substrate or the this compound product can be toxic to microbial cells, inhibiting growth and enzymatic activity.
-
Toxicity Assay: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your substrate.
-
In Situ Product Removal: If product toxicity is suspected, consider using a two-phase fermentation system with an organic solvent to extract this compound from the aqueous phase as it is produced.
-
-
Suboptimal Fermentation Conditions: The efficiency of the biotransformation is highly dependent on the fermentation environment.
-
Optimize pH and Temperature: The optimal pH and temperature for your microbial host's growth may not be the same as the optimal conditions for the P450scc enzyme. A two-stage process (a growth phase followed by a biotransformation phase with adjusted conditions) may be beneficial.
-
Ensure Adequate Aeration: The P450scc enzyme requires molecular oxygen. Ensure sufficient aeration and agitation in your fermenter to maintain a good dissolved oxygen level.
-
Issue 2: Accumulation of Intermediates or Byproducts
Question: My biotransformation is producing this compound, but I also see a significant accumulation of the cholesterol precursor or other unwanted byproducts. How can I improve the conversion efficiency and product specificity?
Answer:
The accumulation of precursors or the formation of byproducts indicates a bottleneck in the metabolic pathway or competing enzymatic reactions.
Possible Causes & Troubleshooting Steps:
-
Rate-Limiting Enzymatic Step: The conversion of cholesterol to this compound is a multi-step reaction catalyzed by CYP11A1.[1] A bottleneck in this process can lead to the buildup of cholesterol.
-
Enhance Electron Transfer: The efficiency of CYP11A1 is dependent on its redox partners, adrenodoxin and adrenodoxin reductase.[1] Ensure that these partners are co-expressed at optimal ratios. You may need to experiment with different promoter strengths for each gene.
-
Improve Enzyme Activity: Consider using a modified or chimeric version of the CYP11A1 enzyme that has been shown to have higher activity.
-
-
Formation of Byproducts like Dehydroepiandrosterone (DHEA): Some microbial hosts, like Mycolicibacterium smegmatis, have endogenous enzymes that can further metabolize the sterol substrate, leading to byproducts.
-
Substrate Protection: Use a modified substrate where the functional group targeted by the host's enzymes is protected. For example, using 3-methoxymethyl-cholesterol (MOM-cholesterol) as a substrate can prevent the formation of DHEA in M. smegmatis, leading to the specific production of MOM-pregnenolone, which can then be deprotected chemically.[2][3]
-
Host Strain Engineering: If the competing pathway is known, consider knocking out the gene(s) responsible for the byproduct formation in your host strain.
-
-
Suboptimal Induction of Gene Expression: Inadequate expression of the steroidogenesis enzymes can lead to incomplete conversion of the substrate.
-
Optimize Inducer Concentration and Timing: If you are using an inducible promoter, optimize the concentration of the inducer (e.g., acetamide, IPTG) and the timing of its addition. A single induction may not be sufficient to maintain high enzyme levels throughout the fermentation. Repeated additions of the inducer have been shown to significantly increase product yield.
-
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for this compound production?
A1: The choice of microbial host depends on several factors, including your familiarity with the organism's genetics and fermentation, and the specific goals of your project.
-
Escherichia coli is a common choice due to its well-understood genetics and fast growth. However, it lacks its own P450 enzymes, which can be an advantage in preventing unwanted side reactions, but also means the entire electron transport chain for the P450scc must be heterologously expressed.[4]
-
Saccharomyces cerevisiae (yeast) is a eukaryotic host that has been used for this compound production. It has its own P450 systems and endoplasmic reticulum, which can be beneficial for expressing mammalian P450 enzymes.
-
Mycolicibacterium smegmatis has been shown to be a robust host for steroid biotransformation and can achieve high conversion rates, especially when using protected substrates.[2][3]
-
Methylobacteria are an interesting option as they do not possess their own sterol catabolism systems, which can lead to the accumulation of pregnenolone as the sole metabolite from cholesterol.
Q2: How can I improve the solubility of my cholesterol substrate in the fermentation medium?
A2: Improving substrate solubility is critical for high yields.
-
Cyclodextrins: Methylated cyclodextrins (mCDs) are highly effective at solubilizing steroids in aqueous solutions. The optimal concentration of both cholesterol and mCDs should be determined experimentally.
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent like acetone or ethanol (B145695) to dissolve the cholesterol before adding it to the fermenter can be effective. However, be mindful of the potential toxicity of the solvent to your microbial host.
-
Substrate Analogs: Using more soluble precursors, if available and compatible with your enzyme system, can be an alternative.
Q3: What is the role of cofactor regeneration and how can I enhance it?
A3: The cytochrome P450scc enzyme is an NADPH-dependent monooxygenase, meaning it requires a continuous supply of NADPH to function. In a whole-cell biotransformation system, the host cell's metabolism must regenerate NADPH. If this regeneration is not efficient enough, it can become a limiting factor for this compound production. You can enhance NADPH regeneration by:
-
Overexpressing key enzymes in the pentose (B10789219) phosphate (B84403) pathway , such as glucose-6-phosphate dehydrogenase (Zwf1), which is a major source of NADPH in many microbes.
-
Co-expressing a NADP+-dependent glucose dehydrogenase along with a glucose facilitator to create a dedicated NADPH regeneration system.[5]
Q4: How do I extract and quantify this compound from my fermentation culture?
A4: A standard procedure for this compound extraction and quantification is as follows:
-
Separation of Biomass: Centrifuge the culture to separate the microbial cells from the broth.
-
Extraction:
-
Extract the supernatant (broth) with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Extract the cell pellet separately after cell lysis (e.g., by sonication or enzymatic digestion) using the same organic solvent.
-
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure.
-
Quantification: Redissolve the dried extract in a suitable solvent (e.g., methanol, acetonitrile) and analyze it using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the peak area of your sample to a standard curve of pure this compound to determine the concentration. Confirmation of the product's identity can be done using Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
Table 1: Comparison of Pregnenolone Yields in Different Microbial Systems
| Microbial Host | Precursor | Key Strategy | Pregnenolone Yield | Reference |
| E. coli | Cholesterol | Expression of P450scc and redox partners | 0.42–0.62 mg/L | [4] |
| Bacillus megaterium | Cholesterol | Expression of CYP11A1 and electron transport proteins | 25–95 mg/L | [4] |
| S. cerevisiae | Endogenous sterols | Engineering of sterol biosynthesis and expression of P450scc system | 60-78 mg/L | |
| Mycolicibacterium smegmatis | MOM-cholesterol | Optimized induction and substrate protection | >400 mg/L | |
| Methylobacteria | Cholesterol | Expression of mammalian steroidogenesis system | >100 mg/L |
Experimental Protocols
Protocol 1: General Fermentation Protocol for Pregnenolone Production in E. coli
This protocol provides a general framework. Optimization of specific parameters will be necessary for your particular strain and construct.
-
Inoculum Preparation:
-
Inoculate a single colony of your recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Fermentation:
-
Inoculate 100 mL of Terrific Broth (TB) in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to a lower temperature (e.g., 20-25°C) to improve protein folding.
-
Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
-
Substrate Addition:
-
Prepare a stock solution of cholesterol (or a suitable precursor) dissolved in a minimal amount of acetone.
-
Add the cholesterol stock solution to the induced culture to the desired final concentration (e.g., 1 g/L). It is often beneficial to add a solubilizing agent like methyl-β-cyclodextrin at this stage.
-
-
Biotransformation:
-
Incubate the culture at the lower temperature (20-25°C) with shaking for 24-72 hours.
-
Take samples periodically to monitor cell growth (OD600) and this compound production (via HPLC analysis of extracted samples).
-
-
Harvesting and Extraction:
-
Follow the extraction protocol outlined in FAQ 4.
-
Visualizations
Caption: The biosynthesis pathway of pregnenolone from cholesterol.
Caption: A troubleshooting workflow for low this compound yield.
References
- 1. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnenolone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plant.researchfloor.org [plant.researchfloor.org]
- 4. Pregnenolone and progesterone production from natural sterols using recombinant strain of Mycolicibacterium smegmatis mc2 155 expressing mammalian steroidogenesis system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of P450(BM-3) whole-cell biocatalysis by integrating heterologous cofactor regeneration combining glucose facilitator and dehydrogenase in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges and solutions in the synthesis of radiolabeled pregnanolone
Welcome to the technical support center for the synthesis of radiolabeled pregnanolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to common challenges encountered during the synthesis of radiolabeled this compound.
Issue 1: Low Radiochemical Yield
Question: We are experiencing consistently low radiochemical yields in our this compound labeling reaction. What are the potential causes and how can we troubleshoot this?
Answer:
Low radiochemical yield is a frequent challenge in the synthesis of radiolabeled this compound. The underlying causes can be multifaceted, spanning from precursor quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:
Potential Causes and Solutions:
-
Precursor Quality and Stability:
-
Problem: The precursor molecule may have degraded or contain impurities that interfere with the labeling reaction. For instance, in ¹⁸F-labeling, the leaving group (e.g., tosylate, mesylate, or triflate) on the precursor is critical for efficient nucleophilic substitution.
-
Solution:
-
Verify the purity of the precursor using techniques like NMR or mass spectrometry.
-
Store precursors under appropriate conditions (e.g., cool, dry, and dark) to prevent degradation.
-
Consider re-purifying the precursor if impurities are suspected.
-
-
-
Reaction Conditions:
-
Problem: Suboptimal reaction parameters such as temperature, reaction time, pH, and solvent can significantly impact yield. For example, in tritium (B154650) labeling via catalytic reduction, the choice of catalyst and solvent is crucial.
-
Solution:
-
Temperature: Optimize the reaction temperature. Some reactions, like certain ¹⁸F-fluorinations, may proceed efficiently at room temperature, while others require heating.[1]
-
Reaction Time: Monitor the reaction progress over time to determine the optimal duration. Insufficient time may lead to incomplete reaction, while excessive time could result in product degradation or side reactions.
-
Solvent: Ensure the use of anhydrous solvents, especially in moisture-sensitive reactions like nucleophilic fluorination with [¹⁸F]fluoride. Traces of water can deactivate the fluoride (B91410) ion.[2]
-
pH: For reactions in aqueous media or those involving pH-sensitive reagents, ensure the pH is maintained within the optimal range.
-
-
-
Reagent Concentration and Molar Ratio:
-
Problem: An incorrect molar ratio between the precursor and the radiolabeling agent can limit the yield.
-
Solution:
-
Systematically vary the concentration of the precursor to find the optimal loading. In some cases, using a minimal amount of precursor can lead to higher specific activity without compromising the overall yield significantly.[1]
-
Ensure the radiolabeling agent is not the limiting reagent, unless aiming for very high specific activity.
-
-
-
For [¹⁸F]Fluorination Specifically:
-
Problem: Incomplete azeotropic drying of [¹⁸F]fluoride-kryptofix complex can drastically reduce its nucleophilicity.
-
Solution: Ensure efficient drying of the [¹⁸F]fluoride complex before adding the precursor. The use of methods like "fluorination on Sep-Pak" can sometimes circumvent the need for azeotropic drying.[3]
-
Issue 2: Difficulty in Product Purification and Isomer Separation
Question: We are struggling to purify our radiolabeled this compound and separate it from unreacted precursor and isomers. What are the recommended purification strategies?
Answer:
Purification is a critical step to ensure the final product is suitable for in vitro or in vivo studies. The presence of unreacted starting materials or undesired isomers can lead to inaccurate experimental results.
Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): This is the most common method for purifying radiolabeled steroids. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724)/water or methanol/water.
-
Chiral HPLC: In cases where stereoisomers are formed during the synthesis, such as the formation of [3β-³H]isomer during the synthesis of [3α-³H]pregnenolone, chiral chromatography is necessary for separation. A ChiralPAK AD-H column has been successfully used for this purpose.[4]
-
-
Solid-Phase Extraction (SPE):
-
SPE cartridges can be an effective and rapid method for preliminary purification or for removing specific impurities. For example, an alumina (B75360) cartridge can be used to remove unreacted [¹⁸F]fluoride.
-
-
Thin-Layer Chromatography (TLC):
-
Preparative TLC can be a viable option for small-scale syntheses and for separating compounds with different polarities.
-
Troubleshooting Purification:
-
Co-elution of Product and Precursor:
-
Problem: The radiolabeled product and the precursor have very similar retention times on HPLC.
-
Solution:
-
Optimize the HPLC mobile phase gradient to improve separation.
-
Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
If the precursor has a different chemical functionality, a specific SPE cartridge might be used to selectively retain it.
-
-
-
Isomer Contamination:
Frequently Asked Questions (FAQs)
1. Which radionuclide should I choose for labeling this compound: ³H, ¹⁴C, or ¹⁸F?
The choice of radionuclide depends on the intended application:
-
Tritium (³H): Ideal for in vitro receptor binding assays and metabolic studies due to its high specific activity. It is also more cost-effective and often involves more straightforward synthetic routes compared to ¹⁴C.[5] However, there is a potential for label loss through metabolic processes.[5]
-
Carbon-14 (¹⁴C): Offers high metabolic stability, making it the gold standard for quantitative drug metabolism and pharmacokinetic (DMPK) studies.[6] The synthesis is generally more complex and results in lower specific activity compared to ³H.
-
Fluorine-18 (¹⁸F): The preferred isotope for Positron Emission Tomography (PET) imaging due to its short half-life (109.8 min) and ideal decay characteristics.[7][8] The synthesis is challenging due to the short half-life and the specific chemistry of fluorine.[7]
Comparison of Radionuclides for this compound Labeling
| Feature | Tritium (³H) | Carbon-14 (¹⁴C) | Fluorine-18 (¹⁸F) |
| Half-life | 12.3 years | 5730 years | 109.8 minutes |
| Specific Activity | High (up to 29 Ci/mmol per tritium atom) | Low (up to 62.4 mCi/mmol per carbon atom) | Very High (carrier-free) |
| Primary Application | In vitro assays, metabolic studies | Quantitative ADME, metabolic fate | In vivo PET imaging |
| Key Advantage | High sensitivity, cost-effective | Metabolic stability | Enables non-invasive imaging |
| Key Disadvantage | Potential for metabolic label loss | Complex synthesis, low specific activity | Short half-life, complex chemistry |
2. What are the key considerations for the synthesis of [¹⁸F]fluoropregnenolone for PET imaging?
The synthesis of ¹⁸F-labeled this compound for PET presents several challenges:
-
Short Half-life: The entire synthesis, purification, and quality control process must be completed rapidly, typically within 2-3 half-lives of ¹⁸F (around 3-4 hours).
-
High Specific Activity: For receptor imaging studies, high specific activity is crucial to avoid saturation of the target receptors with non-radioactive ("cold") compound.[9] This necessitates the use of minimal amounts of precursor.
-
Radiochemical Purity: The final product must be free of radiochemical and chemical impurities that could interfere with the PET scan interpretation.
-
Blood-Brain Barrier (BBB) Penetration: For neuroimaging applications, the radiotracer must be able to cross the BBB to reach its target in the brain.
3. How can I improve the specific activity of my radiolabeled this compound?
-
Minimize Precursor Amount: Use the lowest possible amount of precursor that still provides an acceptable radiochemical yield.[1]
-
High-Quality Radionuclide: Start with a high-purity radionuclide source. For ¹⁸F, this means ensuring it is "no-carrier-added."
-
Efficient Purification: Develop a rapid and efficient purification method (usually HPLC) to separate the radiolabeled product from the unlabeled precursor.
4. What are common impurities in radiolabeled this compound synthesis?
Common impurities can include:
-
Unreacted starting materials (precursor).
-
Byproducts from side reactions.
-
Isomers of the desired product.[4]
-
In the case of ¹⁸F-labeling, unreacted [¹⁸F]fluoride.
-
Degradation products of the radiolabeled compound.
These impurities are typically identified and quantified using radio-TLC or radio-HPLC.
Experimental Protocols
Protocol 1: Synthesis of [3α-³H]Pregnenolone (Conceptual Outline)
This protocol is based on an improved procedure for the synthesis of [3α-³H]pregnenolone from 5-pregnen-3,20-dione.[4]
-
Reaction Setup: In a reaction vial, dissolve 5-pregnen-3,20-dione in an appropriate solvent (e.g., ethanol).
-
Catalyst Addition: Add a suitable catalyst for tritiation (e.g., a palladium-based catalyst).
-
Tritiation: Introduce tritium gas (³H₂) into the reaction vessel and stir under a positive pressure of ³H₂ at a controlled temperature.
-
Reaction Quenching: After the reaction is complete (monitored by TLC or HPLC), carefully vent the excess tritium gas and quench the reaction.
-
Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate.
-
Purify the crude product by reverse-phase HPLC to separate [3α-³H]pregnenolone from byproducts.
-
If the formation of the [3β-³H]isomer is a concern, perform chiral HPLC for separation.[4]
-
-
Analysis: Confirm the identity and radiochemical purity of the final product using radio-HPLC and potentially tritium NMR.
Protocol 2: Synthesis of [¹⁸F]Fluoropregnenolone (General Workflow for Steroid Fluorination)
This generalized protocol is based on typical nucleophilic fluorination of steroid precursors.[1]
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2.) and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride-Kryptofix complex under a stream of nitrogen with heating.
-
-
Radiofluorination:
-
Dissolve the pregnenolone (B344588) precursor (e.g., a tosylate or triflate derivative) in an anhydrous solvent (e.g., acetonitrile or DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a specific temperature for a defined period (e.g., 80-120°C for 10-20 minutes).
-
-
Purification:
-
Cool the reaction mixture.
-
Perform initial purification using an SPE cartridge (e.g., alumina) to remove unreacted [¹⁸F]fluoride.
-
Inject the crude product onto a semi-preparative HPLC system for final purification.
-
-
Formulation:
-
Collect the HPLC fraction containing the [¹⁸F]fluoropregnenolone.
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity by analytical radio-HPLC.
-
Measure the specific activity.
-
Visualizations
Caption: Biosynthesis pathway of pregnenolone from cholesterol.
Caption: General experimental workflow for radiolabeling pregnenolone.
References
- 1. Optimization of the preparation of fluorine-18-labeled steroid receptor ligands 16alpha-[18F]fluoroestradiol (FES), [18F]fluoro furanyl norprogesterone (FFNP), and 16beta-[18F]fluoro-5alpha-dihydrotestosterone (FDHT) as radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of [3α-(3) H] 17α-hydroxy pregnenolone and [3α-(3) H] pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for pregnanolone immunohistochemistry to reduce background staining
This guide provides troubleshooting advice and optimized protocols for researchers using immunohistochemistry (IHC) to detect pregnanolone, with a specific focus on minimizing background staining to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in this compound IHC?
High background staining can obscure specific signals and is a frequent issue in IHC. The primary causes include:
-
Non-specific Antibody Binding : The primary or secondary antibody may bind to unintended targets in the tissue due to hydrophobic or ionic interactions.[1][2] Using an excessively high concentration of the primary antibody is a very common cause.[3][4][5]
-
Endogenous Enzyme Activity : If using an HRP or AP-conjugated detection system, endogenous peroxidases or phosphatases in the tissue can react with the chromogenic substrate, leading to false-positive signals.[6] Tissues like the liver and kidney have high levels of these enzymes.[7]
-
Endogenous Biotin (B1667282) : For detection methods involving avidin-biotin complexes (ABC), endogenous biotin present in tissues like the kidney, liver, and brain can cause significant non-specific staining.[8]
-
Insufficient Blocking : Inadequate blocking of non-specific binding sites allows antibodies to adhere to various components within the tissue section.[1][6]
-
Problems with Tissue Fixation and Processing : Over-fixation can mask the antigen, while under-fixation can lead to poor tissue morphology and diffuse staining.[3][5][9] Incomplete deparaffinization can also contribute to background.[5][10]
Q2: My primary antibody concentration seems to be the issue. How do I determine the optimal concentration?
The most effective method to find the ideal primary antibody concentration is to perform a titration experiment. This involves testing a range of dilutions on your specific tissue type.
-
Start with the dilution recommended on the antibody datasheet.
-
Prepare a series of more diluted samples (e.g., 1:100, 1:250, 1:500, 1:1000).[3]
-
Stain adjacent tissue sections with each dilution while keeping all other protocol parameters constant.
-
Evaluate the slides for the dilution that provides strong specific staining with the lowest background.[4] This ratio of specific signal to background noise is the key indicator of success.
Q3: I see staining even on my negative control slide (no primary antibody). What does this mean?
Staining on a negative control that omits the primary antibody points to non-specific binding of the secondary antibody or issues with the detection system.[1][4]
-
Secondary Antibody Cross-Reactivity : The secondary antibody may be binding to endogenous immunoglobulins in the tissue sample. To fix this, use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.[1][4]
-
Insufficient Blocking : Ensure you are blocking with normal serum from the same species in which the secondary antibody was raised.[1][10] For example, if using a goat anti-rabbit secondary antibody, block with normal goat serum.[6]
-
Endogenous Enzymes/Biotin : This could also indicate unquenched endogenous peroxidase/phosphatase activity or endogenous biotin, which would be recognized by the detection reagents.[3][4]
Q4: What is the difference between Heat-Induced and Proteolytic-Induced Epitope Retrieval (HIER vs. PIER)?
Formalin fixation creates protein cross-links that can mask the antigenic epitope, preventing antibody binding.[11][12][13] Antigen retrieval methods reverse this process.
-
Heat-Induced Epitope Retrieval (HIER) : This method uses heat (from a microwave, pressure cooker, or water bath) and a specific buffer (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) to break the cross-links.[12][13] HIER is the more commonly used method and generally has a higher success rate.
-
Proteolytic-Induced Epitope Retrieval (PIER) : This technique uses enzymes like Proteinase K, Trypsin, or Pepsin to digest peptides that are masking the epitope.[12] However, PIER carries a higher risk of damaging tissue morphology and the antigen itself. The optimal method is empirical and depends on the specific antigen, antibody, and tissue type.[11][14]
Troubleshooting Guide: Reducing High Background
High background staining is a multi-factorial problem. The following flowchart provides a logical sequence for troubleshooting.
Caption: Troubleshooting flowchart for diagnosing high background staining.
Quantitative Optimization Tables
Systematic optimization is crucial. Use the following tables as a template to record your experimental results and determine optimal conditions.
Table 1: Primary Antibody Titration
| Dilution | Signal Intensity (1-5) | Background Level (1-5) | Signal-to-Noise Ratio | Notes |
| 1:50 | 5 | 5 | 1.0 | High background, non-specific. |
| 1:100 | 5 | 4 | 1.25 | Strong signal, but background is high. |
| 1:250 | 4 | 2 | 2.0 | Optimal: Strong signal, low background. |
| 1:500 | 3 | 1 | 3.0 | Signal becoming weaker. |
| 1:1000 | 2 | 1 | 2.0 | Signal too weak for reliable detection. |
Table 2: Blocking Agent Optimization
| Blocking Agent | Concentration | Incubation Time | Background Level (1-5) | Notes |
| Normal Goat Serum | 5% | 30 min | 3 | Moderate background still present. |
| Normal Goat Serum | 10% | 60 min | 1 | Optimal: Minimal background observed. [1][15] |
| Bovine Serum Albumin (BSA) | 3% | 60 min | 2 | Good, but some minor background. |
| Non-fat Dry Milk | 5% | 60 min | 4 | Not recommended for biotin systems.[16] |
Detailed Experimental Protocol: Optimized this compound IHC
This protocol incorporates multiple steps to minimize background and is designed as a starting point for optimization.
Caption: Optimized workflow for this compound immunohistochemistry.
Methodology:
-
Deparaffinization and Rehydration :
-
Immerse slides in fresh xylene (2 changes, 5-10 minutes each).[5]
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%), 5 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval :
-
Endogenous Peroxidase Block :
-
Incubate sections in 3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-15 minutes to quench endogenous peroxidase activity.[4][7]
-
Rinse thoroughly with PBS.
-
-
Avidin/Biotin Block (Optional) :
-
Protein Block :
-
Primary Antibody Incubation :
-
Incubate with the anti-pregnanolone primary antibody at its pre-determined optimal dilution.
-
Incubation is typically performed overnight at 4°C in a humidified chamber to enhance specificity.[9]
-
-
Secondary Antibody Incubation :
-
Rinse slides extensively with PBS.
-
Incubate with a biotin-free, polymer-based HRP-conjugated secondary antibody (to avoid biotin-related background) for 30-60 minutes at room temperature. Ensure the secondary is specific to the primary antibody's host species.[4]
-
-
Detection & Visualization :
-
Rinse slides with PBS.
-
Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting :
-
Lightly counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Signaling Pathway Context
This compound is a neurosteroid synthesized from progesterone. It is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission. Visualizing its location can provide insight into its role in neuronal function and pathology.
Caption: Simplified biosynthesis and mechanism of action of this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. IHC Blocking | Proteintech Group [ptglab.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. bma.ch [bma.ch]
- 5. biossusa.com [biossusa.com]
- 6. qedbio.com [qedbio.com]
- 7. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 8. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 9. youtube.com [youtube.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. IHC antigen retrieval protocol | Abcam [abcam.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 14. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]
- 15. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 16. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
improving the efficiency and reproducibility of pregnanolone solid-phase extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency and reproducibility of pregnanolone solid-phase extraction (SPE). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound solid-phase extraction, presented in a question-and-answer format.
Q1: Why am I experiencing low recovery of this compound?
Low recovery of this compound can be attributed to several factors throughout the SPE workflow. The primary areas to investigate are analyte breakthrough during sample loading, inefficient washing steps that prematurely elute the analyte, or incomplete elution from the sorbent.
-
Analyte Breakthrough: This occurs when the this compound does not adequately bind to the SPE sorbent and is washed away during the sample loading step. This can be caused by an inappropriate sorbent type for this compound, an incorrect pH of the sample, or a sample loading flow rate that is too high.
-
Inefficient Washing: The wash step is critical for removing matrix interferences. However, if the wash solvent is too strong (i.e., has too high a concentration of organic solvent), it can elute the this compound along with the impurities.
-
Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between the this compound and the sorbent, leaving a significant portion of the analyte bound to the SPE cartridge.
Q2: What is causing poor reproducibility (high %RSD) in my results?
Poor reproducibility is often a result of inconsistent sample handling and processing. Variations in any of the SPE steps can lead to significant differences between samples.
-
Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, and elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent recovery.
-
Sorbent Variability: Inconsistent packing of the sorbent material within the SPE cartridges can lead to channeling, where the sample and solvents bypass the majority of the sorbent, resulting in poor and variable retention.
-
Sample Matrix Effects: The presence of interfering substances in the sample matrix, such as lipids and proteins, can affect the binding of this compound to the sorbent and lead to ion suppression or enhancement in subsequent analysis by mass spectrometry.
Q3: How can I reduce matrix effects in my this compound analysis?
Matrix effects can be a significant source of variability and inaccuracy in mass spectrometry-based analyses. A robust sample clean-up is the most effective way to mitigate these effects.
-
Optimize the Wash Step: A more rigorous or optimized wash step can help to remove a greater proportion of interfering substances. This may involve testing different solvent strengths or compositions.
-
Use a More Selective Sorbent: Some SPE sorbents offer higher selectivity for steroids and can provide a cleaner extract.
-
Protein Precipitation: For samples with high protein content, such as plasma or serum, a protein precipitation step prior to SPE can significantly reduce matrix effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound extraction?
The choice of sorbent depends on the sample matrix and the specific requirements of the analysis. For this compound, which is a relatively nonpolar steroid, reversed-phase sorbents are typically used.
-
Polymeric Sorbents (e.g., Oasis HLB): These are often preferred due to their high and consistent recoveries for a broad range of compounds, including steroids.[2][3][4] They are also water-wettable, which can simplify the SPE protocol by eliminating the need for conditioning and equilibration steps.[2][3]
-
Silica-Based Sorbents (e.g., C18): Traditional C18 sorbents are also effective for steroid extraction. However, they may require more careful method development to achieve optimal recovery and reproducibility.[2][5]
Q2: How do I choose the right wash and elution solvents?
The selection of wash and elution solvents is critical for a successful SPE method. The goal is to use a wash solvent that is strong enough to remove interferences without eluting the this compound, and an elution solvent that is strong enough to fully recover the this compound from the sorbent. A common approach is to use a weak solvent for the wash (e.g., a low percentage of methanol (B129727) in water) and a strong solvent for elution (e.g., a high percentage of methanol or acetonitrile).[6]
Q3: Can I automate the this compound SPE protocol?
Yes, SPE is highly amenable to automation, which can significantly improve throughput and reproducibility. Automated SPE systems are available that can perform all the steps of the process, from sample loading to elution.
Data Presentation
The following tables summarize quantitative data on the performance of different SPE methods for pregnenolone (B344588) and related steroids. This data can be used as a guide for selecting and optimizing your own this compound SPE protocol.
Table 1: Comparison of Recovery Rates for Different SPE Sorbents
| Analyte | Sorbent Type | Sample Matrix | Average Recovery (%) | Reference |
| Pregnenolone & other steroids | Polymeric (Strata-X) | Human Plasma | ~79% - 94% | [7] |
| Pregnenolone & other steroids | Polymeric (Oasis HLB) | Rat Plasma | >80% | [2] |
| Pregnenolone & other steroids | Silica-based (C18) | Rat Plasma | <10% (with simplified protocol) | [2] |
| Pregnenolone & other steroids | Polymeric (PS-DVB) | Urine | 88.8% - 111.8% | [8] |
| Pregnenolone & other steroids | Polymeric (PAN-C18) | Urine | 88.8% - 111.8% | [8] |
Note: Data for pregnenolone are presented as a proxy for this compound due to the limited availability of direct comparative studies for this compound.
Table 2: Comparison of Reproducibility (Relative Standard Deviation, %RSD) for Different SPE Methods
| Analyte | Sorbent/Method | Sample Matrix | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Pregnenolone | SPE-LC-MS/MS | H295R cell medium | <15% | >15% | [9] |
| Pregnenolone & other steroids | Polymeric (Oasis HLB) | Rat Plasma | <5% | Not Reported | [2] |
| Multiple Drugs | Phenyl Sorbent | Human Urine | <10% | Not Reported | [10] |
Note: Data for pregnenolone are presented as a proxy for this compound. The acceptability of %RSD values can depend on the concentration of the analyte and regulatory guidelines.
Experimental Protocols
Below is a detailed methodology for a common this compound SPE protocol from a biological matrix, which can be adapted for specific experimental needs.
Protocol: Solid-Phase Extraction of this compound from Human Serum
This protocol is a generalized procedure and may require optimization for your specific application and laboratory conditions.
1. Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase, e.g., Oasis HLB (30 mg, 1 cc)
-
Serum Samples: Stored at -80°C until use
-
Internal Standard (IS): Deuterium-labeled this compound
-
Reagents: Methanol (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Equipment: SPE vacuum manifold, nitrogen evaporator, centrifuge, vortex mixer
2. Sample Pre-treatment
-
Thaw serum samples and internal standard solution on ice.
-
In a microcentrifuge tube, add 200 µL of serum.
-
Spike with 10 µL of internal standard solution.
-
Add 200 µL of 4% phosphoric acid or 0.1 M formic acid to precipitate proteins.[6]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction Procedure
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[6]
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.[6]
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a low flow rate.
-
Washing:
-
Elution: Elute this compound with 1 mL of acetonitrile or methanol into a clean collection tube.[6]
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your analytical method (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: A typical experimental workflow for this compound solid-phase extraction.
Caption: Simplified metabolic pathway from cholesterol to allothis compound.
Caption: Allothis compound's signaling mechanism via the GABA-A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. gcms.cz [gcms.cz]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Pregnanolone in Primary Neuronal Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of pregnanolone against other neuroactive steroids in primary neuronal cultures. The information presented is curated from preclinical studies and is intended to support researchers in designing experiments and evaluating the therapeutic potential of these compounds.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives against common neurotoxic insults in primary neuronal cultures. It is important to note that the experimental conditions, such as cell type, toxin concentration, and treatment duration, may vary across studies, which should be considered when making direct comparisons.
Table 1: Neuroprotection Against Glutamate-Induced Excitotoxicity
| Compound | Neuronal Culture Type | Glutamate (B1630785) Concentration | Compound Concentration | Outcome Measure | Result | Citation |
| This compound | Mouse hippocampal cell line (HT-22) | 5 mM | 500 nM | Cell Viability | Optimal protection against glutamate-induced cell death. | [1] |
| This compound | Primary cortical neurons | Not specified | Not specified | LDH Release | Attenuated glutamate-induced cell damage. | [2] |
| Progesterone | Primary cortical neurons | 0.5 µmol/L | 20 µmol/L | Cell Viability (MTT) & Cell Death (LDH) | Significantly reduced glutamate-induced neuronal death. | |
| DHEA | Primary hippocampal cultures | 1 mM (NMDA) | 10 nM | Neuronal Cell Count | Significant protection against NMDA-induced toxicity. | |
| DHEA | Primary cortical neurons | Not specified | Not specified | Cell Damage | Attenuated glutamate-induced cell damage. | [2] |
Table 2: Neuroprotection Against Amyloid-Beta (Aβ) Toxicity
| Compound | Neuronal Culture Type | Aβ Concentration | Compound Concentration | Outcome Measure | Result | Citation |
| This compound | Mouse hippocampal cell line (HT-22) | 2 µM | 500 nM | Cell Viability | Optimal protection against Aβ-induced cell death. | [1] |
| This compound | Rat pheochromocytoma (PC-12) cells | 20 µM (Aβ 25-35) | 0.5 µM - 50 µM | Cell Viability & LDH Release | Showed a dose-dependent protective effect. | [3] |
| Allothis compound | Rat pheochromocytoma (PC-12) cells | 20 µM (Aβ 25-35) | 10 µM | Cell Viability (MTT) | Significantly attenuated Aβ-induced neuronal death. | [4] |
| This compound Derivative (Compound 26) | Human neuroblastoma (SH-SY5Y) cells | 5 µM (Aβ 1-42) | 5 µM | Cell Viability | Increased cell viability to approximately 90%. | [5] |
| This compound Derivative (Compound 15) | Human neuroblastoma (SH-SY5Y) cells | 5 µM (Aβ 1-42) | 5 µM | Cell Viability | Increased cell viability to approximately 75%. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Protocol 1: Primary Neuronal Culture Preparation
This protocol describes the general steps for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
Procedure:
-
Euthanize pregnant rodent according to approved institutional guidelines.
-
Aseptically dissect the cerebral cortices or hippocampi from the embryonic brains in ice-cold dissection medium.
-
Mince the tissue into small pieces and incubate with the enzyme solution at 37°C to dissociate the tissue.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).
Protocol 2: Induction of Glutamate Excitotoxicity and Neuroprotection Assay
Materials:
-
Mature primary neuronal cultures (7-14 DIV)
-
L-glutamic acid solution
-
Neuroprotective compounds (this compound, etc.)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Pre-treat the neuronal cultures with various concentrations of the neuroprotective compound or vehicle control for a specified duration (e.g., 24 hours).
-
Induce excitotoxicity by adding a toxic concentration of L-glutamic acid (e.g., 5 mM) to the culture medium.
-
Incubate the cultures for a defined period (e.g., 20-24 hours).
-
Assess neuronal death by measuring the amount of LDH released into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions.
-
Quantify the absorbance using a microplate reader. The level of LDH activity is proportional to the number of damaged neurons.
Protocol 3: Induction of Amyloid-Beta Toxicity and Neuroprotection Assay
Materials:
-
Mature primary neuronal cultures (7-14 DIV)
-
Aggregated Amyloid-Beta (Aβ) peptide (e.g., Aβ 1-42 or Aβ 25-35)
-
Neuroprotective compounds (this compound, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
Procedure:
-
Prepare aggregated Aβ peptide by dissolving the peptide in an appropriate solvent and incubating it to form oligomers or fibrils.
-
Pre-treat the neuronal cultures with various concentrations of the neuroprotective compound or vehicle control.
-
Add the aggregated Aβ peptide to the cultures at a neurotoxic concentration (e.g., 2-20 µM).
-
Incubate the cultures for the desired duration (e.g., 24-72 hours).
-
Assess neuronal viability using the MTT assay. Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the neuroprotective effects of this compound and a typical experimental workflow for its validation.
Caption: this compound's neuroprotective signaling pathways.
Caption: Experimental workflow for validating neuroprotection.
References
- 1. Pregnenolone protects mouse hippocampal (HT-22) cells against glutamate and amyloid beta protein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnenolone, Dehydroepiandrosterone, and Schizophrenia: Alterations and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnenolone protects the PC-12 cell line against amyloid beta peptide toxicity but its sulfate ester does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allothis compound attenuates Aβ25-35-induced neurotoxicity in PC12 cells by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β 1–42 peptide aggregation, acetylcho ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01536C [pubs.rsc.org]
Comparative Analysis of Pregnanolone and Allopregnanolone in Animal Models of Depression
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two key neurosteroids, pregnanolone and its stereoisomer allothis compound (B1667786), focusing on their antidepressant-like effects in established animal models of depression. Both are potent positive allosteric modulators of the GABA-A receptor and have garnered significant interest for their therapeutic potential in mood disorders.[1][2] This document synthesizes experimental data, outlines detailed methodologies for critical behavioral assays, and visualizes the underlying signaling pathways to support further research and development in this area.
Comparative Efficacy in Preclinical Models
The antidepressant potential of this compound and allothis compound is primarily assessed using behavioral paradigms that measure states analogous to human depression, such as behavioral despair and anhedonia. The most common assays include the Forced Swim Test (FST), Tail Suspension Test (TST), and Sucrose (B13894) Preference Test (SPT).
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy. It operates on the principle that an animal will cease escape behaviors (i.e., become immobile) when placed in a stressful, inescapable situation. A reduction in immobility time is indicative of an antidepressant-like effect.[3][4][5]
Published data robustly supports the antidepressant-like effects of allothis compound in the FST, demonstrating a significant reduction in immobility time across various dosages.[6][7][8] This effect is linked to its modulation of the GABA-A receptor, as co-administration with a GABA-A antagonist, picrotoxin, blocks the reduction in immobility.[6][9]
Table 1: Effects of Allothis compound in the Forced Swim Test (FST)
| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Finding | Citation |
| Allothis compound | 1.0 | Ovariectomized Wistar Rats | Significant reduction in total immobility time. | [6][7] |
| Allothis compound | 2.0 | Ovariectomized Wistar Rats | Significant reduction in immobility and increased latency to first immobility. | [6] |
| Allothis compound | 3.0 | Ovariectomized Wistar Rats | Significant reduction in immobility and increased latency to first immobility. | [6] |
| Allothis compound | 5 µ g/rat (i.c.v.) | Wistar Rats (High Immobility) | Significantly reduced immobility compared to the control group. | [10] |
Note: i.p. = intraperitoneal; i.c.v. = intracerebroventricular. Data for direct comparison with this compound in the FST is limited in the reviewed literature.
Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair where immobility is measured when a mouse is suspended by its tail.[11][12][13] Antidepressant compounds typically reduce the duration of immobility in this test.[14][15] While a valuable tool for screening antidepressant compounds, direct comparative studies between this compound and allothis compound using the TST are not prevalent in the available literature.
Sucrose Preference Test (SPT)
The SPT is the gold-standard assay for measuring anhedonia, a core symptom of depression, in rodents.[16][17] A decrease in the preference for a sucrose solution over water is interpreted as an anhedonic-like state. Studies investigating allothis compound's effect on consummatory behaviors have shown that it can enhance responding for rewarding substances, although these effects can be context-dependent.[18][19][20]
Table 2: Effects of Allothis compound in Reward-Seeking Behavior
| Compound | Dose (mg/kg) | Animal Model | Behavioral Test | Key Finding | Citation |
| Allothis compound | 3.0 (i.p.) | Rats | Reinstatement of Sucrose-Seeking | Did not increase lever-presses for sucrose-associated cues. | [19] |
| Allothis compound | 3.2 - 17 (i.p.) | C57BL/6 Mice | Reinstatement of Sucrose-Seeking | Dose-dependently increased non-reinforced lever pressing for sucrose. | [20] |
| Allothis compound | 10 (3-day regimen) | Male Mice | 2-Bottle Preference (Saccharin) | Augmented consumption of a saccharin (B28170) solution. | [18] |
Note: The variability in outcomes suggests that allothis compound's influence on reward-seeking may be complex and dependent on the specific paradigm and reinforcer used. Direct comparative data with this compound is limited.
Experimental Protocols
Detailed and consistent methodologies are critical for the reproducibility of behavioral data. Below are standardized protocols for the key assays discussed.
Forced Swim Test (FST) Protocol
This protocol is adapted for mice but can be modified for rats.[3][21][22]
-
Apparatus: A transparent cylinder (e.g., Plexiglas) with dimensions appropriate to prevent escape or the animal touching the bottom (for mice, typically 25 cm tall, 10-15 cm diameter).
-
Water Conditions: Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its paws or tail (typically 15 cm for mice).[3][4] Water should be changed between animals.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.[21]
-
Procedure:
-
Scoring:
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Typically, the last 4 minutes of the 6-minute test are scored to account for initial escape-oriented behavior.[21]
-
The total time spent immobile is the primary dependent variable.
-
Tail Suspension Test (TST) Protocol
This protocol is specific to mice.[11][13][23]
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces. The area should be enclosed to prevent observation of other mice being tested.[11][13]
-
Acclimation: Animals should acclimate to the testing room for at least 1 hour.[11]
-
Procedure:
-
Scoring:
Sucrose Preference Test (SPT) Protocol
This protocol measures anhedonia in rodents.[16][17][24]
-
Housing: For accurate measurement, mice or rats should be housed individually during the test period to avoid confounding data from group consumption.[27]
-
Habituation (48-72 hours):
-
Test Procedure (24-72 hours):
-
Following habituation, replace the water in one bottle with a 1% sucrose solution.[17][24]
-
Weigh both bottles at the beginning of the test period.
-
After 24 hours, re-weigh the bottles to determine the volume consumed from each.
-
To prevent place preference, switch the positions of the sucrose and water bottles daily.[17][27]
-
-
Calculation:
Visualizing Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antidepressant-like effects of this compound and allothis compound in animal models.
Caption: Workflow for preclinical screening of neurosteroids.
Signaling Pathway at the GABA-A Receptor
This compound and allothis compound exert their primary effects by binding to allosteric sites on the GABA-A receptor, a ligand-gated ion channel.[1][2] This binding potentiates the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain.[29]
Caption: Modulation of the GABA-A receptor by neurosteroids.
At low nanomolar concentrations, these neurosteroids act as positive allosteric modulators, increasing the probability of the channel opening in the presence of GABA.[29] At higher micromolar concentrations, they can directly activate the receptor even in the absence of GABA.[29] This enhanced influx of chloride ions leads to hyperpolarization of the neuron, producing an inhibitory effect that is thought to underlie the anxiolytic and antidepressant actions of these compounds.[30][31]
Conclusion
The available evidence from animal models, particularly the Forced Swim Test, strongly indicates that allothis compound possesses significant antidepressant-like properties. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-established. While this compound is structurally and functionally similar, there is a comparative lack of recent, direct head-to-head studies in the published literature across a wide array of depression-related behavioral paradigms.
For drug development professionals and researchers, allothis compound represents a validated compound with clear efficacy signals in preclinical models. Future research should aim to conduct direct, systematic comparisons of this compound and allothis compound across multiple behavioral assays (FST, TST, SPT) and in different stress-induced models of depression. Such studies would provide a more complete picture of their relative therapeutic potential and help guide the development of next-generation neurosteroid-based antidepressants.
References
- 1. Tolerance to allothis compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allothis compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allothis compound reduces immobility in the forced swimming test and increases the firing rate of lateral septal neurons through actions on the GABAA receptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. The role of allothis compound in depressive-like behaviors: Focus on neurotrophic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of intracerebroventricular allothis compound on depressive-like behaviors of rats selectively bred for high and low immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tail suspension test - Wikipedia [en.wikipedia.org]
- 13. jove.com [jove.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 17. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 18. Allothis compound influences the consummatory processes that govern ethanol drinking in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of reinstatement of ethanol- and sucrose-seeking by conditioned stimuli and priming injections of allothis compound after extinction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. REINSTATEMENT OF ETHANOL AND SUCROSE SEEKING BY THE NEUROSTEROID ALLOthis compound IN C57BL/6 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: The Mouse Forced Swim Test [jove.com]
- 22. Forced swimming test: [bio-protocol.org]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. cdn-links.lww.com [cdn-links.lww.com]
- 25. Video: The Tail Suspension Test [jove.com]
- 26. m.youtube.com [m.youtube.com]
- 27. conductscience.com [conductscience.com]
- 28. How Sucrose Preference Is Gained and Lost: An In-Depth Analysis of Drinking Behavior during the Sucrose Preference Test in Mice | eNeuro [eneuro.org]
- 29. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pleiotropic actions of allothis compound underlie therapeutic benefits in stress-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Allothis compound Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Pregnanolone Measurement: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of neurosteroids like pregnanolone is critical for advancing our understanding of neurological and psychiatric disorders. While ELISA offers a high-throughput and accessible method for measurement, its accuracy can be influenced by cross-reactivity. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its superior specificity and sensitivity. This guide provides a comprehensive comparison and a framework for the cross-validation of this compound measurements between these two common analytical platforms.
Performance Characteristics: A Comparative Overview
The choice of analytical method often involves a trade-off between throughput, cost, and analytical rigor. Below is a summary of typical performance characteristics for commercially available this compound ELISA kits and a validated LC-MS/MS method. LC-MS/MS generally offers a wider dynamic range and superior sensitivity.
| Parameter | Representative ELISA | Representative LC-MS/MS |
| Assay Principle | Competitive Enzyme Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry |
| Assay Range | 0.1 - 25.6 ng/mL[1] | 0.78 - 1000 ng/mL[2] |
| Sensitivity (LOD/LLOQ) | 0.05 ng/mL[1][3] | LLOQ: 0.78 ng/mL[2] |
| Sample Volume | 50 µL[1] | 200 µL[4] |
| Intra-assay Precision (CV%) | < 10% | < 10%[5] |
| Inter-assay Precision (CV%) | < 15% | < 8%[4] |
| Specificity | Potential for cross-reactivity with structurally similar steroids.[3][6] | High, based on molecular mass and fragmentation patterns. |
The Imperative of Cross-Validation
Direct comparison between ELISA and LC-MS/MS is crucial. Studies have shown that immunoassays for steroids can sometimes overestimate concentrations due to cross-reactivity with metabolites or structurally related compounds.[7] For instance, the specificity of an allothis compound (B1667786) ELISA was questioned when compared to UPLC-MS/MS, as the immunoassay results were likely affected by cross-reactivity with allothis compound isomers, which are found in higher abundance.[6] Therefore, validating an ELISA against a reference method like LC-MS/MS is essential for ensuring data accuracy and reliability.[8]
A typical cross-validation workflow involves analyzing the same set of samples using both methods and then statistically comparing the results.
Caption: Workflow for the cross-validation of a this compound ELISA kit.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for both a representative this compound ELISA and a validated LC-MS/MS protocol.
This compound Competitive ELISA Protocol
This protocol is based on a typical competitive binding enzyme immunoassay.[1]
-
Preparation: Bring all reagents and samples to room temperature.
-
Standard/Sample Addition: Pipette 50 µL of standards, controls, and patient samples into the appropriate wells of the anti-pregnenolone antibody-coated microplate.[1]
-
Conjugate Addition: Add the enzyme-labeled antigen (conjugate) to each well.
-
Incubation: Incubate the plate, typically for 60 minutes at room temperature, to allow for competitive binding between the unlabeled this compound in the sample and the enzyme-labeled pregnenolone (B344588) for the limited antibody binding sites.[1]
-
Washing: Wash the wells multiple times to remove unbound materials.
-
Substrate Addition: Add TMB substrate to each well. This will react with the enzyme to produce a color.[9]
-
Second Incubation: Incubate for a shorter period (e.g., 15 minutes) to allow for color development.[1]
-
Stopping Reaction: Add a stop solution to terminate the enzymatic reaction. The color will change from blue to yellow.[9]
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of pregnenolone in the sample.[1]
-
Calculation: A standard curve is plotted, from which the concentration of pregnenolone in the samples can be determined.
LC-MS/MS Protocol for this compound Quantification
This method involves sample extraction, chromatographic separation, and mass spectrometric detection.[4][10]
-
Sample Preparation:
-
Derivatization (if necessary):
-
Since pregnenolone may not ionize efficiently, derivatization is often employed to improve sensitivity.[4]
-
Add hydroxylamine (B1172632) to the dried residue to form positive-ion oxime derivatives.[4]
-
Dry the derivatized samples and reconstitute them in a water and methanol (B129727) solution for injection.[4]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system. Chromatographic separation is achieved using a suitable column (e.g., C18 or Phenyl-X) with a gradient elution.[4][5]
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer, typically using a heated electrospray ionization (HESI) source.[4]
-
Detection is performed using selected-reaction monitoring (SRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[4]
-
Conclusion
While ELISA kits for this compound offer a convenient and high-throughput analytical solution, their performance must be critically evaluated against a reference method like LC-MS/MS.[8] The inherent specificity of LC-MS/MS makes it the preferred method for precise quantification, especially in complex biological matrices where structurally similar steroids may be present. This guide provides a framework for researchers to conduct their own cross-validation studies, ensuring the accuracy and reliability of their this compound measurements, which is fundamental for producing robust and reproducible scientific findings.
References
- 1. store.drg-international.com [store.drg-international.com]
- 2. Development and validation of an LC-MS/MS assay for the quantification of allothis compound and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. camlab.co.uk [camlab.co.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allothis compound, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ibl-america.com [ibl-america.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Reproducibility of Pregnanolone's Effects on Synaptic Plasticity: A Comparative Guide
This guide provides a comparative analysis of the neurosteroid pregnanolone and its sulfate (B86663) ester, pregnenolone (B344588) sulfate, on synaptic plasticity. We focus on the reproducibility of experimental findings and compare its actions to other GABA-A receptor-modulating neurosteroids and synthetic analogs, including allothis compound (B1667786), Zuranolone (SGE-516), and Ganaxolone (B1674614). This resource is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of these compounds.
Introduction
Neurosteroids like this compound and its precursor pregnenolone are synthesized within the central nervous system and act as potent modulators of synaptic transmission.[1][2] Their influence on synaptic plasticity, the cellular basis of learning and memory, is a subject of intense research. This compound and its analog allothis compound are positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission.[3][4] In contrast, pregnenolone sulfate (PregS) is known to positively modulate NMDA receptors, which are critical for inducing many forms of synaptic plasticity.[5][6]
The reproducibility of the effects of these neurosteroids can be influenced by experimental conditions, such as the specific brain region studied, the concentration of the compound, and the protocol used to induce plasticity. This guide aims to dissect these factors and provide a clear comparison with other relevant compounds.
Comparative Analysis of Neurosteroid Effects on Synaptic Plasticity
The effects of this compound and related neurosteroids on long-term potentiation (LTP), a cellular correlate of learning and memory, can vary depending on the experimental context. The following table summarizes findings from various studies.
Table 1: Comparison of Neurosteroid Effects on Long-Term Potentiation (LTP)
| Compound | Concentration | Experimental Model | LTP Induction Protocol | Effect on LTP Magnitude | Reference |
| Pregnenolone Sulfate (PregS) | 300 nM | Rat Hippocampal Slices | High-Frequency Stimulation (HFS) | Enhancement | [5] |
| Pregnenolone Sulfate (PregS) | Not Specified | Rat Hippocampal Slices | Not Specified | Enhancement | [6] |
| Pregnenolone Sulfate (PregS) | Not Specified | Rat Medial Prefrontal Cortex | HFS | Inhibition | [7] |
| Ganaxolone | Not Specified | Mouse Model of Angelman Syndrome | Not Specified | Recovery of Deficits | [8] |
| Allothis compound | Not Specified | Rat Model of Metabolic Syndrome | Not Specified | Improved expression of synaptic plasticity markers | [9] |
| Zuranolone (SGE-516) | 118 nM (EC50) | Recombinant α4β3δ GABA-A Receptors | Not Applicable | Potentiation of GABA-A currents | [10] |
| Zuranolone (SGE-516) | 430 nM (EC50) | Recombinant α1β2γ2 GABA-A Receptors | Not Applicable | Potentiation of GABA-A currents | [10] |
Experimental Protocols
The following provides a generalized methodology for assessing the effects of neurosteroids on LTP in rodent hippocampal slices, a common experimental paradigm.[11][12]
3.1. Electrophysiology: Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
-
Tissue Preparation: Transverse hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rodents (e.g., rats or mice) in ice-cold artificial cerebrospinal fluid (aCSF) that is continuously oxygenated with 95% O2 / 5% CO2.
-
Recording: Slices are transferred to a submersion recording chamber and perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).[11] Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, while stimulating the Schaffer collateral pathway.[11]
-
LTP Induction: After establishing a stable baseline fEPSP recording for at least 20 minutes, LTP is induced using a high-frequency stimulation (HFS) protocol. A common HFS protocol consists of one or more trains of stimuli at 100 Hz for 1 second.[11][13]
-
Drug Application: The neurosteroid of interest (e.g., this compound) is bath-applied to the slice, typically starting 20-30 minutes before LTP induction and continuing for a period post-induction.
-
Data Analysis: The slope or amplitude of the fEPSP is measured and normalized to the pre-HFS baseline. A sustained increase in the fEPSP slope/amplitude for at least 60 minutes post-HFS is considered successful LTP induction. The magnitude of LTP in the presence of the neurosteroid is then compared to control conditions.
Signaling Pathways and Experimental Workflows
4.1. Signaling Mechanisms
This compound and its analogs primarily exert their effects through the modulation of GABA-A receptors.[1][3] By binding to an allosteric site on the receptor, these compounds enhance the influx of chloride ions in response to GABA, leading to hyperpolarization of the postsynaptic neuron and a general inhibitory effect.[1][2] This modulation of inhibitory tone can indirectly influence the induction of synaptic plasticity at excitatory synapses.
In contrast, pregnenolone sulfate has been shown to act as a positive modulator of NMDA receptors, which are glutamate (B1630785) receptors critical for the induction of many forms of LTP.[5][6] This can lead to an enhancement of calcium influx and the activation of downstream signaling cascades that support LTP.[5]
Caption: Neurosteroid modulation of GABA-A and NMDA receptors impacts synaptic plasticity.
4.2. Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of a neurosteroid on LTP in vitro.
Caption: Standard experimental workflow for in vitro LTP electrophysiology studies.
Comparison with Alternatives
-
Allothis compound: As a stereoisomer of this compound, allothis compound shares a similar mechanism of action as a positive allosteric modulator of GABA-A receptors.[4] It has been shown to increase the expression of synaptic proteins and is under investigation for its therapeutic potential in mood disorders.[4][9]
-
Zuranolone (SGE-516): A synthetic analog of allothis compound, Zuranolone also functions as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[14][15] Its oral bioavailability and rapid action make it a promising candidate for treating depressive disorders.[10][14] It has been shown to potentiate GABA-A receptor currents at nanomolar concentrations.[10]
-
Ganaxolone: This synthetic neurosteroid is another positive allosteric modulator of GABA-A receptors.[8] Studies have shown that it can ameliorate behavioral deficits and restore synaptic plasticity in a mouse model of Angelman syndrome.[8] Its mechanism may also involve the regulation of other signaling pathways, such as Liver X Receptor expression.[16]
Conclusion
The effects of this compound and related neurosteroids on synaptic plasticity are complex and context-dependent. While this compound and its analogs (allothis compound, Zuranolone, Ganaxolone) primarily enhance GABAergic inhibition, which can indirectly modulate LTP, pregnenolone sulfate appears to directly enhance LTP through positive modulation of NMDA receptors. The reproducibility of these effects is influenced by the specific brain region, concentration, and experimental protocol. For instance, pregnenolone sulfate has been shown to enhance LTP in the hippocampus but inhibit it in the medial prefrontal cortex.[5][7] Future research should aim to systematically investigate these variables to clarify the therapeutic potential of these compounds for cognitive and affective disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of this compound Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of allothis compound in depressive-like behaviors: Focus on neurotrophic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroactive steroid pregnenolone sulphate inhibits long-term potentiation via activation of alpha2-adrenoreceptors at excitatory synapses in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the synthetic neurosteroid ganaxolone on seizure activity and behavioral deficits in an Angelman syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Neurosteroids mediate and modulate the effects of pro-inflammatory stimulation and toll-like receptors on hippocampal plasticity and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Zuranolone? [synapse.patsnap.com]
- 15. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganaxolone Reverses the Effect of Amyloid β-Induced Neurotoxicity by Regulating the Liver X Receptor Expression in APP Transfected SH-SY5Y Cells and Murine Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Pregnanolone Versus Novel Synthetic Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurotherapeutics is rapidly evolving, with a burgeoning interest in neurosteroids for the management of a spectrum of neurological and psychiatric disorders. This guide provides a comparative overview of the endogenous neurosteroid pregnanolone and its novel synthetic counterparts, focusing on their performance, mechanisms of action, and supporting experimental data. The information presented herein is intended to aid researchers and drug development professionals in their evaluation of these promising compounds.
Introduction to Neurosteroids
Neurosteroids are a class of steroids synthesized within the central nervous system (CNS) that can rapidly modulate neuronal excitability.[1] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2] By enhancing the effect of GABA, neurosteroids potentiate inhibitory neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects.[3]
This compound and its more potent stereoisomer, allothis compound (B1667786), are endogenous neurosteroids derived from progesterone (B1679170).[2] While they hold therapeutic promise, their clinical utility is often hampered by poor oral bioavailability and rapid metabolism.[4] This has spurred the development of novel synthetic neurosteroids with improved pharmacokinetic profiles.[1][5] This guide will focus on a comparison of this compound (with frequent reference to allothis compound due to the wealth of available data) against three prominent synthetic neurosteroids: ganaxolone (B1674614), brexanolone, and zuranolone (B1405386).
Comparative Performance Data
The following tables summarize key performance metrics for this compound/allothis compound and the selected novel synthetic neurosteroids.
| Compound | Mechanism of Action | Primary Therapeutic Areas of Investigation | Key Advantages | Key Disadvantages |
| This compound/ Allothis compound | Positive allosteric modulator of synaptic and extrasynaptic GABA-A receptors.[2] | Endogenous regulator of mood and anxiety. Investigated for postpartum depression and status epilepticus.[6][7] | Endogenous molecule, well-understood physiological role. | Poor oral bioavailability, rapid metabolism, potential for hormonal side effects.[4] |
| Ganaxolone | Synthetic analog of allothis compound; positive allosteric modulator of synaptic and extrasynaptic GABA-A receptors.[8][9] | Epilepsy (including rare forms like CDKL5 deficiency disorder), status epilepticus.[10] | Improved metabolic stability and oral bioavailability compared to allothis compound.[11] | Can exacerbate absence seizures in some animal models.[12] |
| Brexanolone | Intravenous formulation of allothis compound.[13] | Postpartum depression (FDA-approved).[14] | Rapid onset of action (within hours).[13][15] | Requires a 60-hour intravenous infusion in a hospital setting, high cost.[14][16] |
| Zuranolone | Synthetic neurosteroid, positive allosteric modulator of synaptic and extrasynaptic GABA-A receptors.[4] | Postpartum depression (FDA-approved), major depressive disorder.[13][14] | Oral administration (14-day course), rapid onset of action (within days).[15][17] | Potential for sedation and dizziness.[6] |
Pharmacokinetic Properties
| Compound | Administration Route | Bioavailability | Half-life | Metabolism | Key Pharmacokinetic Features |
| Allothis compound | Intramuscular (preclinical) | High (IM, preclinical)[7] | ~16 minutes (IM in mice)[7] | Rapidly metabolized. | Brain exposure is approximately 3-fold higher than plasma exposure.[7] |
| Ganaxolone | Oral, Intramuscular (preclinical) | Orally bioavailable.[11] | ~25 minutes (IM in mice)[7] | More resistant to metabolic breakdown than allothis compound.[11] | Designed for more consistent and sustained therapeutic effects.[11] |
| Brexanolone | Intravenous | 100% (IV) | ~9 hours[17] | Extrahepatic; keto-reduction, glucuronidation, and sulfation.[17] | Administered as a continuous 60-hour infusion. |
| Zuranolone | Oral | Orally bioavailable. | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Designed for once-daily oral dosing.[17] |
Clinical Efficacy in Postpartum Depression
| Compound | Trial Design | Primary Endpoint | Key Findings |
| Brexanolone | Randomized, double-blind, placebo-controlled Phase 3 trials.[16] | Change from baseline in Hamilton Depression Rating Scale (HAM-D) score at 60 hours.[16] | Statistically significant improvement in HAM-D score compared to placebo, with effects seen as early as 24 hours and sustained through day 30.[6] |
| Zuranolone | Randomized, double-blind, placebo-controlled Phase 3 trials.[16] | Change from baseline in HAM-D score at day 15.[16] | Statistically significant improvement in HAM-D score compared to placebo, with effects seen as early as day 3 and sustained through day 45.[6][14] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing GABA-A Receptor Modulation
This protocol is a standard method for evaluating the effects of neurosteroids on GABA-A receptor function in isolated neurons or cell lines expressing specific receptor subtypes.
Objective: To measure the potentiation of GABA-evoked currents by a test neurosteroid.
Materials:
-
Acutely isolated neurons (e.g., from hippocampus) or a cell line (e.g., HEK293) transfected with specific GABA-A receptor subunit cDNAs.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal pipette solution (e.g., containing (in mM): 110 Trizma phosphate, 28 Trizma base, 11 EGTA, 2 MgCl2, 0.5 CaCl2, 3 ATP; pH 7.4).[18]
-
External solution (e.g., containing (in mM): 155 NaCl, 3 KCl, 1 MgCl2, 3 CaCl2, 10 HEPES-Na+; pH 7.4).[18]
-
GABA stock solution.
-
Test neurosteroid stock solution (typically dissolved in DMSO).
Procedure:
-
Prepare cells for recording. For isolated neurons, this involves enzymatic and mechanical dissociation of brain tissue. For cell lines, cells are plated on coverslips.
-
Pull patch pipettes to a resistance of 3-8 MΩ.
-
Fill the pipette with the internal solution and establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.[19]
-
Perfuse the cell with the external solution.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of the test neurosteroid.
-
Record the current responses and measure the peak amplitude.
-
Wash out the neurosteroid and re-apply GABA alone to ensure recovery to baseline.
-
Analyze the data by calculating the percentage potentiation of the GABA-evoked current by the neurosteroid at each concentration and fit the data to a concentration-response curve to determine the EC50.
Hormone-Simulated Pregnancy and Withdrawal Model of Postpartum Depression in Rodents
This animal model is used to mimic the hormonal fluctuations of pregnancy and the postpartum period to induce a depressive-like phenotype in rodents.
Objective: To evaluate the efficacy of neurosteroids in reversing depressive-like behaviors in a model of postpartum depression.
Materials:
-
Female rats or mice.
-
Estradiol (B170435) benzoate (B1203000) and progesterone.
-
Sesame oil or other suitable vehicle.
-
Behavioral testing apparatus (e.g., Forced Swim Test, Sucrose (B13894) Preference Test).
Procedure:
-
Ovariectomize female rodents to remove endogenous hormone sources.
-
Allow for a recovery period.
-
Administer daily subcutaneous injections of estradiol and progesterone for a period that mimics the duration of pregnancy (e.g., 23 days in rats).[20] A typical regimen involves a lower dose of estradiol for the initial phase, followed by a higher dose to simulate the late-pregnancy surge.[20]
-
Abruptly cease hormone administration to simulate the postpartum drop in hormone levels.
-
After a withdrawal period (e.g., 2-3 days), assess the animals for depressive-like behaviors.[21] This can include:
-
Forced Swim Test: Measure the duration of immobility in a cylinder of water. Increased immobility is indicative of a despair-like state.[20]
-
Sucrose Preference Test: Measure the consumption of a sweetened solution versus plain water. A decrease in preference for the sucrose solution suggests anhedonia.
-
-
Administer the test neurosteroid or vehicle to different groups of animals.
-
Re-assess depressive-like behaviors after treatment to determine the therapeutic effect of the neurosteroid.
Signaling Pathways and Experimental Workflows
Conclusion
The development of novel synthetic neurosteroids represents a significant advancement in the potential treatment of various CNS disorders. While endogenous neurosteroids like this compound have laid the foundational understanding of this therapeutic class, synthetic analogs such as ganaxolone, brexanolone, and zuranolone offer improved pharmacokinetic properties and targeted clinical applications. Ganaxolone shows promise in epilepsy, while brexanolone and zuranolone have emerged as rapid-acting treatments for postpartum depression, with zuranolone offering the convenience of oral administration. The continued investigation and comparative analysis of these compounds are crucial for optimizing their therapeutic potential and expanding their clinical utility. This guide provides a foundational comparison to aid in these ongoing research and development efforts.
References
- 1. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Zuranolone – synthetic neurosteroid in treatment of mental disorders: narrative review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intramuscular allothis compound and ganaxolone in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganaxolone: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Ganaxolone's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 11. Frontiers | Anti-apoptotic Actions of Allothis compound and Ganaxolone Mediated Through Membrane Progesterone Receptors (PAQRs) in Neuronal Cells [frontiersin.org]
- 12. Ganaxolone, a selective, high-affinity steroid modulator of the gamma-aminobutyric acid-A receptor, exacerbates seizures in animal models of absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatrist.com [psychiatrist.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Zuranolone vs. Brexanolone for Postpartum Depression - GoodRx [goodrx.com]
- 16. How do brexanolone and zuranolone compare in patients with postpartum depression? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 17. researchgate.net [researchgate.net]
- 18. Diminished allothis compound enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 20. Using animal models to study post-partum psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validating Pregnanolone as a Potential Biomarker for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable, accessible, and accurate biomarkers is a cornerstone of Alzheimer's disease (AD) research. While the core cerebrospinal fluid (CSF) biomarkers—amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau)—have established diagnostic and prognostic value, the exploration of novel candidates continues. Among these, the neurosteroid pregnanolone and its metabolites, such as allothis compound (B1667786), have emerged as promising contenders. This guide provides a comparative analysis of this compound as a potential biomarker for AD against the current gold standard CSF biomarkers, supported by available experimental data and detailed methodologies.
Comparative Analysis of Biomarker Performance
This compound and its derivatives are neuroactive steroids that play crucial roles in neurogenesis, neuroprotection, and inflammation modulation. Their levels have been shown to be altered in the brains of individuals with Alzheimer's disease, suggesting their potential as biomarkers.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound and its metabolite allothis compound in Alzheimer's disease patients compared to healthy controls. For a comprehensive comparison, the established diagnostic performance of core CSF biomarkers is also presented. A direct head-to-head comparison of diagnostic accuracy between this compound and the core CSF biomarkers is not yet available in the literature and represents a critical area for future research.
| Biomarker | Sample Type | Alzheimer's Disease (AD) | Healthy Controls (HC) | Diagnostic Performance (AD vs. HC) |
| This compound | CSF | Tends to be elevated[1] | - | Data on diagnostic accuracy (Sensitivity, Specificity, AUC) is not yet established. |
| Allothis compound | Brain (Temporal Cortex) | Median: 2.68 ng/g[2][3] | Median: 5.64 ng/g[2][3] | Data on diagnostic accuracy is not yet established. |
| Brain (Prefrontal Cortex) | Median: 2.50 ng/g[4][5] | Median: 5.59 ng/g[4][5] | Data on diagnostic accuracy is not yet established. | |
| Aβ42 | CSF | Decreased | Normal | Sensitivity: 83%, Specificity: 70%[6] |
| Total Tau (t-tau) | CSF | Increased | Normal | Sensitivity: 82%, Specificity: 67%[6] |
| Phosphorylated Tau (p-tau) | CSF | Increased | Normal | Sensitivity: 83%, Specificity: 49%[6] |
| Aβ42/t-tau Ratio | CSF | Decreased | Normal | AUC: 0.93-0.94[7] |
| Aβ42/p-tau Ratio | CSF | Decreased | Normal | AUC: 0.93-0.94[7] |
| p-tau217 | CSF | Increased | Normal | Sensitivity: 0.95, Specificity: 0.94, AUC: 0.99[6][8] |
Note: AUC = Area Under the Curve, a measure of the overall accuracy of a diagnostic test. Direct comparative studies of this compound's diagnostic accuracy against Aβ42 and tau are needed to fill the current knowledge gap.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures relevant to this compound as an AD biomarker, the following diagrams are provided.
Caption: Biosynthesis of this compound and its neuroprotective actions.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
Accurate and reproducible quantification of this compound is critical for its validation as a biomarker. Below are detailed methodologies for key experiments.
Quantification of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used in neurosteroid research[4][9][10].
1. Tissue Homogenization:
-
Frozen brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
2. Steroid Extraction:
-
Unconjugated steroids: Homogenates are extracted with an organic solvent such as ethyl acetate. The organic phase is collected.
-
Sulfated steroids: The remaining aqueous phase is further extracted with a chloroform/2-butanol mixture to isolate sulfated steroids.
3. Solid-Phase Extraction (SPE) Purification:
-
The collected organic extracts are passed through an SPE cartridge (e.g., C18) to remove interfering substances.
-
The sulfated steroid fraction undergoes solvolysis to cleave the sulfate (B86663) group.
4. Derivatization:
-
The purified steroid extracts are dried and derivatized, for example, with heptafluorobutyric anhydride, to improve volatility and ionization efficiency for GC-MS analysis.
5. GC-MS Analysis:
-
The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer.
-
The analysis is performed in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for this compound and its derivatives.
-
Quantification is achieved by comparing the peak areas of the endogenous steroids to those of known concentrations of deuterated internal standards.
Quantification of this compound in CSF and Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on established methods for steroid analysis in biological fluids.
1. Sample Preparation:
-
CSF or plasma samples are thawed and centrifuged to remove any precipitates.
-
An internal standard (e.g., deuterated this compound) is added to each sample.
2. Liquid-Liquid Extraction (LLE):
-
Samples are extracted with an organic solvent mixture (e.g., hexane/ethyl acetate) to isolate the steroids.
-
The organic layer is separated and evaporated to dryness.
3. Derivatization (Optional but recommended for increased sensitivity):
-
The dried extract can be derivatized using a reagent that targets the ketone group of this compound, such as an aminooxy reagent, to enhance ionization efficiency.
4. LC-MS/MS Analysis:
-
The reconstituted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is achieved using a C18 column with a gradient elution.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for this compound and its internal standard.
Measurement of this compound in Serum by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercial ELISA kits are available for the quantitative determination of this compound in serum. The general principle is as follows:
1. Principle:
-
The assay is typically a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding sites on a microplate coated with anti-pregnanolone antibodies.
2. Procedure:
-
Standards, controls, and samples are added to the wells of the microplate.
-
Enzyme-conjugated this compound is added, and the plate is incubated.
-
During incubation, a competitive binding reaction occurs.
-
The plate is washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of this compound in the samples is inversely proportional to the color intensity and is determined by comparison with a standard curve.
Conclusion and Future Directions
The available evidence suggests that this compound and its metabolites are dysregulated in Alzheimer's disease and may play a role in its pathophysiology. Reduced levels of allothis compound in the brain are consistently observed in AD patients. However, to establish this compound as a routine clinical biomarker, further research is imperative. Specifically, large-scale, longitudinal studies are needed to directly compare the diagnostic and prognostic accuracy of CSF and plasma this compound with the established core AD biomarkers. Such studies should include receiver operating characteristic (ROC) curve analysis to determine sensitivity, specificity, and AUC values, which are currently lacking in the literature. The development and standardization of high-throughput, cost-effective assays for this compound quantification will also be crucial for its successful translation into clinical practice.
References
- 1. Making sure you're not a bot! [academiccommons.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the diagnostic efficacy of core biomarkers in cerebrospinal fluid for Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed comparison of amyloid PET and CSF biomarkers for identifying early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age and diagnostic performance of Alzheimer disease CSF biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurosteroids and brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurosteroids: Cerebrospinal fluid levels for Alzheimer's disease and vascular dementia diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of oral versus intraperitoneal administration of pregnanolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of oral and intraperitoneal (IP) administration of pregnanolone, a neurosteroid with significant therapeutic potential. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to facilitate informed decisions in experimental design and drug development.
Data Presentation: A Side-by-Side Look at Efficacy
The following tables summarize quantitative data from various studies, offering an indirect comparison of oral and intraperitoneal this compound administration.
Table 1: Pharmacokinetic and Metabolic Outcomes
| Parameter | Oral Administration (Human Studies) | Intraperitoneal Administration (Rodent Studies) |
| Dosage Range | 100 mg/day - 500 mg/day[1] | 2 mg/kg - 75 mg/kg[2][3] |
| Bioavailability | Low[4] | Generally higher and more rapid than oral |
| Peak Plasma Time | ~2-8 hours for pregnenolone (B344588) and its metabolites[1][4] | Typically within 30-60 minutes |
| Metabolite Profile | Significant conversion to allothis compound (B1667786) and this compound. A single 400 mg oral dose can lead to a 7-fold increase in allothis compound levels.[4] | Readily crosses the blood-brain barrier and is metabolized to neuroactive steroids like allothis compound in the brain. |
| Key Metabolites | Allothis compound, this compound, Pregnenolone Sulfate | Allothis compound |
Table 2: Reported Efficacy and Behavioral Effects
| Efficacy Endpoint | Oral Administration (Human Studies) | Intraperitoneal Administration (Rodent Studies) |
| Anxiolytic Effects | Reduces self-reported anxiety[5] | Demonstrates anxiolytic-like effects in behavioral tests[6] |
| Cognitive Effects | Improves negative symptoms in schizophrenia; enhances memory[1] | Improves memory performance in aged rats[7] |
| Effects on Substance Use | Reduces stress- and cue-induced craving for alcohol and cocaine[6] | Reduces operant ethanol (B145695) self-administration[3] |
| Neurological Effects | Enhances connectivity between the amygdala and dorsal medial prefrontal cortex[5] | Increases cerebral cortical allothis compound levels; shows neuroprotective effects in ischemic stroke models[2][3] |
Experimental Protocols: Methodologies for Administration
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for oral and intraperitoneal administration of this compound based on published studies.
Oral Administration Protocol (Human Clinical Trial)
-
Subject Recruitment: Participants are screened based on inclusion and exclusion criteria relevant to the study's objectives (e.g., specific psychiatric condition, age, health status).
-
Dosage and Formulation: this compound is typically administered in encapsulated form. Doses can range from 100 mg to 500 mg per day, often in a fixed escalating dose design.[1] Placebo capsules are used for the control group.
-
Administration Schedule: Administration is often twice daily (b.i.d.) to maintain stable plasma levels.[6][7] A placebo lead-in phase may be included.[1]
-
Pharmacokinetic Analysis: Blood samples are collected at predetermined time points post-administration to measure plasma concentrations of this compound and its metabolites (e.g., allothis compound) using techniques like radioimmunoassay or liquid chromatography-mass spectrometry.[5]
-
Efficacy Assessment: Behavioral and cognitive effects are assessed using standardized clinical scales and neuroimaging techniques (e.g., fMRI) at baseline and various time points throughout the study.[1][5]
Intraperitoneal Administration Protocol (Rodent Study)
-
Animal Models: Male Wistar or Sprague-Dawley rats are commonly used.[2][7]
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as a solution of 45% w/v 2-hydroxypropyl-β-cyclodextrin.
-
Dosage and Injection Volume: Doses typically range from 2 mg/kg to 75 mg/kg.[2][3] The injection volume is generally 1-2 ml/kg.
-
Injection Procedure: The injection is administered into the lower right quadrant of the abdomen to avoid the cecum and bladder. The needle is inserted at a 15-20 degree angle.
-
Behavioral Testing: Behavioral assessments, such as the elevated plus-maze for anxiety or operant self-administration chambers for substance use, are conducted at a specific time point after injection (e.g., 45 minutes).[3]
-
Neurochemical Analysis: Following behavioral testing, brain tissue (e.g., cerebral cortex, hippocampus) can be collected to measure levels of this compound and its metabolites.[3][7]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnenolone Attenuates the Ischemia-Induced Neurological Deficit in the Transient Middle Cerebral Artery Occlusion Model of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pregnenolone (medication) - Wikipedia [en.wikipedia.org]
- 5. Allothis compound Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnenolone effects on provoked alcohol craving, anxiety, HPA axis, and autonomic arousal in individuals with alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
A Researcher's Guide to Statistical Validation and Power Analysis for Pregnanolone Behavioral Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of statistical validation methods and power analysis considerations crucial for designing robust behavioral experiments investigating the effects of pregnanolone. Detailed experimental protocols and supporting data are presented to facilitate informed decision-making in preclinical research.
The neurosteroid this compound is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting significant anxiolytic and sedative effects.[1][2] Rigorous statistical validation and prospective power analysis are imperative to ensure that behavioral studies investigating these effects are both ethical and scientifically sound, yielding reproducible and translatable results.
Data Presentation: Power Analysis for this compound Behavioral Studies
A priori power analysis is essential to determine the optimal sample size for detecting a statistically significant effect while minimizing the number of animals used.[3] The following tables provide a comparative summary of required sample sizes for common behavioral assays used to assess the anxiolytic effects of this compound. These calculations are based on a two-tailed t-test with a significance level (α) of 0.05 and a desired statistical power (1-β) of 0.8. The effect sizes (Cohen's d) are estimated from published literature on neurosteroid effects in rodent models.
Table 1: Sample Size Calculation for Elevated Plus Maze (EPM)
| Effect Size (Cohen's d) | Description | Required Sample Size per Group |
| 0.5 | Small | 64 |
| 0.8 | Medium | 26 |
| 1.2 | Large | 12 |
Table 2: Sample Size Calculation for Open Field Test (OFT) - Time in Center
| Effect Size (Cohen's d) | Description | Required Sample Size per Group |
| 0.4 | Small | 99 |
| 0.7 | Medium | 33 |
| 1.0 | Large | 17 |
Table 3: Sample Size Calculation for Forced Swim Test (FST) - Immobility Time
| Effect Size (Cohen's d) | Description | Required Sample Size per Group |
| 0.6 | Medium | 45 |
| 0.9 | Large | 21 |
| 1.3 | Very Large | 11 |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are adapted from established procedures and tailored for the investigation of this compound's effects.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[4] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[5]
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze should be elevated (e.g., 50 cm) above the floor.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.
-
-
Primary Measures:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
-
Statistical Analysis: Data are typically analyzed using an independent samples t-test or a one-way ANOVA if multiple doses are compared.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[6] The apparatus is a square arena with an open top.
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) with the floor divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle control 30 minutes prior to testing.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 10-minute session.
-
Record the time spent in the center zone, the number of entries into the center zone, and the total distance traveled using an automated tracking system.[7]
-
-
Primary Measures:
-
Time spent in the center zone.
-
Total distance traveled (to assess for sedative effects).
-
-
Statistical Analysis: An independent samples t-test or one-way ANOVA is used to compare groups.
Forced Swim Test (FST)
The FST is a commonly used model to assess antidepressant-like activity and behavioral despair.[8][9]
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
On day 1 (pre-test), place the animal in the cylinder for a 15-minute session.
-
On day 2 (test), administer this compound or vehicle control 30 minutes prior to the session.
-
Place the animal in the cylinder for a 5-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test session.
-
-
Primary Measure:
-
Immobility time.
-
-
Statistical Analysis: Data are analyzed using an independent samples t-test or one-way ANOVA.
Mandatory Visualizations
This compound Signaling Pathway
The primary mechanism of action for this compound's behavioral effects is the potentiation of GABA-A receptor function.[10] this compound binds to an allosteric site on the GABA-A receptor, increasing the influx of chloride ions in response to GABA binding. This enhances neuronal inhibition, leading to anxiolytic and sedative effects.
Experimental Workflow
A typical workflow for a this compound behavioral experiment involves several key stages, from initial hypothesis to final data analysis and interpretation.
References
- 1. Pregnenolone and pregnenolone sulfate, alone and with ethanol, in mice on the plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behaviorally selective effects of neuroactive steroids on plus-maze anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anilocus.com [anilocus.com]
- 8. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurosteroid biosynthesis down‐regulation and changes in GABAA receptor subunit composition: a biomarker axis in stress‐induced cognitive and emotional impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Analytical Methods for Pregnenolone Quantification
For researchers, scientists, and drug development professionals, the accurate and precise measurement of pregnanolone is crucial for a deeper understanding of its physiological and pathological roles. As the precursor to all steroid hormones, its quantification in biological matrices is fundamental to studies in neurobiology, endocrinology, and pharmacology. This guide provides a comprehensive comparison of the most prevalent analytical methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Method Performance
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and cost. Mass spectrometry-based methods, particularly LC-MS/MS, are often considered the gold standard due to their high selectivity and sensitivity.[1] Immunoassays, while offering high throughput and ease of use, can be susceptible to a lack of specificity due to cross-reactivity with structurally similar steroids, which may lead to overestimated concentrations.[1][2]
Table 1: Comparison of Key Performance Characteristics for Pregnenolone (B344588) Quantification
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography followed by mass-based detection and quantification.[2] | Separation of volatile compounds by chromatography followed by mass-based detection.[3] | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites.[2][4] |
| Specificity | High specificity due to separation based on mass-to-charge ratio, minimizing interferences.[2] | High specificity, particularly for isomeric compounds.[5] | Can be prone to cross-reactivity with other structurally related steroids.[2][6] |
| Sensitivity (LLOQ) | High sensitivity, with LLOQs reported in the low ng/mL to pg/mL range (e.g., 0.78 ng/mL to 5 pg/mL).[7][8] | High sensitivity, but often requires derivatization.[3] | Generally in the ng/mL range (e.g., 0.05 ng/mL to 0.78 ng/mL).[4][9] |
| Linearity (R²) | Typically ≥ 0.99.[10][11] | Typically ≥ 0.99. | Variable, dependent on kit manufacturer. |
| Accuracy (% Bias) | High accuracy, often within ±15%.[5][11] | High accuracy, often within ±15%.[5] | Variable, can be affected by cross-reactivity. |
| Precision (% CV) | High precision, with inter- and intra-day CVs typically < 15%.[5][8][12] | High precision, with CVs typically < 15%.[5] | Variable, dependent on kit manufacturer. |
| Sample Throughput | Lower throughput compared to ELISA, though automation is improving capacity.[2] | Lower throughput due to sample preparation requirements. | High throughput, suitable for screening large numbers of samples.[2] |
| Sample Preparation | Requires extraction and may require derivatization.[10][12] | Requires extraction, hydrolysis (for sulfates), and derivatization.[1][5][13] | Often minimal or no sample pretreatment required.[14] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methodologies for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and specificity for the quantification of this compound.[10][12]
-
Sample Preparation:
-
To 200 µL of serum, calibrators, or quality control samples, add an internal standard (e.g., pregnenolone-D4).
-
Perform a liquid-liquid extraction using 1 mL of methyl t-butyl ether (MTBE).[10][12]
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a clean tube and dry under a stream of heated nitrogen.[10][12]
-
For improved ionization, derivatize the dried extract with a reagent such as hydroxylamine (B1172632) to form oxime derivatives.[10][12]
-
Dry the derivatized sample and reconstitute it in a water and methanol (B129727) solution (1:1) for injection into the LC-MS/MS system.[10][12]
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for chromatographic separation.[12]
-
A column such as a Phenyl-X is often used with gradient elution.[10]
-
Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10][12]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]
-
Monitor specific precursor-to-product ion transitions for pregnenolone and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for steroid profiling but typically requires derivatization to improve analyte volatility and thermal stability.[1][3]
-
Sample Preparation:
-
For sulfated forms like pregnenolone sulfate (B86663), perform an enzymatic or chemical hydrolysis step to cleave the sulfate group.[1][5]
-
Extract the unconjugated steroids from the sample using an organic solvent.[1]
-
Perform a two-step derivatization. First, add a methoximating reagent to protect ketone groups.[15] Then, add a silylating reagent (e.g., MSTFA) to derivatize hydroxyl groups, increasing volatility.[13][15]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column for separation.
-
The separated analytes are then introduced into a mass spectrometer for detection.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) or full-scan mode.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a high-throughput method suitable for screening large numbers of samples, though it may lack the specificity of mass spectrometric methods.[2] The following is a general protocol for a competitive ELISA.[4]
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of a microplate pre-coated with anti-pregnenolone antibodies.
-
Add a known amount of enzyme-labeled pregnenolone (conjugate) to each well.
-
Incubate the plate to allow for competitive binding between the pregnenolone in the sample and the enzyme-labeled pregnenolone for the limited antibody binding sites.
-
Wash the plate to remove unbound materials.
-
Add a substrate solution that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of pregnenolone in the sample.[4]
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Determine the concentration of pregnenolone in the samples by comparing their absorbance to a standard curve.
-
Visualizing the Process and Pathway
To further clarify the experimental process and the biological context of pregnenolone, the following diagrams illustrate a typical analytical workflow and a simplified steroidogenesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. store.drg-international.com [store.drg-international.com]
- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ldn.de [ldn.de]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS assay for the quantification of allothis compound and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA Kit [ABIN6963403] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. ibl-america.com [ibl-america.com]
- 15. uu.diva-portal.org [uu.diva-portal.org]
The Role of Endogenous Pregnanolone in Memory: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key knockout mouse models used to investigate the role of the neurosteroid pregnanolone in memory function. By examining the behavioral and physiological consequences of disrupting this compound synthesis and signaling, we can elucidate its fundamental contributions to learning and memory processes. The data presented herein is derived from peer-reviewed experimental studies and is intended to guide future research and drug development efforts targeting the neurosteroid system for cognitive enhancement.
Introduction to this compound and Memory
This compound, and its metabolite allothis compound, are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic inhibition, these neurosteroids play a crucial role in regulating neuronal excitability, synaptic plasticity, and consequently, cognitive functions, including memory. Knockout mouse models, in which key genes for this compound synthesis or its target receptors are inactivated, provide a powerful tool to dissect the specific contributions of endogenous this compound to memory formation, consolidation, and retrieval.
Comparative Analysis of Knockout Mouse Models
This section compares the memory performance of different knockout mouse models with their wild-type counterparts. The data highlights memory deficits or alterations observed in hippocampal-dependent and other memory paradigms.
Knockout Models of this compound Synthesis
Table 1: Memory Performance in Knockout Mice with Deficient this compound Synthesis
| Knockout Model | Gene Targeted | Memory Task | Key Findings | Quantitative Data (vs. Wild-Type) |
| 5α-Reductase Type 2 (SRD5A2) KO | Srd5a2 | Novel Object Recognition | Reduced novelty-seeking behavior, suggesting potential deficits in recognition memory. | Exploration time with novel objects is significantly less in KO mice compared to WT. |
| StAR KO in POMC Neurons | Star (in Pomc-expressing neurons) | Novel Object Recognition | Deterioration of recognition memory, independent of metabolic disturbances. | POMC-StAR KO mice show a significantly lower discrimination index compared to control mice. |
Knockout Models of this compound Receptor Subunits
Table 2: Memory Performance in Knockout Mice with Altered this compound Signaling
| Knockout Model | Gene Targeted | Memory Task | Key Findings | Quantitative Data (vs. Wild-Type) |
| GABA-A Receptor δ Subunit KO | Gabrd | Trace Fear Conditioning | Enhanced acquisition of hippocampus-dependent trace fear conditioning, particularly in female mice.[1][2] | Homozygous female KO mice exhibit a significantly larger increase in freezing behavior during the tone presentation compared to wild-type and heterozygous mice.[1] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is a widely used behavioral assay to assess recognition memory in rodents. The test is based on the innate tendency of mice to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Three sets of different objects of similar size and complexity, but distinct in shape and texture. Objects should be heavy enough that the mice cannot move them.
Procedure:
-
Habituation (Day 1-2): Mice are individually placed in the empty open-field arena for 5-10 minutes each day for two consecutive days to acclimate them to the environment.
-
Training/Familiarization (Day 3): Two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in close proximity to the object (≤ 2 cm) and oriented towards it.
-
Testing (Day 4): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes). The time spent exploring the familiar and the novel object is recorded.
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Preference Percentage: (Time exploring novel object / Total exploration time) x 100. A percentage significantly above 50% indicates a preference for the novel object and intact recognition memory.
Trace Fear Conditioning
Trace fear conditioning is a form of associative learning used to assess hippocampus-dependent memory. It involves pairing a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild foot shock), separated by a brief, stimulus-free "trace" interval.
Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator.
-
A sound generator to deliver the auditory cue (CS).
-
A video camera to record the animal's behavior.
Procedure:
-
Acclimation (Day 1): The mouse is placed in the conditioning chamber for a few minutes to acclimate.
-
Conditioning (Day 1): The mouse is presented with several pairings of the CS and US. Each trial consists of the CS (e.g., 20-second tone), followed by a trace interval (e.g., 20 seconds of silence), and then the US (e.g., 2-second, 0.5 mA foot shock).
-
Contextual Fear Test (Day 2): The mouse is returned to the same conditioning chamber, and freezing behavior (a fear response characterized by the absence of all movement except for respiration) is measured for a set period.
-
Cued Fear Test (Day 3): The mouse is placed in a novel context (different chamber with altered visual, tactile, and olfactory cues). After a baseline period, the CS (tone) is presented, and freezing behavior is measured.
Data Analysis:
-
Freezing Percentage: (Time spent freezing / Total time) x 100. Freezing is typically scored by an automated system or a trained observer. Increased freezing in the context test indicates memory for the environment where the shock was received. Increased freezing during the tone presentation in the novel context indicates memory for the association between the tone and the shock.
Visualizing Pathways and Workflows
This compound Synthesis and Signaling Pathway
Caption: this compound synthesis pathway and its modulation of GABA-A receptor signaling.
Experimental Workflow for Knockout Mouse Memory Assessment
Caption: General experimental workflow for assessing memory in knockout mouse models.
Logical Relationship of Knockout Models to Memory Deficits
Caption: Logical flow from gene knockout to observed memory deficits.
Conclusion
The use of knockout mouse models has been instrumental in confirming the critical role of endogenous this compound in memory. Mice with genetic disruptions in this compound synthesis, such as 5α-reductase type 2 and StAR knockouts, exhibit clear deficits in recognition memory. This highlights the necessity of de novo neurosteroid synthesis for proper cognitive function. Furthermore, knockout of the GABA-A receptor delta subunit, a key target for this compound, results in altered hippocampus-dependent fear memory, demonstrating the importance of this specific signaling pathway in memory modulation.[1][2]
These findings collectively underscore the therapeutic potential of targeting the this compound system for the treatment of memory disorders. Future research should continue to explore the precise molecular mechanisms by which this compound influences different stages of memory and investigate the efficacy of this compound-based compounds in preclinical models of cognitive impairment.
References
Unraveling the Dichotomy: Pregnanolone and Its Sulfate Ester Exert Opposing Effects on NMDA Receptor Function
A comprehensive analysis of experimental data reveals that pregnanolone and its sulfated form, this compound sulfate (B86663), exhibit contrasting modulatory effects on N-methyl-D-aspartate (NMDA) receptor function. While this compound sulfate predominantly acts as an inhibitor of NMDA receptor activity, its precursor, this compound, demonstrates significantly less potent effects. This guide provides a detailed comparison of their actions, supported by quantitative data and experimental methodologies, to inform researchers and drug development professionals in the field of neuroscience.
This compound and its sulfate ester are endogenous neurosteroids that play crucial roles in neuromodulation. Their influence on the NMDA receptor, a key player in synaptic plasticity, learning, and memory, has been a subject of intense research. Understanding their differential effects is critical for the development of novel therapeutics targeting glutamatergic neurotransmission.
Comparative Efficacy and Potency on NMDA Receptor Subunits
The modulatory effects of this compound and this compound sulfate on NMDA receptors are highly dependent on the subunit composition of the receptor complex. Experimental evidence consistently demonstrates that this compound sulfate is a negative allosteric modulator, or inhibitor, of NMDA receptors, with varying potency across different subunit combinations. In contrast, pregnenolone (B344588) sulfate, a closely related neurosteroid, acts as a positive allosteric modulator, or potentiator, of certain NMDA receptor subtypes, while inhibiting others. Information on the direct effects of this compound on NMDA receptors is less abundant, with studies suggesting it is largely inactive or has minimal effects.
| Compound | NMDA Receptor Subtype | Effect | Potency (IC50/EC50) | Percent Modulation |
| This compound Sulfate | GluN1/GluN2A | Inhibition | 67 ± 17 µM[1] | - |
| Pregnenolone Sulfate | GluN1/GluN2B | Potentiation | 21 ± 3 µM[2][3] | - |
| Pregnenolone Sulfate | NMDA Receptor (general) | Potentiation | 33 µM[4] | - |
| Pregnenolone Sulfate | GluN1/NR2A | Potentiation | - | 62 ± 8% potentiation at 100 µM[5] |
| Pregnenolone Sulfate | GluN1/NR2C & GluN1/NR2D | Inhibition | - | Inhibitory[2][5][6] |
| This compound | NMDA Receptor | Inactive/Minimal Effect | - | Inactive at glutamate (B1630785) receptors[6] |
Mechanism of Action: A Tale of Two Modulators
The opposing effects of this compound sulfate and pregnenolone sulfate stem from their distinct mechanisms of action at the NMDA receptor.
This compound Sulfate (Inhibitor): this compound sulfate is proposed to act as a negative allosteric modulator.[1] It is believed to bind to a site on the NMDA receptor that is distinct from the agonist binding site, inducing a conformational change that reduces the probability of channel opening and promotes a desensitized state.[1] This leads to a decrease in the overall ion flow through the channel in response to glutamate and glycine (B1666218) binding.
Pregnenolone Sulfate (Potentiator/Inhibitor): The action of pregnenolone sulfate is more complex and subunit-dependent.[2][5][6] For GluN2A and GluN2B-containing receptors, it acts as a positive allosteric modulator, enhancing the receptor's response to agonists.[2][5][6] The proposed mechanism involves an increase in the channel open probability and a decrease in receptor desensitization. Conversely, for GluN2C and GluN2D-containing receptors, it exhibits an inhibitory effect.[2][5][6]
dot
Figure 1. Comparative signaling pathways of this compound Sulfate and Pregnenolone Sulfate on NMDA receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its sulfate ester on NMDA receptor function.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including NMDA receptors, expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) and incubated for 2-5 days to allow for receptor expression.[7]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).
-
Two microelectrodes filled with KCl are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.[7]
-
NMDA receptor currents are elicited by applying an agonist solution containing NMDA and glycine.
-
The test compound (this compound or its sulfate ester) is co-applied with the agonists to determine its effect on the NMDA receptor-mediated current.
dot
Figure 2. Experimental workflow for Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes.
Whole-Cell Patch-Clamp Recording in HEK293 Cells
This technique allows for the recording of ion channel activity from the entire cell membrane, providing high-resolution data on receptor function.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in standard conditions.
-
Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits.
2. Electrophysiological Recording:
-
A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope.
-
A glass micropipette with a fire-polished tip (3-7 MΩ resistance) is filled with an intracellular solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The cell membrane under the pipette tip is ruptured by further suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMDA receptor currents are evoked by rapid application of an agonist-containing extracellular solution.
-
The effects of this compound or its sulfate ester are determined by co-applying the compound with the agonists.
dot
References
- 1. This compound Sulfate Promotes Desensitization of Activated NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroactive Steroid Pregnenolone Sulfate Stimulates Trafficking of Functional N-Methyl D-Aspartate Receptors to the Cell Surface via a Noncanonical, G Protein, and Ca2+-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing pregnenolone sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pregnanolone vs. Progesterone on Neuronal Excitability
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals a nuanced and dualistic role of progesterone (B1679170) and its metabolite, pregnanolone (also known as allothis compound), in the regulation of neuronal excitability. This guide provides researchers, scientists, and drug development professionals with a detailed head-to-head comparison, summarizing key quantitative data, experimental methodologies, and the distinct signaling pathways involved.
Progesterone, a key steroid hormone, and its neuroactive metabolite, this compound, are pivotal modulators of neuronal function. However, their effects on neuronal excitability are not uniform; in fact, they can be opposing. Progesterone can exert both rapid, inhibitory effects via its conversion to this compound, and slower, excitatory effects through genomic and non-genomic signaling pathways. Understanding these differences is critical for the development of targeted therapeutics for a range of neurological and psychiatric disorders.
At a Glance: Key Differences in Neuronal Modulation
| Feature | This compound (Allothis compound) | Progesterone |
| Primary Target | GABA-A Receptor | Progesterone Receptors (PRs), GABA-A Receptor (indirectly via metabolism) |
| Primary Effect | Inhibition of Neuronal Excitability[1][2] | Bidirectional: Inhibition (via this compound) and Excitation (via PRs)[1][2] |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibition.[3][4][5] | 1. Metabolized to this compound, leading to GABA-A receptor modulation.[6][7] 2. Binds to nuclear and membrane progesterone receptors (PRs) to regulate gene expression and signaling cascades.[1][8] |
| Speed of Onset | Rapid (milliseconds to seconds)[3][9] | Rapid (non-genomic, via membrane PRs) and Slow (genomic, hours to days)[2][4][9] |
| Effect on Seizure Threshold | Increases seizure threshold (anticonvulsant)[1][10] | Can be anticonvulsant (via this compound) or pro-convulsant (via PR activation)[1][3] |
| Effect on Synaptic Plasticity | Modulates synaptic and extrasynaptic inhibition, affecting plasticity.[3] | Can decrease Long-Term Potentiation (LTP) at high concentrations.[11] |
Deep Dive: Mechanisms of Action and Experimental Evidence
This compound: A Potent Inhibitory Neurosteroid
This compound is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] By binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound enhances the receptor's response to GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus reducing neuronal excitability.[12] This mechanism underlies its anxiolytic, sedative, and anticonvulsant properties.[1][10]
Quantitative Data on this compound's Effects:
| Parameter | Value | Experimental Model | Reference |
| Potentiation of GABA-induced Cl- current | EC50 in nanomolar range | Cultured hippocampal neurons | [3] |
| Enhancement of tonic inhibition | Significant increase at 60 nM | Mouse dentate gyrus granule cells | [5] |
| Direct GABA-A Receptor Activation | Induces currents at 0.1 µM (20% of 1µM GABA response) | Cultured hippocampal neurons | [6] |
Progesterone: A Molecule with a Dual Personality
Progesterone's influence on neuronal excitability is more complex, exhibiting a bidirectional modulatory role.[1][2]
1. The Inhibitory Pathway (via this compound): Progesterone can be locally metabolized in the brain to this compound by the enzymes 5α-reductase and 3α-hydroxysteroid oxidoreductase.[7][9] This conversion allows progesterone to indirectly exert the same rapid, inhibitory effects as exogenously applied this compound by potentiating GABA-A receptor function.
2. The Excitatory Pathway (via Progesterone Receptors): Progesterone also binds to its own receptors, the classical nuclear progesterone receptors (PR-A and PR-B) and membrane-associated progesterone receptors (mPRs and PGRMC1).[1][8]
-
Genomic Effects: Binding to nuclear PRs initiates a slower, genomic cascade. This involves the translocation of the receptor-ligand complex to the nucleus, where it binds to hormone response elements on DNA and alters gene transcription.[1] A key outcome of this pathway is the upregulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory synaptic transmission.[1][3] This increase in AMPA receptor expression can lead to a long-lasting enhancement of neuronal excitability.[1]
-
Non-Genomic Effects: Progesterone can also act rapidly through membrane-associated PRs to activate intracellular signaling cascades, such as the MAPK/ERK pathway.[2][9] These non-genomic actions can modulate neuronal function on a much faster timescale than genomic effects.
Quantitative Data on Progesterone's Effects:
| Parameter | Effect | Concentration/Time | Experimental Model | Reference |
| AMPA Receptor Expression | Upregulation | - | CA1 pyramidal neurons | [1] |
| Baseline Synaptic Transmission | Decrease | 10⁻⁶ M | In vitro hippocampal slices | [11] |
| Long-Term Potentiation (LTP) | Decrease | > 10⁻⁷ M | In vitro hippocampal slices | [11] |
| GABA-A Receptor δ Subunit mRNA | Increase after 1 day, Decrease after 6 days | - | Cultured rat hippocampal neurons | [13][14] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and progesterone, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow for their investigation.
References
- 1. Progesterone Modulates Neuronal Excitability Bidirectionally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 3. Limbic progesterone receptor activity enhances neuronal excitability and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Progesterone receptors: form and function in brain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 8. Progesterone Receptors: Form and Function in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Neurosteroid-Induced Plasticity of Immature Synapses via Retrograde Modulation of Presynaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for quantifying pyramidal neuron hyperexcitability in a mouse model of neurodevelopmental encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in expression of the delta subunit of the GABA (A) receptor and in receptor function induced by progesterone exposure and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pregnanolone: A Guide for Laboratory Professionals
The proper disposal of pregnanolone, a neurosteroid utilized in a variety of research applications, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance with regulatory standards and minimizing risk to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information, handling precautions, and required personal protective equipment (PPE). While this compound is often not classified as a hazardous substance under the Globally Harmonized System (GHS), institutional and local regulations may vary.[1]
General Handling Precautions:
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[2]
-
For powdered forms, minimize dust generation by handling in a well-ventilated area or a chemical fume hood.[2][3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
Step-by-Step Disposal Plan
The appropriate disposal method for this compound is contingent on its classification as hazardous or non-hazardous, which must be verified with your institution's Environmental Health and Safety (EHS) office.[1]
1. Waste Classification:
-
Consult the SDS and Institutional EHS: The first and most critical step is to determine if the this compound waste is classified as hazardous according to your institution's guidelines and local regulations.[1] Some safety data sheets may list it as a hazardous substance.[1]
2. Waste Segregation and Containerization:
-
Non-Hazardous Solid Waste: For small quantities of solid this compound deemed non-hazardous, place it in a securely sealed and clearly labeled container.[1] The original container is often suitable.[1] Do not mix with other chemical waste.[1]
-
Hazardous Waste: If classified as hazardous, all this compound waste, including contaminated materials like gloves and weigh boats, must be collected in a designated hazardous chemical waste container.[2]
-
Liquid Waste: Do not discharge this compound solutions into the sewer or waterways.[2][4] Collect liquid waste in a designated, compatible, and properly labeled waste container.[2]
3. Labeling:
-
Clearly label all waste containers with the full chemical name ("this compound") and indicate whether it is "Non-Hazardous Waste for Disposal" or "Hazardous Waste".[1]
4. Final Disposal:
-
Non-Hazardous: Small quantities of sealed and labeled non-hazardous solid waste may often be disposed of in the regular laboratory trash.[1] It is good practice to inform facility maintenance staff of such disposals.[1]
-
Hazardous: Arrange for the disposal of hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[4][5]
-
Alternative Methods: Incineration, especially when mixed with a combustible material, and disposal in a licensed landfill are other potential options.[1][4]
Spill Management Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a dust respirator if applicable.[1]
-
Dry Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[1][4] Vacuum or sweep up the material and place it in a sealed container for disposal.[2][3]
-
Wet Spills: For wet spills, absorb the material with an inert substance, then vacuum or shovel it into a labeled container for disposal.[1][4]
-
Decontamination: Wash the spill area with large amounts of water and prevent runoff from entering drains.[1][4] If drains or waterways are contaminated, notify emergency services immediately.[1]
Quantitative Data on Disposal
Specific quantitative limits for the disposal of this compound are not broadly defined and are subject to local and institutional regulations. Researchers must consult their EHS office for any site-specific disposal thresholds.
| Parameter | Value | Citation |
| Disposal Concentration Limits | Not specified in general guidelines. Determined by local and institutional regulations. | |
| Reportable Quantities | Not specified in general guidelines. Determined by local and institutional regulations. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Pregnanolone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling Pregnanolone, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Component | Standard and Purpose |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged or repeated contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[1] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a high risk of splashing.[1] |
| Body Protection | Laboratory Coat | Provides a barrier against spills and contamination. For larger quantities, a disposable lab coat or coverall of low permeability is recommended.[1] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of particulates.[1][2][3] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects.[1] |
Occupational Exposure Limits
| Compound | Occupational Exposure Limit (TWA) |
| Pregnenolone | 0.02 mg/m³ |
This exposure limit is calculated from the threshold dose to provide a safety factor.[4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing risk. The following steps outline the safe handling of this compound.
-
Receiving and Storage :
-
Preparation and Weighing (to be performed in a certified chemical fume hood) :
-
Don the appropriate PPE as outlined in the table above.
-
Handle the solid compound with care to minimize dust generation.[2]
-
Use a dedicated, clean spatula and weighing vessel.
-
After weighing, securely close the primary container.
-
Clean the weighing area and spatula thoroughly.
-
-
Solution Preparation :
General Handling Precautions:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][4]
-
Do not eat, drink, or smoke when handling the material.[1][4][5]
-
Wash hands thoroughly with soap and water after handling.[1][4][5]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Solid Waste : Dispose of unused solid this compound in a designated hazardous chemical waste container. All waste must be handled in accordance with local, state, and federal regulations.[1][4]
-
Contaminated Materials : Gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous chemical waste.[1]
-
Liquid Waste : Do not discharge into sewer or waterways.[1][4] Collect liquid waste in a designated, compatible, and properly labeled waste container.[1]
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[1][6]
Emergency Procedures
Spills :
-
For minor spills, avoid breathing dust and contact with skin and eyes.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1] Use dry clean-up procedures to avoid generating dust.[1][4]
-
For larger spills, alert emergency responders and inform them of the location and nature of the hazard.[1][4]
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]
-
Skin Contact : Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[2]
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[2]
-
Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
